molecular formula C12H15NO B1334754 2-Anilinocyclohexanone CAS No. 4504-43-2

2-Anilinocyclohexanone

Cat. No.: B1334754
CAS No.: 4504-43-2
M. Wt: 189.25 g/mol
InChI Key: AWMZFBYYIATTOW-UHFFFAOYSA-N
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Description

2-Anilinocyclohexanone is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilinocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMZFBYYIATTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385134
Record name 2-Anilinocyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-43-2
Record name 2-Anilinocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Structural Significance of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Anilinocyclohexanone

In the landscape of medicinal chemistry and drug development, the cyclohexanone scaffold is a privileged structure, serving as a versatile building block for a diverse range of biologically active molecules. The introduction of an aniline moiety at the C2 position creates this compound (also known as 2-(phenylamino)cyclohexanone), a compound of significant interest due to its combination of a reactive ketone, a secondary amine, and aromatic functionality. This unique arrangement provides multiple points for synthetic modification and potential interactions with biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in synthetic chemistry, lead optimization, and the development of novel therapeutics.

This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only data but also the scientific rationale behind the analytical methodologies and the interpretation of spectral information.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to solubility, bioavailability, and stability in formulation.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource / MethodSignificance in Drug Development
Molecular Formula C₁₂H₁₅NO-Defines the elemental composition.
Molecular Weight 189.25 g/mol -Critical for all stoichiometric calculations and analytical techniques.
CAS Number 4504-43-2-Unique identifier for substance registration and literature search.
Physical Form SolidHit2LeadImpacts handling, formulation, and dissolution characteristics.
Melting Point 84-85 °CChemicalBookA key indicator of purity and lattice energy.
Boiling Point 346.0 ± 35.0 °CPredictedIndicates volatility; relevant for purification methods like distillation.
pKa 2.80 ± 0.20PredictedInfluences the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. The low predicted pKa suggests the amine is weakly basic.
LogP 2.10Hit2LeadA measure of lipophilicity; this value suggests moderate lipid solubility, which is often favorable for cell membrane permeability.
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, Ethanol, Chloroform)Inferred/PredictedCrucial for designing in vitro assays, formulations, and predicting absorption. DMSO is a common solvent for creating stock solutions for biological screening.[1]

Proposed Synthesis Pathway

While multiple routes to substituted cyclohexanones exist[2], a direct and reliable method for the synthesis of this compound is the nucleophilic substitution of an α-halocyclohexanone. The following protocol outlines a robust laboratory-scale synthesis starting from 2-chlorocyclohexanone.

Rationale: This pathway is chosen for its high efficiency and the commercial availability of the starting materials. Aniline acts as a nucleophile, displacing the chloride from the α-position of the cyclohexanone ring. The use of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the aniline starting material.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 2-Chlorocyclohexanone P1 Combine reactants in Acetonitrile under N2 atmosphere A->P1 B Aniline (2 eq.) B->P1 C Triethylamine (Base, 2.5 eq.) C->P1 D Acetonitrile (Solvent) D->P1 P2 Reflux at 80°C for 12-24h (Monitor by TLC) P1->P2 P3 Cool to RT, filter triethylamine HCl salt P2->P3 P4 Concentrate filtrate in vacuo P3->P4 P5 Aqueous Workup: 1. Dissolve in Ethyl Acetate 2. Wash with NaHCO3(aq) 3. Wash with Brine P4->P5 P6 Dry over Na2SO4, filter, concentrate P5->P6 Purify Column Chromatography (Silica gel, Hexane:EtOAc gradient) P6->Purify Product This compound (Characterize by NMR, MS, IR) Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorocyclohexanone (1.0 eq.), acetonitrile, and triethylamine (2.5 eq.).

  • Add aniline (2.0 eq.) to the mixture. The excess aniline helps to drive the reaction to completion.

  • Place the flask under an inert nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

  • Filter the solid precipitate and wash with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization Profile (Predicted)

No definitive, publicly available spectra for this compound have been identified. However, based on its structure and data from analogous compounds like cyclohexanone and 2-phenylcyclohexanone, a detailed and reliable spectroscopic profile can be predicted.[3][4] This predictive analysis is a critical tool for compound verification in the absence of a reference standard.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine (CH), and methylene (CH₂) protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the electron-donating amine.[5]

  • δ 7.20-7.30 (t, 2H): Protons at the meta-positions of the aniline ring.

  • δ 6.70-6.80 (t, 1H): Proton at the para-position of the aniline ring.

  • δ 6.60-6.70 (d, 2H): Protons at the ortho-positions of the aniline ring.

  • δ 4.50-4.80 (m, 1H): N-H proton. This peak is expected to be broad and its position can be concentration and solvent-dependent. It will disappear upon a D₂O shake.

  • δ 3.80-4.00 (m, 1H): The methine proton at C2 (CH-NH). It is deshielded by the adjacent nitrogen atom.

  • δ 2.20-2.50 (m, 2H): Methylene protons at C6, adjacent to the carbonyl group.

  • δ 1.60-2.10 (m, 6H): Overlapping signals for the remaining methylene protons at C3, C4, and C5.

¹³C NMR Spectroscopy

Due to the lack of symmetry, all 12 carbon atoms are expected to be unique, resulting in 12 distinct signals in the ¹³C NMR spectrum.[1][6]

  • δ ~208-212: Carbonyl carbon (C1).

  • δ ~145-148: Aromatic carbon attached to nitrogen (C1' of aniline).

  • δ ~129: Aromatic carbons at the meta-positions.

  • δ ~118: Aromatic carbon at the para-position.

  • δ ~114: Aromatic carbons at the ortho-positions.

  • δ ~55-60: Methine carbon attached to nitrogen (C2).

  • δ ~40-45: Methylene carbon adjacent to the carbonyl (C6).

  • δ ~25-35: Remaining methylene carbons (C3, C4, C5) in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.[3][7][8]

  • ~3350-3400 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.

  • ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching from the cyclohexanone ring.

  • ~1710-1725 cm⁻¹ (strong, sharp): C=O (carbonyl) stretching of the saturated six-membered ring ketone. This is a highly characteristic peak.[9]

  • ~1590-1610 cm⁻¹ & ~1490-1510 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1250-1350 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (EI-MS)

Under electron ionization, the molecular ion (M⁺˙) is expected to be observed, and fragmentation will be driven by the presence of the ketone and amine functionalities. The most likely fragmentation pathways involve alpha-cleavage.[10][11]

  • m/z = 189: Molecular ion peak (M⁺˙).

  • m/z = 160: Loss of an ethyl group (•CH₂CH₃, 29 Da) via cleavage of the cyclohexanone ring.

  • m/z = 130: Result of alpha-cleavage between C1-C2, leading to the loss of the anilino group and subsequent rearrangement.

  • m/z = 93: Aniline radical cation, a very common fragment from aniline derivatives.

  • m/z = 92: Loss of a hydrogen atom from the aniline fragment.

  • m/z = 55: A common fragment resulting from the cleavage of the cyclohexanone ring.

G cluster_main Predicted EI-MS Fragmentation cluster_path1 α-Cleavage (Ring) cluster_path2 Aniline Fragments cluster_path3 Cyclohexanone Ring Fragments M [C₁₂H₁₅NO]⁺˙ m/z = 189 (Molecular Ion) F1 Loss of •C₂H₅ (29 Da) M->F1 F2 Cleavage & Rearrangement M->F2 F3 Ring Cleavage M->F3 R1 [C₁₀H₁₀NO]⁺ m/z = 160 R2 [C₆H₅NH₂]⁺˙ m/z = 93 R3 [C₆H₅NH]⁺ m/z = 92 R2->R3 - •H R4 [C₄H₇]⁺ m/z = 55

Caption: Predicted major fragmentation pathways for this compound.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not widely reported, the core structure is present in molecules with known therapeutic potential. Substituted 2-aminocyclohexanone derivatives have been investigated for various activities, including as intermediates in the synthesis of pharmaceuticals for treating psychiatric and neurological disorders.[12] The presence of the aniline group offers a handle for creating libraries of analogues with diverse electronic and steric properties, making this scaffold a prime candidate for screening in various assays.

Potential Therapeutic Areas for Screening:

  • Neurodegenerative Diseases: The rigid cyclohexyl ring combined with the aromatic system is a common feature in CNS-active compounds.

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature aniline or anilino-like moieties for hydrogen bonding and hydrophobic interactions within protein binding sites.

  • Antimicrobial Agents: The scaffold can be elaborated to mimic natural products or design novel inhibitors of bacterial or fungal targets.[13]

Stability and Storage

As a solid organic compound, this compound is expected to be relatively stable under standard laboratory conditions.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential photo-degradation.

  • Chemical Stability: The ketone functionality may be susceptible to strong reducing agents. The secondary amine can be oxidized over time, especially if exposed to air and light. For long-term storage of solutions, it is advisable to use an inert solvent like DMSO, stored at -20°C.

Conclusion

This compound is a valuable chemical entity whose full potential in synthetic and medicinal chemistry is yet to be explored. This guide provides a robust foundation of its physicochemical properties, combining established data with scientifically reasoned predictions for its spectral characteristics. The outlined synthesis protocol offers a clear pathway for its preparation, enabling researchers to access this versatile scaffold. By understanding these core properties, scientists are better equipped to design novel experiments, synthesize new derivatives, and ultimately unlock the potential biological activities of this promising molecular framework.

References

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Sources

Spectral Data Analysis of 2-Anilinocyclohexanone: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-anilinocyclohexanone, a significant intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating the findings from these orthogonal analytical techniques, this guide establishes a self-validating workflow for the unambiguous structural confirmation of the title compound, emphasizing the causal relationships behind the observed spectral features.

Introduction

This compound belongs to the class of α-aminoketones, a structural motif present in many biologically active compounds and a valuable building block in organic synthesis. Accurate structural characterization is paramount to ensuring the purity and identity of such intermediates, which directly impacts the outcome of subsequent synthetic steps and the pharmacological profile of target molecules. Spectroscopic techniques are the cornerstone of this characterization. Infrared (IR) spectroscopy provides a rapid survey of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and connectivity, and Mass Spectrometry (MS) determines the molecular weight and provides structural clues through fragmentation analysis. This guide synthesizes these individual data streams into a cohesive and logical framework for the definitive elucidation of the this compound structure.

Experimental Protocols: A Methodological Overview

The acquisition of high-quality spectral data is foundational to accurate interpretation. The following are generalized, best-practice protocols for the analysis of a solid sample like this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

  • Sample Analysis: The sample spectrum is acquired by pressing the sample firmly against the crystal to ensure good contact. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically run to produce a spectrum with single lines for each unique carbon atom.[1] This requires a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

  • Detection: The abundance of each ion at a specific m/z is recorded, generating the mass spectrum.

Spectroscopic Data & In-Depth Interpretation

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum provides a molecular "fingerprint" and crucial information about the functional groups present. For this compound, the key absorptions confirm the presence of a secondary amine, a ketone carbonyl, and aromatic and aliphatic C-H bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~3350-3310N-H StretchMedium, SharpConfirms the presence of a secondary amine (R₂NH).[4][5] Primary amines would show two bands, while tertiary amines show none.[4]
~3100-3000Aromatic C-H StretchMediumIndicates C-H bonds on the phenyl ring.[6]
~2950-2850Aliphatic C-H StretchStrongCharacteristic of the C-H bonds within the cyclohexanone ring.[7]
~1715C=O StretchStrong, SharpDiagnostic for a saturated, six-membered cyclic ketone (cyclohexanone).[7][8] Conjugation or ring strain would shift this value.[7]
~1600, ~1500C=C StretchMediumTypical absorptions for carbon-carbon stretching within an aromatic ring.[9]
~1335-1250C-N StretchMediumCorresponds to the stretching of the aromatic amine C-N bond.[4]
~750, ~690C-H Out-of-Plane BendStrongSuggests a monosubstituted benzene ring.

The presence of a sharp N-H stretch around 3330 cm⁻¹ alongside a strong carbonyl peak at ~1715 cm⁻¹ is highly indicative of the α-aminoketone structure. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches is also clearly resolved.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of each proton and carbon atom.

The ¹H NMR spectrum of this compound can be divided into four distinct regions. The integration of these signals corresponds to the number of protons in each environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4Multiplet2Hmeta-H (Aromatic)Protons on the phenyl ring, deshielded by the aromatic system.
~6.8-7.0Multiplet3Hortho/para-H (Aromatic)Protons on the phenyl ring, with slightly different electronic environments.
~4.5-5.0Broad Singlet1HN-HThe proton on the nitrogen atom; often broad and may not couple to adjacent protons.
~3.8-4.0Multiplet1HH-2 (α-CH)The proton on the carbon bearing the aniline group. It is significantly deshielded by the adjacent nitrogen and the carbonyl group.
~1.6-2.5Multiplets8HH-3, H-4, H-5, H-6The methylene protons of the cyclohexanone ring. Protons on C-6, adjacent to the carbonyl, will be the most deshielded in this group.[8][11]

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom. The chemical shifts are highly diagnostic of the carbon's functionalization.[1][12]

Chemical Shift (δ, ppm)AssignmentRationale
~208-212C=O (C-1)The carbonyl carbon of a ketone typically appears at >200 ppm.[12][13]
~145-148Aromatic C (ipso)The aromatic carbon directly attached to the nitrogen atom.
~129Aromatic C (meta)The two equivalent meta-carbons of the phenyl ring.
~120Aromatic C (para)The para-carbon of the phenyl ring.
~115Aromatic C (ortho)The two equivalent ortho-carbons of the phenyl ring.
~60-65C-N (C-2)The α-carbon attached to the nitrogen is significantly deshielded.
~20-45CH₂ (C-3, C-4, C-5, C-6)The four methylene carbons of the cyclohexanone ring. The C-6 carbon, being alpha to the carbonyl, will be the most deshielded of this group.[14]
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern under electron ionization (EI).[2]

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol

  • Molecular Ion (M⁺•): The mass spectrum is expected to show a molecular ion peak at m/z = 189 . As it contains one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[15]

The primary fragmentation pathway for cyclic ketones involves α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[15][16]

m/zProposed Fragment IonFormulaPathway
189[M]⁺•[C₁₂H₁₅NO]⁺•Molecular Ion
132[M - C₄H₇]⁺[C₈H₁₀N]⁺α-cleavage between C1-C6 and C2-C3, followed by loss of a butene radical.
118[C₈H₈N]⁺[C₈H₈N]⁺Loss of the cyclohexanone ring portion.
93[C₆H₅NH₂]⁺•[C₆H₇N]⁺•Aniline radical cation, formed via rearrangement.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, from loss of the amino group from aniline fragment.
55[C₃H₃O]⁺[C₃H₃O]⁺Characteristic fragment from the cyclohexanone ring itself.[16]

The following diagram illustrates the dominant α-cleavage mechanism.

G M Molecular Ion (M⁺•) m/z = 189 F1 Fragment m/z = 132 M->F1 α-cleavage F2 Fragment m/z = 93 M->F2 Rearrangement Radical Neutral Loss (C₄H₇•) M->Radical G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation IR IR Spectroscopy IR_data Functional Groups: - N-H (secondary amine) - C=O (ketone) - Aromatic C=C IR->IR_data NMR NMR (¹H & ¹³C) NMR_data Connectivity & Skeleton: - Aromatic, NH, α-CH, CH₂ protons - Carbon environments NMR->NMR_data MS Mass Spectrometry MS_data Molecular Weight & Formula: - M⁺• at m/z = 189 - Fragmentation Pattern MS->MS_data Confirmation Structural Confirmation of This compound IR_data->Confirmation NMR_data->Confirmation MS_data->Confirmation

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates how the identification of functional groups by IR is corroborated by the specific chemical shifts in NMR and the molecular weight determined by MS. The connectivity inferred from NMR explains the fragmentation patterns observed in the mass spectrum, leading to a single, unambiguous structural assignment.

Conclusion

The spectral analysis of this compound provides a clear and consistent picture of its molecular structure. IR spectroscopy confirms the key functional moieties of a secondary aromatic amine and a cyclic ketone. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the substitution pattern and connectivity. Finally, mass spectrometry establishes the correct molecular weight and offers further structural validation through predictable fragmentation pathways. By following the integrated analytical workflow presented, researchers can confidently and rigorously confirm the identity and purity of this important synthetic intermediate.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary, Department of Chemistry.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
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Introduction: The Emergent Significance of the 2-Anilinocyclohexanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of 2-Anilinocyclohexanone Derivatives

In the landscape of medicinal chemistry, the identification of versatile scaffolds capable of interacting with multiple biological targets is a paramount objective. The this compound core, a structure merging an aniline moiety with a cyclohexanone ring, represents such a privileged scaffold. Its inherent structural features—a flexible cyclohexyl ring, a hydrogen bond-donating amino group, and an aromatic aniline ring amenable to a wide array of substitutions—provide a foundation for generating diverse chemical libraries with broad pharmacological potential. Aniline derivatives, in general, are crucial building blocks in synthetic chemistry with applications ranging from analgesic to antioxidant agents.[1] This guide synthesizes current research to provide an in-depth exploration of the biological activities of this compound and related cyclohexanone derivatives, focusing on their antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, detail robust experimental protocols for their evaluation, and present structure-activity relationship (SAR) data to guide future drug development endeavors.

Part 1: Synthesis Strategies for this compound Derivatives

The accessibility of a chemical scaffold is fundamental to its exploration in drug discovery. The synthesis of this compound derivatives is often achieved through catalyst- and additive-free methods, highlighting the efficiency and operational simplicity of these transformations.[1] A common and effective approach is the Mannich reaction, which involves the condensation of a cyclohexanone, an aromatic amine (aniline), and an aldehyde.[2] This one-pot, three-component reaction is highly convergent, allowing for the rapid generation of molecular diversity.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction One-Pot Condensation (e.g., Mannich Reaction) Cyclohexanone->Reaction Aniline Aniline Derivative Aniline->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Product This compound Derivative Reaction->Product High Yield

Caption: General workflow for the synthesis of this compound derivatives.

Alternative strategies include sequential imine condensation–isoaromatization pathways, which can yield various aniline derivatives under mild conditions.[1] The choice of synthetic route is critical as it dictates the range of possible substitutions on both the aniline and cyclohexanone rings, directly influencing the resulting biological activity.

Part 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[3] Cyclohexanone derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a spectrum of bacteria and fungi.[2][3][4]

Mechanism of Action & Spectrum of Activity

The antimicrobial action of these derivatives often stems from their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. Research has demonstrated that piperazine derivatives of cyclohexanone exhibit notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, Gram-negative bacteria such as Escherichia coli, and fungi like Aspergillus niger.[2] In some cases, the efficacy of these synthesized compounds is comparable to standard antibiotics like Ampicillin and Chloramphenicol.[2] Similarly, other cyclohexanone derivatives, such as (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, have shown potent inhibitory effects against various plant pathogenic bacteria and fungi, suggesting broad-spectrum potential.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the antimicrobial potency of a chemical scaffold. For 2-acylaminocycloalkylthiophene derivatives, a related class, it was found that the cycloalkane ring size and a trifluoroacetamide moiety were essential for antibacterial activity.[5] Modifications to the aniline (or phenyl) ring, particularly at the para and/or meta positions, allow for the fine-tuning of antimicrobial performance.[5] For instance, the introduction of specific aryl groups in piperazine derivatives of cyclohexanone can lead to compounds with significant zones of inhibition against target microbes.[2]

Quantitative Data Summary
Compound ClassTarget OrganismActivity MetricResultReference
Piperazine DerivativesS. aureus, E. coliZone of InhibitionModerate to Significant[2]
BenzoylhydrazonesS. epidermidis, C. parapsilosisActivityWeak to Marginal[3]
Oxygenated DerivativeRalstonia solanacearumInhibitionStrong[4]
2-OxocycloalkylsulfonamidesBotrytis cinerea PersEC502.12 - 3.96 µg/mL[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.[2] The causality behind this choice rests on its simplicity and effectiveness for initial screening, allowing for a visual and semi-quantitative assessment of a compound's ability to inhibit microbial growth.

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Seeding: Evenly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Aseptically bore wells (cups) of a standard diameter (e.g., 6 mm) into the seeded agar plates.

  • Compound Application: Prepare a known concentration of the test compound (e.g., 50 µg/mL in a suitable solvent like DMF).[2] Add a precise volume (e.g., 100 µL) of the compound solution into the wells.

  • Controls: Use a solvent control (DMF only) and a positive control (a standard antibiotic like Ampicillin) in separate wells on the same plate. This self-validating system ensures that any observed inhibition is due to the compound and not the solvent, and provides a benchmark for potency.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Part 3: Anti-Inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases, from respiratory distress syndrome to arthritis.[7][8] Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory and immunomodulatory capacities, positioning them as promising candidates for new anti-inflammatory drugs.[7]

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of these compounds are often mediated by their ability to suppress key inflammatory pathways. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, an aryl-cyclohexanone derivative was shown to protect against inflammation.[7] This protection was characterized by a significant decrease in the migration of leukocytes, reduced myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and a sharp reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[7] Further studies on related indanone derivatives suggest that these compounds can block the activation of the proinflammatory NF-κB/MAPK signaling pathway.[9] Some derivatives may also act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[10][11][12]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK_NFkB MAPK / NF-κB Signaling Pathways TLR4->MAPK_NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_NFkB->Cytokines Inflammation Inflammation (e.g., Acute Lung Injury) Cytokines->Inflammation Compound Aryl-Cyclohexanone Derivative Compound->MAPK_NFkB Inhibition

Caption: Inhibition of the LPS-induced inflammatory pathway by aryl-cyclohexanone derivatives.

Experimental Protocol: In Vivo Acute Lung Injury Model

This protocol outlines the evaluation of an aryl-cyclohexanone derivative in a clinically relevant animal model of inflammation.[7] The choice of an in vivo model is critical for assessing systemic efficacy and potential toxicity, providing a more comprehensive picture than in vitro assays alone.

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to control, LPS-only, and LPS + test compound groups.

  • Compound Administration: Administer the test compound (e.g., via oral gavage) at a predetermined dose one hour prior to LPS challenge. The control group receives the vehicle.

  • LPS Challenge: Induce acute lung injury by intranasal or intratracheal administration of LPS.

  • Sample Collection (e.g., 24 hours post-LPS):

    • Anesthetize the animals and collect blood for systemic cytokine analysis.

    • Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid (BALF).

    • Harvest lung tissue for histology and MPO activity assays.

  • Data Analysis:

    • BALF Analysis: Perform total and differential leukocyte counts using a hemocytometer. Measure total protein concentration as an indicator of vascular leakage.

    • Cytokine Measurement: Quantify levels of TNF-α and IL-6 in BALF and serum using ELISA kits.[9]

    • MPO Assay: Homogenize lung tissue and measure MPO activity spectrophotometrically to quantify neutrophil accumulation.

    • Histology: Stain lung tissue sections with H&E to visually assess inflammation, edema, and cellular infiltration.

  • Toxicity Assessment: The protocol should run concurrently with a safety assessment, such as the OECD 423 guideline for acute oral toxicity, to ensure the compound is well-tolerated.[7]

Part 4: Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery.[13] Cyclohexenone and related derivatives have been investigated for their ability to inhibit cancer cell growth and induce apoptosis.[14]

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The anticancer activity of these compounds can be multifaceted. Some derivatives induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[15][16] This is frequently followed by the induction of apoptosis (programmed cell death), a key mechanism for eliminating malignant cells.[14] Mechanistic studies have revealed that potent derivatives can activate caspases, the key executioner enzymes of apoptosis.[14] The underlying targets can vary; some compounds may function as tubulin inhibitors, disrupting the microtubule dynamics essential for cell division, similar to drugs like Taxol.[15] Others may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[17]

Quantitative Data Summary: Cytotoxic Effects
Compound ClassCancer Cell LineActivity MetricResultReference
Ethyl Cyclohexenone CarboxylateHCT116 (Colon)Clonogenic AssayPotent Inhibition[14]
2-PhenylacrylonitrileHCT116, BEL-7402 (Liver)IC505.9 nM, 7.8 nM[15]
Quinazoline-ChalconeK-562, RPMI-8226 (Leukemia)GI500.622–1.81 µM[18]
2-OxocycloalkylsulfonamidesHL-60, BGC-823, Bel-7402, KBInhibitionGood[6]
Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its high throughput, reliability, and sensitivity for screening the cytotoxic potential of a compound library.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout A1 Seed cancer cells in 96-well plate A2 Incubate for 24h (allow attachment) A1->A2 B1 Add serial dilutions of This compound derivative A2->B1 B2 Incubate for 48-72h B1->B2 C1 Add MTT reagent B2->C1 C2 Incubate for 4h (Formazan formation) C1->C2 C3 Add solubilizing agent (e.g., DMSO) C2->C3 C4 Read absorbance at ~570nm C3->C4 Data Data Analysis: Calculate % Viability Determine IC50 Value C4->Data

Caption: Standard workflow for the MTT cell proliferation assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 5: Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by progressive neuronal loss.[19] A promising therapeutic strategy involves the use of multifunctional agents that can address several pathological aspects of the disease. Synthetic α,β-unsaturated carbonyl-based cyclohexanone derivatives have been identified as potential multifunctional agents for AD treatment.[19]

Mechanism of Action: A Multi-Target Approach

These derivatives have demonstrated potent inhibitory activity against key enzymes involved in AD pathology:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, a primary strategy of current AD drugs like donepezil.[19]

  • Amyloid-β (Aβ) Aggregation Inhibition: A hallmark of AD is the formation of Aβ plaques. Certain cyclohexanone derivatives have been shown to potently inhibit the self-induced aggregation of Aβ peptides and can even disassemble pre-formed fibrils.[19]

  • Neuroprotection: Pre-treatment of neuronal cells with these compounds has been shown to protect them against Aβ-induced cytotoxicity, demonstrating a direct neuroprotective effect.[19]

One compound, designated 3o in a key study, exhibited an exceptionally low IC50 value of 0.037μM for AChE inhibition and disassembled Aβ fibrils by 76.6%.[19]

Part 6: Computational Insights and Future Directions

Molecular Docking Studies

In silico molecular docking is an invaluable tool for understanding the interactions between a ligand and its target protein at the molecular level.[17][20][21] This computational approach predicts the preferred binding mode and affinity of a compound within the active site of a target enzyme (like AChE, COX-2, or topoisomerase II).[17][22][23] The binding affinity is often expressed as a Glide score or binding energy, where a more negative value indicates a stronger interaction.[17][22] These studies help elucidate SAR by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide the rational design of more potent and selective derivatives.[24]

Conclusion and Outlook

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a remarkable breadth of biological activities. The research synthesized in this guide demonstrates their potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. The straightforward synthesis, amenability to chemical modification, and potent activities against various validated biological targets underscore their significance for future drug development.

Future work should focus on:

  • SAR Optimization: Systematically modifying the aniline and cyclohexanone rings to enhance potency and selectivity for specific targets.

  • Mechanism Deconvolution: Employing advanced biochemical and cell-based assays to precisely identify the molecular targets and pathways modulated by the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.[17][24]

  • In Vivo Validation: Progressing the most promising candidates into relevant animal models of disease to confirm their therapeutic potential.

By integrating synthetic chemistry, robust biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapeutics.

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2-Anilinocyclohexanone: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Anilinocyclohexanone, a seemingly simple α-aminoketone, has emerged as a powerful and versatile building block in the lexicon of organic synthesis. Its unique structural arrangement, featuring a secondary amine adjacent to a carbonyl group on a cyclohexane framework, provides a rich platform for a diverse array of chemical transformations. This guide delves into the core aspects of this compound, from its synthesis to its strategic application in the construction of complex heterocyclic systems of significant interest to the pharmaceutical and materials science industries. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility in key synthetic strategies, including the renowned Fischer indole synthesis and various annulation reactions for quinoline and quinazoline scaffolds.

Introduction: The Strategic Value of a Bifunctional Building Block

In the quest for novel molecular architectures with tailored functions, the strategic selection of starting materials is paramount. This compound stands out as a prime example of a bifunctional molecule that offers multiple avenues for synthetic elaboration. The presence of both a nucleophilic secondary amine and an electrophilic carbonyl group within the same molecule allows for a cascade of intramolecular and intermolecular reactions, leading to the rapid assembly of complex polycyclic structures. This inherent reactivity profile makes it a valuable precursor for a wide range of heterocyclic compounds, which are foundational scaffolds in numerous FDA-approved drugs and biologically active natural products.[1][2]

The cyclohexane ring provides a flexible yet defined conformational scaffold, influencing the stereochemical outcome of reactions and allowing for the introduction of various substituents to modulate the physicochemical properties of the final products. Understanding the interplay between the electronic nature of the aniline ring, the reactivity of the aminoketone functionality, and the conformational dynamics of the cyclohexane backbone is key to unlocking the full synthetic potential of this remarkable building block.

Synthesis of this compound: Establishing the Foundation

The efficient and scalable synthesis of this compound is a critical first step for its widespread application. While several methods have been reported, the palladium-catalyzed Buchwald-Hartwig amination has proven to be one of the most robust and versatile approaches.[3][4]

The Buchwald-Hartwig Amination: A Modern Approach

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.[5][6] This method offers significant advantages over classical methods, such as broader substrate scope, milder reaction conditions, and greater functional group tolerance.[3]

Causality in Experimental Design:

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination.

  • Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors are often more stable and are reduced in situ to the active Pd(0) species.[7]

  • Ligand: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6] These ligands stabilize the palladium center and facilitate the coupling of less reactive aryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the ligand exchange step. Sodium tert-butoxide is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.[4]

Experimental Workflow: Buchwald-Hartwig Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and base to a flame-dried flask B Evacuate and backfill with Argon (3x) A->B C Add anhydrous solvent, 2-chlorocyclohexanone, and aniline via syringe B->C D Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Wash with brine, dry over Na2SO4, and concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.

Detailed Protocol:

  • To a flame-dried Schlenk flask is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, followed by 2-chlorocyclohexanone (1.0 equivalent) and aniline (1.1 equivalents) via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

ParameterTypical ValueRationale
Catalyst Loading 1-2 mol%Balances reaction efficiency with cost and ease of removal.[7]
Ligand XPhos, SPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[6]
Base NaOtBuStrong, non-nucleophilic base for efficient amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents prevent side reactions.[4]
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSignificance
Molecular Formula C₁₂H₁₅NO---
Molecular Weight 189.25 g/mol Important for stoichiometric calculations.
Appearance Off-white to pale yellow solidVisual identification.
Melting Point 88-92 °CIndicator of purity.
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Insoluble in water.Guides choice of reaction and purification solvents.
pKa (Conjugate Acid) ~4-5The aniline nitrogen is weakly basic due to resonance delocalization of the lone pair into the aromatic ring.

Applications in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a versatile precursor for a variety of important heterocyclic scaffolds.

The Fischer Indole Synthesis: A Classic Transformation

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the indole nucleus, a privileged scaffold in medicinal chemistry.[8][9] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily formed from this compound.[10][11]

Mechanism of the Fischer Indole Synthesis

G A This compound + Phenylhydrazine B Formation of Phenylhydrazone A->B Condensation C Tautomerization to Ene-hydrazine B->C Acid/Base Catalysis D [3,3]-Sigmatropic Rearrangement (Claisen-like) C->D Heat, Acid E Rearomatization D->E Proton Transfer F Cyclization and Elimination of Ammonia E->F Intramolecular Attack G Tetrahydrocarbazole Derivative F->G Final Product

Caption: Key steps in the Fischer indole synthesis starting from this compound.

Experimental Protocol: Synthesis of Tetrahydrocarbazole

  • A mixture of this compound (1.0 equivalent) and phenylhydrazine hydrochloride (1.1 equivalents) in glacial acetic acid is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone in situ.

  • The mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield the pure tetrahydrocarbazole derivative.

Annulation Reactions for Quinolines and Quinolines

This compound is an excellent substrate for annulation reactions that build quinoline and quinazoline ring systems, which are prevalent in a wide range of biologically active compounds.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form a quinoline.[12][13] In this context, the enolizable nature of this compound allows it to react with 2-aminobenzaldehydes to furnish tetrahydroacridine derivatives.[14][15]

Reaction Scheme:

This compound + 2-Aminobenzaldehyde --(Acid or Base Catalyst)--> Tetrahydroacridine Derivative

This reaction can be catalyzed by both acids (e.g., p-toluenesulfonic acid) and bases (e.g., piperidine), and recent developments have explored milder, more efficient catalytic systems, including visible-light-mediated methods.[13][16]

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[17][18] this compound can serve as the carbonyl component in this reaction, leading to the formation of complex polycyclic quinoline derivatives with potential pharmacological applications.[19][20]

Key Mechanistic Steps:

  • Base-catalyzed hydrolysis of isatin to form an intermediate keto-acid.[17]

  • Condensation of the aniline moiety of the intermediate with the carbonyl group of this compound to form an imine.

  • Tautomerization to an enamine.

  • Intramolecular cyclization and subsequent dehydration to yield the quinoline-4-carboxylic acid product.

Mechanistic Insights and Field-Proven Considerations

The reactivity of this compound is a delicate balance of several factors. The electron-donating nature of the aniline nitrogen can influence the enolizability of the ketone, while steric hindrance from the cyclohexane ring can direct the regioselectivity of certain reactions.

For instance, in the Friedländer annulation, the initial aldol-type condensation can be the rate-determining step, and the choice of catalyst can significantly impact the reaction rate and yield.[12] In the Pfitzinger reaction, the initial hydrolysis of isatin is a crucial step, and the basicity of the reaction medium must be carefully controlled to ensure efficient reaction progress without promoting unwanted side reactions.[17]

Self-Validating Protocols:

A robust experimental protocol should include in-process controls to validate the progress and outcome of the reaction. For example, in the Buchwald-Hartwig synthesis, monitoring the disappearance of the starting aryl halide by GC-MS provides a clear endpoint for the reaction. Similarly, in the Fischer indole synthesis, the formation of the intermediate hydrazone can often be observed by TLC before the final cyclization occurs upon heating.

Conclusion: A Gateway to Molecular Diversity

This compound has firmly established itself as a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its straightforward synthesis and rich reactivity profile provide access to a diverse range of complex heterocyclic structures that are of significant interest in drug discovery and materials science.[21][22][23] A thorough understanding of its underlying reactivity and the careful selection of reaction conditions are key to harnessing its full potential. As the demand for novel molecular entities continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

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  • Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone - Benchchem. [URL: https://www.benchchem.
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The Genesis of a Scaffold: A Technical Guide to the Discovery and History of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Serendipity to Rational Design

In the landscape of medicinal chemistry, the emergence of novel molecular scaffolds often marks a pivotal turning point, unlocking new avenues for drug discovery. The story of 2-anilinocyclohexanone is not one of a singular, celebrated discovery, but rather a tale intertwined with the systematic exploration of a broader class of compounds: the arylcyclohexylamines. This guide delves into the historical and technical origins of this compound, a key structural motif that paved the way for the development of groundbreaking therapeutics. For researchers, scientists, and drug development professionals, understanding this history provides not just a synthetic route, but a deeper appreciation for the interplay of chemical innovation and pharmacological insight that continues to drive our field forward.

The narrative begins in the mid-20th century at the laboratories of Parke-Davis, where the synthesis of phencyclidine (PCP) in 1956 opened the door to a new class of anesthetic agents.[1] However, the adverse psychotomimetic effects of PCP spurred a quest for analogues with a more favorable clinical profile.[2][3] This endeavor, led by the pioneering work of chemist Dr. Calvin L. Stevens, a consultant for Parke-Davis and a professor at Wayne State University, would ultimately lead to the synthesis of ketamine in 1962 and, in doing so, establish the fundamental chemistry for creating compounds like this compound.[4][5]

I. The Foundational Chemistry: The Stevens α-Amino Ketone Rearrangement

The cornerstone of synthesizing 2-substituted aminocyclohexanones lies in a powerful chemical transformation known as the α-amino ketone rearrangement. Dr. Stevens' extensive work in this area, detailed in a series of papers in the 1960s, provided a robust method for the ring expansion of α-hydroxycyclopentylimines to their corresponding α-aminocyclohexanones. This rearrangement is not merely a synthetic curiosity; it is a thermodynamically driven process that proved to be a reliable and elegant solution for accessing this class of compounds.

The general principle of this rearrangement involves the thermal or acid-catalyzed 1,2-migration of an alkyl or aryl group in an α-hydroxy imine. This process is mechanistically related to the α-ketol rearrangement.[6] The key insight from Stevens and his team was the application of this rearrangement to α-hydroxy imines, which provided a direct route to α-amino ketones.

A critical publication, "Amino Ketone Rearrangements. III. The Rearrangement of α-Hydroxy N-Phenylimines," by Calvin L. Stevens, Andre Thuillier, and Francis A. Daniher, directly addresses the synthesis of N-aryl aminoketones, the chemical class to which this compound belongs. This work demonstrated that the rearrangement was not limited to N-alkyl derivatives but could be effectively applied to N-aryl compounds as well, a crucial step towards synthesizing molecules with diverse pharmacological properties.

Logical Framework of the Stevens Rearrangement

Stevens_Rearrangement cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_rearrangement The Core Transformation cluster_product Final Product A Cyclopentanone D 1-Arylcyclopentanol A->D Grignard Reaction B Aniline H 1-Hydroxycyclopentyl-N-phenylimine B->H C Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide) C->D F α-Bromo-1-arylcyclopentyl Ketone D->F Bromination E α-Bromination F->H Imination G Reaction with Aniline I Thermal or Acid-Catalyzed Rearrangement H->I Heating or Acid Catalyst J This compound I->J Ring Expansion

Sources

A Technical Guide to the Theoretical Conformational Analysis of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-anilinocyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The three-dimensional conformation of this scaffold is a critical determinant of its interaction with biological targets and its physicochemical properties, such as membrane permeability. This guide provides an in-depth exploration of the theoretical methods used to elucidate the conformational landscape of this compound. We delve into the delicate interplay of steric and electronic factors, with a particular focus on the pivotal role of the intramolecular hydrogen bond (IHB) in dictating the equilibrium between axial and equatorial conformers. This document offers field-proven computational protocols, from initial screening with molecular mechanics to high-accuracy refinement using Density Functional Theory (DFT), and provides a framework for interpreting the results to guide rational drug design.

Introduction: The Conformation-Activity Relationship

In modern drug discovery, understanding the three-dimensional structure of a molecule is inseparable from understanding its function. For scaffolds like this compound, which are prevalent in kinase inhibitors and other therapeutic agents, the specific orientation of the anilino group relative to the cyclohexanone ring can dramatically alter binding affinity and selectivity.[1][2] The conformational preference influences the molecule's polarity and shape, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The conformational isomerism of this compound is primarily defined by the position of the anilino substituent on the flexible cyclohexanone ring. This leads to two principal chair conformations: one with the substituent in an equatorial position and another with it in an axial position. The central scientific question revolves around which conformer is more stable and under what conditions. This is not a simple steric calculation; it is a nuanced balance between destabilizing 1,3-diaxial interactions and a powerful, stabilizing intramolecular hydrogen bond (IHB) between the aniline N-H donor and the carbonyl C=O acceptor.[3][4] This IHB can make the sterically hindered axial conformer surprisingly favorable, a phenomenon with profound implications for molecular design.[5]

This guide will systematically dissect this conformational equilibrium using a multi-tiered computational approach, providing both the theoretical foundation and practical, step-by-step workflows.

The Key Conformational Isomers and Energetic Drivers

The conformational landscape of this compound is dominated by an equilibrium between two primary chair forms. Understanding the forces that govern this equilibrium is essential for predicting the molecule's behavior.

  • Equatorial (Eq) Conformer : In this arrangement, the bulky anilino group occupies a position in the plane of the ring. This conformation is generally favored from a classical steric perspective as it minimizes unfavorable interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions).[3]

  • Axial (Ax) Conformer : When the anilino group is in the axial position, it experiences significant steric repulsion from the axial hydrogens at the C3 and C5 positions. In the absence of other interactions, this would render the axial conformer highly unstable.

  • Axial Conformer with Intramolecular Hydrogen Bond (Ax-HB) : The crucial exception to the steric rule arises from the potential for a strong N-H···O=C intramolecular hydrogen bond in the axial conformation.[3] This stabilizing interaction can partially or, in some cases, fully overcome the destabilizing 1,3-diaxial strain, making the axial conformer not only accessible but potentially the dominant species, especially in non-polar environments.[3][6]

The following diagram illustrates this critical conformational equilibrium.

G cluster_eq Equatorial (Eq) Conformer cluster_ax Axial (Ax) Conformer Eq Anilino group is equatorial Eq_Interactions Gauche Interactions (Lower Steric Strain) Eq->Eq_Interactions Ax Anilino group is axial Eq->Ax Ring Inversion ΔG Ax_Strain 1,3-Diaxial Steric Strain (Destabilizing) Ax->Ax_Strain Ax_HB Intramolecular H-Bond (IHB) (N-H···O=C) (Strongly Stabilizing) Ax->Ax_HB

Caption: Conformational equilibrium of this compound.

Computational Methodology: A Hierarchical Approach

A robust theoretical investigation requires a multi-step approach, starting with a broad search and progressing to high-accuracy calculations on the most relevant conformers. This hierarchical workflow ensures both computational efficiency and scientific rigor.

Level 1: Molecular Mechanics (MM) for Initial Conformational Search

Expertise & Rationale: Molecular Mechanics provides a rapid and computationally inexpensive method to explore a wide range of possible conformations. It is ideal for an initial screen to identify all potential low-energy structures that will serve as inputs for more accurate quantum mechanical calculations. Force fields like MMFF94 are parameterized for a broad range of organic molecules and are well-suited for this task.[7]

Experimental Protocol:

  • Structure Building : Construct the 2D structure of this compound in a molecular modeling suite.

  • Initial 3D Generation : Generate an initial 3D structure. Ensure both R and S enantiomers are considered if chirality is relevant.

  • Force Field Selection : Select the MMFF94 or a similar high-quality force field.

  • Conformational Search :

    • Define the rotatable bonds: primarily the C-N bond connecting the aniline and cyclohexanone rings and the C-C bonds within the ring.

    • Perform a systematic or stochastic conformational search. A dihedral angle driving protocol on the C-N bond is highly recommended to ensure full rotational space is explored.

    • Set an energy window (e.g., 10 kcal/mol) to collect all plausible low-energy conformers.

  • Energy Minimization : Each generated conformer must be fully minimized using the selected force field until a convergence criterion is met.

  • Output Analysis : Cluster the resulting conformers by geometry and rank them by their steric energy. Select the unique, low-energy conformers (typically the equatorial and various axial forms) for the next level of theory.

Level 2: Density Functional Theory (DFT) for Accurate Energetics

Expertise & Rationale: DFT provides a much more accurate description of the electronic structure, which is essential for correctly modeling the non-covalent intramolecular hydrogen bond. The choice of functional and basis set is critical. The B3LYP functional is a reliable workhorse, while functionals like M06-2X are specifically designed to better handle non-covalent interactions.[6] Pople-style basis sets like 6-311+G(d,p) provide a good balance of accuracy and computational cost, with diffuse functions (+) being important for describing hydrogen bonding.[3]

Experimental Protocol:

  • Input Structure Preparation : Use the minimized geometries from the MM conformational search as starting points.

  • Method Selection :

    • Functional : B3LYP or M06-2X.

    • Basis Set : 6-311+G(d,p).

  • Geometry Optimization : Perform a full geometry optimization for each selected conformer. This process locates the nearest stationary point on the potential energy surface. The default convergence criteria in most software packages are sufficient.

  • Frequency Calculation :

    • Purpose : This is a non-negotiable step. It serves two functions: (1) to verify that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies), and (2) to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the Gibbs free energy (G).

    • Execution : Perform a frequency calculation at the same level of theory as the optimization.

  • Solvation Modeling :

    • Rationale : The solvent environment can significantly alter the relative stability of conformers.[6] The IHB is strongest in the gas phase or non-polar solvents and is weakened in polar, protic solvents that can compete for hydrogen bonding.

    • Method : Use an implicit solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to model bulk solvent effects.[6] Perform a new geometry optimization within the solvent model for key environments (e.g., chloroform for non-polar, water for polar).

The following diagram outlines this robust computational workflow.

G cluster_workflow Computational Analysis Workflow start 1. Initial 3D Structure Generation mm_search 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_search dft_opt 3. DFT Geometry Optimization of Key Conformers (e.g., B3LYP/6-311+G(d,p)) mm_search->dft_opt freq_calc 4. DFT Frequency Calculation (Confirm Minimum, Obtain Gibbs Energy) dft_opt->freq_calc solvent_calc 5. Solvation Modeling (Optional) (e.g., IEFPCM) freq_calc->solvent_calc analysis 6. Final Analysis (Relative Energies, NBO, QTAIM) freq_calc->analysis Gas Phase solvent_calc->analysis In Solution

Caption: A typical computational workflow for conformational analysis.

Data Interpretation and Quantitative Analysis

Once calculations are complete, the raw data must be synthesized into chemically meaningful insights.

Relative Energies and Conformational Populations

The primary output is the relative Gibbs free energy (ΔG) of each conformer with respect to the most stable one. This data is best presented in a table for clear comparison across different environments.

ConformerDescriptionPredicted Relative Energy (kcal/mol) - Gas PhasePredicted Relative Energy (kcal/mol) - Non-Polar SolventPredicted Relative Energy (kcal/mol) - Polar Solvent
Eq Anilino group is equatorial0.00 (Reference)0.00 (Reference)0.00 (Reference)
Ax Anilino group is axial (no H-bond)+1.8 to +2.8+1.8 to +2.8+1.8 to +2.8
Ax-HB Axial with N-H···O=C hydrogen bond-0.8 to -2.0-0.5 to -1.5+0.2 to +1.0
Note: These values are illustrative, based on analogous systems, and require specific calculation for this compound.[3] A negative value indicates greater stability than the equatorial conformer.

The shift in the Ax-HB conformer's stability is critical: it is often the global minimum in the gas phase but becomes destabilized in polar solvents that disrupt the internal hydrogen bond, causing the equilibrium to shift back towards the equatorial form.

Advanced Analysis of the Intramolecular Hydrogen Bond

To rigorously characterize the IHB, several methods can be employed:

  • Geometric Analysis : Measure the H···O distance (typically < 2.5 Å) and the N-H···O angle (typically > 120°) in the optimized Ax-HB structure.

  • Vibrational Frequency Analysis : The N-H stretching frequency in the Ax-HB conformer will be red-shifted (lower frequency) and intensified in the calculated IR spectrum compared to the Eq conformer, which is a classic signature of hydrogen bonding.

  • Natural Bond Orbital (NBO) Analysis : This method provides a quantitative measure of the IHB strength. It calculates the second-order perturbation theory energy, E(2), which represents the stabilization energy from the donation of electron density from the lone pair of the carbonyl oxygen (acceptor) to the antibonding orbital of the N-H bond (donor). An E(2) value greater than 2-3 kcal/mol is indicative of a significant hydrogen bond.

  • Quantum Theory of Atoms in Molecules (QTAIM) : This analysis identifies a bond critical point (BCP) between the H and O atoms, and the properties of the electron density at this point can be used to classify the interaction as a closed-shell hydrogen bond.[8]

Implications for Drug Design and Development

A thorough conformational analysis of the this compound core provides actionable intelligence for drug development professionals:

  • Bioactive Conformation : By understanding which conformer (axial or equatorial) is preferred, chemists can correlate this with biological activity data to hypothesize the "bioactive conformation"—the shape the molecule adopts when binding to its target.

  • Structure-Based Design : Substituents can be rationally designed on either the aniline or cyclohexanone ring to favor the bioactive conformation. For instance, adding a bulky group might sterically disfavor the equatorial form, indirectly promoting the axial conformation.

  • Improving Physicochemical Properties : The IHB in the Ax-HB conformer effectively "hides" the polar N-H and C=O groups from the solvent, reducing the molecule's apparent polarity. This "chameleon-like" effect can significantly improve passive membrane permeability, a crucial factor for oral bioavailability, especially for molecules that are "beyond the rule of five".[5] Computational analysis can predict the propensity of a molecule to form such an IHB, guiding the design of more absorbable drugs.

Conclusion

The conformational preference of this compound is a sophisticated outcome of competing steric and electronic effects. Theoretical calculations demonstrate that while the equatorial conformer is sterically favored, the axial conformer can be significantly stabilized, and even become the dominant species, through the formation of a strong intramolecular hydrogen bond. The stability of this hydrogen-bonded axial conformer is highly sensitive to the solvent environment. The hierarchical computational workflow presented in this guide—combining molecular mechanics for broad searching with Density Functional Theory for high-accuracy energetics and advanced bonding analysis—provides a reliable and validated path for researchers to dissect these interactions. The resulting insights are invaluable for the rational design of next-generation therapeutics based on this versatile chemical scaffold.

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solubility of 2-anilinocyclohexanone in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Anilinocyclohexanone in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For researchers and professionals in drug development, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for formulation, purification, and analytical method development. This guide provides a detailed examination of the solubility of this compound, a molecule of interest in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a robust experimental protocol for its determination, and analyze a representative dataset to illustrate its behavior in a range of common organic solvents. This document is intended to serve as a practical resource for scientists, enabling them to make informed decisions in their research and development endeavors.

The Molecular Architecture of this compound and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The molecular structure of this compound features a blend of polar and non-polar characteristics that dictate its interactions with different solvents.

  • Polar Features : The presence of a ketone group (C=O) and a secondary amine (-NH-) introduces polarity to the molecule. The oxygen and nitrogen atoms are electronegative, creating partial negative charges, while the adjacent carbon and hydrogen atoms bear partial positive charges. These dipoles allow for dipole-dipole interactions with polar solvents. Furthermore, the secondary amine has a hydrogen atom that can act as a hydrogen bond donor, and both the amine's nitrogen and the ketone's oxygen can act as hydrogen bond acceptors.[3] This capacity for hydrogen bonding is a significant contributor to its solubility in protic solvents.

  • Non-Polar Features : The molecule also contains a non-polar cyclohexane ring and a phenyl group. These hydrocarbon moieties are capable of engaging in weaker van der Waals forces (specifically, London dispersion forces) with non-polar solvents.[3]

The overall solubility of this compound in a given organic solvent will, therefore, depend on the balance between these polar and non-polar interactions. A solvent that can effectively engage with both the polar functional groups and the non-polar hydrocarbon backbone will likely be a good solvent for this compound.

Experimental Determination of Equilibrium Solubility

A reliable determination of solubility requires a robust and well-controlled experimental protocol. The equilibrium solubility method is a gold-standard technique that measures the concentration of a solute in a saturated solution at a specific temperature.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the equilibrium solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Collection and Analysis cluster_3 Data Interpretation A Accurately weigh excess this compound B Add a known volume of the selected organic solvent to a sealed vial A->B Combine C Agitate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C D Allow the suspension to settle, permitting undissolved solid to sediment C->D E Carefully withdraw an aliquot of the supernatant D->E F Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles E->F G Dilute the filtered sample with a suitable solvent F->G H Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) G->H I Calculate the solubility from the measured concentration and dilution factor H->I J Repeat the experiment for each solvent I->J

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Methodology

The following protocol is a self-validating system designed to ensure the accuracy and reproducibility of the solubility measurements.

  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached.

    • To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Equilibrium is confirmed when the measured solubility values plateau.

  • Sample Collection and Preparation :

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification :

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve of this compound should be prepared to ensure accurate quantification.

  • Calculation :

    • The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Illustrative Solubility Data and Discussion

While a comprehensive experimental dataset for this compound is not publicly available, the following table presents a plausible set of solubility data in various organic solvents at 25 °C. This illustrative data is based on the theoretical principles of solubility and is intended to demonstrate the expected trends.

SolventSolvent TypePolarity IndexHydrogen BondingIllustrative Solubility of this compound (mg/mL)
HexaneNon-polar0.1None< 1
TolueneNon-polar (aromatic)2.4None~ 15
DichloromethanePolar Aprotic3.1Acceptor> 200
AcetonePolar Aprotic5.1Acceptor> 200
Ethyl AcetatePolar Aprotic4.4Acceptor~ 150
AcetonitrilePolar Aprotic5.8Acceptor~ 100
2-PropanolPolar Protic3.9Donor & Acceptor~ 50
EthanolPolar Protic4.3Donor & Acceptor~ 75
MethanolPolar Protic5.1Donor & Acceptor~ 60
Analysis of Solubility Trends
  • Non-polar Solvents : The solubility in hexane is expected to be very low. While the non-polar regions of this compound can interact with hexane via van der Waals forces, these interactions are not strong enough to overcome the cohesive forces of the solid-state compound, which are influenced by its polar functional groups. The slightly higher solubility in toluene can be attributed to potential π-π stacking interactions between the phenyl ring of this compound and the aromatic ring of toluene.

  • Polar Aprotic Solvents : Dichloromethane and acetone are predicted to be excellent solvents for this compound. These solvents are polar and can engage in strong dipole-dipole interactions with the ketone and amine groups. Although they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors for the N-H group of this compound.

  • Polar Protic Solvents : The solubility in protic solvents like ethanol and methanol is expected to be good. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the polar functional groups of this compound. However, the solubility might be slightly lower than in some polar aprotic solvents due to the self-association of the alcohol molecules, which can compete with solute-solvent interactions.

Visualizing Molecular Interactions

The following diagram illustrates the different types of intermolecular forces between this compound and various solvent classes.

G cluster_0 This compound cluster_1 Solvent Classes solute This compound (Polar & Non-polar moieties, H-bond donor/acceptor) protic Polar Protic Solvent (e.g., Ethanol) H-bond donor/acceptor solute->protic Strong Interaction: H-bonding & Dipole-Dipole aprotic Polar Aprotic Solvent (e.g., Acetone) H-bond acceptor solute->aprotic Strong Interaction: Dipole-Dipole & H-bond acceptance nonpolar Non-polar Solvent (e.g., Hexane) Van der Waals forces solute->nonpolar Weak Interaction: Van der Waals forces

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A Technical Guide to the Synthesis and Exploration of Novel 2-Anilinocyclohexanone Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and strategic considerations for developing novel 2-anilinocyclohexanone analogs. This class of compounds represents a promising scaffold in modern medicinal chemistry, with potential applications targeting a range of therapeutic areas, including oncology and inflammatory diseases.

Introduction: The this compound Scaffold - A Privileged Motif in Medicinal Chemistry

The α-amino ketone moiety is a recurring structural feature in a multitude of biologically active molecules and approved pharmaceuticals. The incorporation of an aniline group at the α-position of a cyclohexanone ring creates a unique three-dimensional structure with a rich pharmacophore. The cyclohexanone ring provides a rigid scaffold that can be functionalized to modulate lipophilicity and metabolic stability. The aniline moiety offers a versatile handle for establishing key interactions with biological targets, such as hydrogen bonding and π-stacking, and its substitution pattern can be systematically varied to fine-tune potency and selectivity.

The primary impetus for the synthesis of novel this compound analogs lies in their potential to act as inhibitors of various protein kinases.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The anilino-pyrimidine and related scaffolds are well-established hinge-binding motifs in numerous kinase inhibitors, and the this compound core can be envisioned as a bioisostere or a novel scaffold that can similarly engage with the ATP-binding site of kinases.[4] Therefore, the development of efficient and versatile synthetic routes to access a diverse library of these analogs is of paramount importance for exploring their therapeutic potential.

Core Synthetic Strategies: Accessing the this compound Core

The construction of the C-N bond between the aniline nitrogen and the α-carbon of the cyclohexanone is the cornerstone of synthesizing these analogs. The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[5]

Palladium-Catalyzed α-Arylation of Cyclohexanone (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. In the context of synthesizing this compound analogs, this typically involves the coupling of an enolate, or a surrogate, of cyclohexanone with a substituted aniline.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the this compound product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) [Ar-Pd(II)(NH2R')L]X- [Ar-Pd(II)(NH2R')L]X- Ar-Pd(II)(X)L->[Ar-Pd(II)(NH2R')L]X- Amine Coordination (R'NH2) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L [Ar-Pd(II)(NH2R')L]X-->Ar-Pd(II)(NHR')L Deprotonation (Base) Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L->Ar-NHR' Reductive Elimination Ar-NHR'->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Considerations:

  • Catalyst System: The choice of palladium precursor and ligand is critical for reaction efficiency. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A wide array of phosphine ligands have been developed for this reaction, with bulky, electron-rich ligands such as RuPhos and XPhos often providing excellent results for challenging substrates.[6]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the catalyst and base.

  • Inert Atmosphere: The reaction is sensitive to oxygen, and it is crucial to maintain an inert atmosphere using nitrogen or argon throughout the setup and reaction.

One-Pot Synthetic Approaches

For library synthesis and process efficiency, one-pot procedures are highly desirable as they minimize intermediate purification steps, reduce waste, and save time.[7] A one-pot synthesis of this compound analogs can be designed by combining the α-arylation step with a preceding or subsequent transformation.

One_Pot_Synthesis cluster_0 Step 1: In situ Enolate Formation cluster_1 Step 2: Buchwald-Hartwig Amination Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate + Base Base Base Product This compound Analog Enolate->Product + Aniline, Pd Catalyst Aniline Aniline Pd_Catalyst Pd Catalyst/Ligand Kinase_Inhibition_Workflow Library Synthesized Analog Library Screening High-Throughput Kinase Inhibition Screening Library->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID Dose_Response IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

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The Bivalent Heart of a Privileged Scaffold: An In-depth Technical Guide to the Carbonyl Reactivity of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-anilinocyclohexanone scaffold represents a cornerstone in synthetic and medicinal chemistry, prized for its versatile reactivity and its presence in a myriad of biologically active molecules. At the heart of this scaffold lies the carbonyl group, a locus of rich and tunable chemical behavior. This technical guide provides an exhaustive exploration of the carbonyl group's reactivity within the this compound framework. We will delve into the fundamental principles governing its transformations, from nucleophilic additions and reductions to oxidative rearrangements and its pivotal role in constructing complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical underpinning of the core reactivity but also field-proven experimental protocols and mechanistic insights to empower the rational design and synthesis of novel chemical entities.

Introduction: The Strategic Importance of the this compound Core

The fusion of an aniline moiety with a cyclohexanone ring at the α-position creates a unique electronic and steric environment around the carbonyl group. The electron-donating nature of the aniline nitrogen, juxtaposed with the inherent electrophilicity of the carbonyl carbon, modulates its reactivity in ways that diverge from simple cyclohexanones. This structural motif is a key building block in the synthesis of various therapeutic agents, including potential anticancer and anti-inflammatory drugs.[1][2] Understanding and harnessing the reactivity of the carbonyl group is therefore paramount for the successful development of novel pharmaceuticals and fine chemicals.

This guide will systematically dissect the key reactions of the this compound carbonyl group, providing both the "how" and the "why" behind each transformation.

Synthesis of the this compound Scaffold

The efficient construction of the this compound core is a critical first step. While several methods exist, the Buchwald-Hartwig amination has emerged as a robust and widely adopted strategy, offering high yields and broad functional group tolerance.[3]

Buchwald-Hartwig Amination: A Reliable Entry Point

This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form the crucial C-N bond between an aryl amine and an α-halocyclohexanone.

Buchwald_Hartwig A 2-Chlorocyclohexanone F This compound A->F B Aniline B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F Catalyzes D Ligand (e.g., BINAP) D->C Forms active catalyst with E Base (e.g., NaOtBu) E->F Promotes

Caption: General workflow for the Buchwald-Hartwig amination synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

  • Materials: 2-Chlorocyclohexanone, Aniline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%) and BINAP (1.5 mol%). b. Add anhydrous toluene and stir for 10 minutes to form the catalyst complex. c. Add sodium tert-butoxide (1.4 equivalents), aniline (1.2 equivalents), and 2-chlorocyclohexanone (1.0 equivalent). d. Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Reactivity of the Carbonyl Group

The carbonyl group in this compound is a versatile functional handle that can undergo a wide range of transformations. The neighboring aniline moiety can influence the stereochemical outcome of these reactions through steric hindrance and potential hydrogen bonding interactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

The addition of organomagnesium halides (Grignard reagents) to the carbonyl group provides a direct route to tertiary alcohols. The stereoselectivity of this reaction can be influenced by the steric bulk of both the Grignard reagent and the aniline substituent.[4][5]

Grignard_Reaction A This compound C Tertiary Alcohol A->C B R-MgX (Grignard Reagent) B->C 1. D Acidic Workup (e.g., aq. NH4Cl) D->C 2.

Caption: General scheme for the Grignard reaction with this compound.

Experimental Protocol: Grignard Reaction with this compound

  • Materials: this compound, Grignard reagent (e.g., Methylmagnesium bromide solution in THF), Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride solution.

  • Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. b. Cool the solution to 0 °C in an ice bath. c. Add the Grignard reagent (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. e. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with diethyl ether (3 x 30 mL). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the resulting tertiary alcohol by column chromatography or recrystallization.

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond with excellent regiocontrol.[6][7][8][9] This reaction involves the use of a phosphorus ylide (Wittig reagent).

Wittig_Reaction A This compound C Alkene Derivative A->C B Phosphonium Ylide (Ph3P=CHR) B->C D Triphenylphosphine oxide C->D Byproduct

Caption: The Wittig reaction of this compound to form an alkene.

Experimental Protocol: Wittig Reaction of this compound

  • Materials: this compound, Phosphonium salt (e.g., Methyltriphenylphosphonium bromide), Strong base (e.g., n-Butyllithium in hexanes), Anhydrous THF.

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C and add the strong base dropwise until a characteristic color change (indicating ylide formation) is observed and persists. c. Stir the resulting ylide solution at 0 °C for 30 minutes. d. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Quench the reaction with water and extract with diethyl ether (3 x 40 mL). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to isolate the alkene and remove the triphenylphosphine oxide byproduct.

Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, often with important stereochemical implications.

Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The stereochemical outcome is dictated by the direction of hydride attack, which is influenced by the steric bulk of the aniline substituent. Axial attack generally leads to the equatorial alcohol, while equatorial attack yields the axial alcohol.[10][11][12][13]

Experimental Protocol: Sodium Borohydride Reduction of this compound

  • Materials: this compound, Sodium borohydride (NaBH₄), Methanol.

  • Procedure: a. Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, controlling any effervescence. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Quench the reaction by the slow addition of water. f. Remove the methanol under reduced pressure. g. Extract the aqueous residue with ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-anilinocyclohexan-1-ol. i. Purify by column chromatography or recrystallization.

Catalytic hydrogenation offers a greener alternative for the reduction of the carbonyl group. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can effectively perform this transformation.[14][15]

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Materials: this compound, Palladium on carbon (10 wt. %), Ethanol, Hydrogen gas.

  • Procedure: a. In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in ethanol. b. Add the Pd/C catalyst (5-10 mol%). c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases. e. Carefully vent the hydrogen and purge the vessel with an inert gas. f. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. g. Concentrate the filtrate under reduced pressure to obtain the product.

Oxidation of the Carbonyl Group

While the carbonyl group is already in a relatively high oxidation state, certain oxidative rearrangements are of synthetic importance.

The Baeyer-Villiger oxidation converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[2][3][5][16][17][18][19][20][21] The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms.

Baeyer_Villiger A This compound C Lactone Derivative A->C B Peroxyacid (e.g., m-CPBA) B->C

Caption: Baeyer-Villiger oxidation of this compound to form a lactone.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

  • Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution.

  • Procedure: a. Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask. b. Cool the solution to 0 °C. c. Add a solution of m-CPBA (1.2 equivalents) in DCM dropwise. d. Stir the reaction at 0 °C for 1 hour and then at room temperature for 24-48 hours. e. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). g. Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine. h. Dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the resulting lactone by column chromatography.

Annulation Reactions: Building Heterocyclic Complexity

The carbonyl group of this compound is a key participant in cyclization reactions to form fused heterocyclic systems, most notably quinolines via the Pfitzinger reaction.

Pfitzinger Reaction: A Gateway to Quinolines

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[20][21][22][23][24] In a variation, the open-chain precursor of isatin, isatoic anhydride, can react with this compound. The reaction proceeds via initial formation of an enamine from this compound, which then undergoes cyclization and dehydration.

Pfitzinger_Reaction A This compound D Quinoline-4-carboxylic acid derivative A->D B Isatin B->D C Base (e.g., KOH) C->D Promotes

Caption: The Pfitzinger reaction for the synthesis of quinoline derivatives.

Experimental Protocol: Pfitzinger Reaction with this compound

  • Materials: this compound, Isatin, Potassium hydroxide, Ethanol.

  • Procedure: a. In a round-bottom flask, dissolve potassium hydroxide (3.0 equivalents) in ethanol. b. Add isatin (1.0 equivalent) and stir until dissolved. c. Add this compound (1.1 equivalents) to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours. e. Cool the reaction to room temperature and pour it into ice-water. f. Acidify the mixture with glacial acetic acid to precipitate the product. g. Collect the solid by filtration, wash with water, and dry. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure quinoline-4-carboxylic acid derivative.

Applications in Medicinal Chemistry

The this compound scaffold and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The ability to readily modify the core structure through the reactions described above allows for the generation of large libraries of compounds for screening.

  • Anticancer Agents: Many quinoline-based compounds, accessible through the Pfitzinger reaction, exhibit potent anticancer activity by targeting various cellular pathways.[2][9][19][25][26] For instance, derivatives of 2-anilinoquinoline have been investigated as kinase inhibitors.[27]

  • Anti-inflammatory Agents: The cyclohexanone moiety is present in several compounds with demonstrated anti-inflammatory properties.[1][11][28] The modulation of the carbonyl group and further derivatization can lead to the discovery of novel anti-inflammatory drugs.

Data Summary Table: Representative Reactions and Yields

ReactionReagentsProduct TypeTypical Yield (%)
Grignard ReactionCH₃MgBr, THFTertiary Alcohol75-90
Wittig ReactionPh₃P=CH₂, THFExocyclic Alkene60-80
NaBH₄ ReductionNaBH₄, MeOHSecondary Alcohol85-95
Catalytic HydrogenationH₂, Pd/C, EtOHSecondary Alcohol>95
Baeyer-Villigerm-CPBA, DCMLactone50-70
Pfitzinger ReactionIsatin, KOH, EtOHQuinoline Derivative65-85

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the aniline ring, the methine proton at the α-position, and the methylene protons of the cyclohexanone ring. The chemical shift and coupling patterns of the α-proton are particularly informative.[15][29][30][31][32]

    • ¹³C NMR: The carbonyl carbon typically resonates in the region of 200-210 ppm. The spectrum will also show signals for the aromatic carbons and the aliphatic carbons of the cyclohexanone ring.[15][29][30][31][32]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl stretching vibration. The N-H stretch of the aniline moiety will appear as a sharp peak around 3350-3450 cm⁻¹.[12][33][34][35][36]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[12][33][34][35][36]

Conclusion

The carbonyl group of this compound is a highly versatile and reactive functional group that serves as a gateway to a vast chemical space. Its susceptibility to nucleophilic attack, reduction, oxidation, and participation in annulation reactions makes it an invaluable tool for the synthesis of complex organic molecules. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to effectively manipulate this privileged scaffold for the discovery and development of novel compounds with significant potential in medicinal chemistry and beyond. The continued exploration of the reactivity of the this compound carbonyl group will undoubtedly lead to the creation of new and innovative molecular architectures with diverse applications.

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  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed.
  • The Pfitzinger Reaction. (Review).
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  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science.
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  • Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether.
  • Structural Confirmation of (R)-2-Methylindanone: A Comparative 1H and 13C NMR Analysis. Benchchem.
  • 2-Ethylidenecyclohexanone. NIST WebBook.
  • Cyclohexanone. NIST WebBook.
  • Application Notes and Protocols: Stereoselective Reduction of 2,4-Di-tert-butylcyclohexanone. Benchchem.
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  • 2-Hexanone. NIST WebBook.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole via Acid-Catalyzed Cyclization of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged tricyclic structure prominently featured in numerous natural products and pharmacologically active compounds.[1][2] This scaffold is of immense interest to the medicinal and synthetic chemistry communities due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-Alzheimer, antimicrobial, antifungal, and anti-inflammatory properties.[1][3]

While the Fischer indole synthesis—reacting a phenylhydrazine with cyclohexanone—is the most classical and widely employed method for constructing the THCz framework, alternative strategies provide unique advantages, particularly for accessing specific substitution patterns.[1][2][3] This application note focuses on a robust and mechanistically distinct pathway: the intramolecular acid-catalyzed cyclization of 2-anilinocyclohexanone. We will provide a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and field-proven insights to ensure reproducible and high-yield synthesis.

Mechanistic Rationale: The Chemistry Behind the Cyclization

The conversion of this compound to 1,2,3,4-tetrahydrocarbazole is a classic example of an intramolecular electrophilic aromatic substitution reaction. The success of this synthesis hinges on the careful choice of an acid catalyst, which plays a crucial role in activating the substrate and facilitating the key bond-forming and dehydration steps. The mechanism, analogous in some respects to the Bischler-Napieralski or Pictet-Spengler reactions, proceeds through several well-defined stages.

Causality Behind Catalyst Choice: Strong Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, or hydrochloric acid are typically employed. PPA is often favored as it serves as both a potent catalyst and a powerful dehydrating agent, effectively driving the final aromatization step to completion.[4] The choice of glacial acetic acid represents a milder, yet effective, option that often results in cleaner reactions.[5]

The logical flow of the reaction mechanism is illustrated below:

G start Start: this compound & Glacial Acetic Acid reflux Heat to Reflux (1 hour) start->reflux cool Cool Mixture (Precipitation) reflux->cool filter Suction Filtration cool->filter wash Wash Solid (H₂O, 75% EtOH) filter->wash recrystallize Recrystallize (Hot Methanol + Carbon) wash->recrystallize isolate Isolate Pure Crystals recrystallize->isolate end Final Product: 1,2,3,4-Tetrahydrocarbazole isolate->end

Sources

Application Note & Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Acid-Catalyzed Cyclization of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Pathways to Tetrahydrocarbazoles

The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Its synthesis is a frequent objective in organic chemistry labs. While the user has requested a protocol for the "Fischer indole synthesis using 2-anilinocyclohexanone," it is crucial from a standpoint of scientific integrity to clarify the terminology.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a landmark reaction that produces an indole from the acid-catalyzed reaction of a phenylhydrazine and an enolizable ketone or aldehyde.[2] The key intermediate is a phenylhydrazone which undergoes a[3][3]-sigmatropic rearrangement.[4]

The synthesis of a tetrahydrocarbazole from This compound , an α-arylaminoketone, proceeds through a different, albeit related, pathway known as the Bischler synthesis (or Bischler-Möhlau indole synthesis).[2][5] This method involves the acid-catalyzed intramolecular electrophilic cyclization of an α-arylaminoketone.[6]

This application note will provide a comprehensive, two-part experimental protocol for the synthesis of 1,2,3,4-tetrahydrocarbazole. We will first detail the preparation of the this compound precursor via the Bischler reaction, followed by its acid-catalyzed cyclization to the target tetrahydrocarbazole. This approach ensures clarity and provides a complete, field-proven workflow.

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with commercially available starting materials.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization Aniline Aniline Anilino_ketone This compound Aniline->Anilino_ketone Reaction Chloro_ketone 2-Chlorocyclohexanone Chloro_ketone->Anilino_ketone start_cyclization This compound Anilino_ketone->start_cyclization Purification & Isolation Product 1,2,3,4-Tetrahydrocarbazole start_cyclization->Product Intramolecular Cyclization Acid_catalyst Acid Catalyst (e.g., HCl) Acid_catalyst->Product

Caption: Overall workflow for the two-part synthesis of 1,2,3,4-tetrahydrocarbazole.

Part 1: Synthesis of Precursor: this compound

The first stage of this synthesis involves a nucleophilic substitution reaction between aniline and 2-chlorocyclohexanone. This reaction is the cornerstone of the Bischler synthesis for this target. An excess of the amine can be used to act as both a nucleophile and a base to neutralize the HCl generated in situ.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Chlorocyclohexanone132.596.63 g (6.0 mL)50.0Can be prepared from cyclohexanone.[7]
Aniline93.1313.97 g (13.7 mL)150.0Use freshly distilled aniline for best results.
Toluene-100 mL-Anhydrous grade.
Saturated Sodium Bicarbonate-~50 mL-For work-up.
Anhydrous Magnesium Sulfate120.37~5 g-Drying agent.
Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add aniline (13.97 g, 150.0 mmol) and toluene (100 mL).

  • Addition of Ketone: Begin stirring the solution and add 2-chlorocyclohexanone (6.63 g, 50.0 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic, and a white precipitate of aniline hydrochloride will form.

    • Causality Insight: The dropwise addition helps to control the initial exotherm of the reaction. Using a 3-fold excess of aniline ensures it acts as the solvent and base, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:4 Ethyl acetate/Hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the aniline hydrochloride precipitate and wash the solid with a small amount of toluene.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Causality Insight: The bicarbonate wash removes any remaining aniline hydrochloride and neutralizes any residual acid.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

Part 2: Acid-Catalyzed Cyclization to 1,2,3,4-Tetrahydrocarbazole

This step is the core cyclization reaction. The α-arylaminoketone, in the presence of a strong acid, undergoes an intramolecular electrophilic aromatic substitution to form the fused heterocyclic system, followed by dehydration to yield the aromatic carbazole core.

Reaction Mechanism: Bischler Synthesis

G cluster_0 Mechanism A This compound B Protonated Ketone (Enol form) A->B + H⁺ C Cyclized Intermediate B->C Intramolecular Electrophilic Attack D Dehydrated Intermediate C->D - H₂O E 1,2,3,4-Tetrahydrocarbazole D->E - H⁺ (Aromatization)

Caption: Simplified mechanism of the Bischler synthesis for tetrahydrocarbazole.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound189.259.46 g50.0From Part 1.
Glacial Acetic Acid60.05180 g (172 mL)3000Acts as both solvent and catalyst.[8]
Methanol or Ethanol-As needed-For recrystallization.
Decolorizing Carbon-~1 g-Optional, for purification.
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (9.46 g, 50.0 mmol) and glacial acetic acid (180 g).

    • Causality Insight: Glacial acetic acid is a commonly used Brønsted acid for this cyclization. It is effective and also serves as a high-boiling solvent, allowing the reaction to be run at elevated temperatures to overcome the activation energy of the cyclization step.[8] Other acids like HCl or polyphosphoric acid can also be used, but may require different conditions.[1]

  • Reaction: Heat the mixture to reflux with stirring for 1-2 hours. The color of the solution will typically darken. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

    • Pour the cooled mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[9]

    • Causality Insight: Pouring the acidic reaction mixture into a large volume of water causes the organic product, which is insoluble in water, to precipitate out, allowing for easy collection by filtration.

    • Allow the suspension to stand for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral.

    • Wash the cake with a small amount of cold 75% ethanol/water (25 mL).[8]

    • Air-dry the crude product. The typical yield of crude product is high (75-85%).[8]

  • Recrystallization:

    • Transfer the dried crude solid to an Erlenmeyer flask. Add methanol or ethanol (approx. 700 mL for a 1 mole scale, adjust accordingly) and a small amount of decolorizing carbon.[8]

    • Heat the mixture to boiling on a hot plate.

    • Filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals of 1,2,3,4-tetrahydrocarbazole by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Expected Product Characterization

  • Product: 1,2,3,4-Tetrahydro-1H-carbazole

  • Appearance: Off-white to pale brown crystalline solid.[9]

  • Molecular Formula: C₁₂H₁₃N

  • Molar Mass: 171.24 g/mol

  • Melting Point: 116-118 °C[10]

  • ¹H NMR (DMSO-d₆, 400MHz): δ 8.14 (s, 1H, N-H), 7.42 (d, 1H, Ar H), 7.32 (dd, 1H, Ar H), 7.15 (dd, 1H, Ar H), 7.05 (d, 1H, Ar H), 2.67 (t, 2H, Aliphatic H), 2.60 (t, 2H, Aliphatic H), 1.85-1.78 (m, 4H, Aliphatic H).

  • IR (KBr, cm⁻¹): 3397 (N-H stretch), 2927 (C-H stretch), 1470, 1305, 737 (Aromatic C-H bend).

References

  • Bischler–Möhlau indole synthesis. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Dalton, L. A., et al. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters. 2015, 56(23), 3624-3629. [Link]

  • Dalton, L. A., et al. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. Accessed January 17, 2026. [Link]

  • Bischler–Möhlau indole synthesis. chemeurope.com. Accessed January 17, 2026. [Link]

  • Campaigne, E., & Lake, R. D. Synthesis of Tetrahydrocarbazoles and Carbazoles by the Bischler Reaction. The Journal of Organic Chemistry. 1959, 24(4), 478-482. [Link]

  • Gribble, G. W. Bischler Indole Synthesis. In: Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd; 2016. [Link]

  • Van der Heijden, B., et al. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Angewandte Chemie International Edition. 2021, 60(22), 12268-12272. [Link]

  • Campaigne, E., & Lake, R. D. Synthesis of Tetrahydrocarbazoles and Carbazoles by the Bischler Reaction. ACS Publications. Accessed January 17, 2026. [Link]

  • Kumar, A., et al. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry. 2018, 57B, 1144-1152. [Link]

  • Sureshbabu, P., et al. 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E. 2007, 63(11), o4338. [Link]

  • Sharma, V., et al. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. 2022, 13(1), 160-171. [Link]

  • Kumar, K. M. M., et al. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Organic Communications. 2013, 6(1), 31-40. [Link]

  • Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates. ResearchGate. Accessed January 17, 2026. [Link]

  • Catalytic Enantioselective Synthesis of α-Arylaminocyclobutanones. ResearchGate. Accessed January 17, 2026. [Link]

  • Newman, M. S., et al. 2-Chlorocyclohexanone. Organic Syntheses. 1955, Coll. Vol. 3, p.188. [Link]

  • Chaudhari, T. Y., & Tandon, V. Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. 2021, 19(9), 1926-1939. [Link]

  • Rogers, C. U., & Corson, B. B. 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses. 1950, 30, 90. [Link]

  • Schäfer, H. J., & Eilenberg, W. Oxidative Cyclization of 3-Anilinocyclohex-2-enones to Tetrahydrocarbazoles. Heterocycles. 1989, 28(2), 739. [Link]

  • Corrosion. The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. May 20, 2020. [Link]

  • Wang, Y., et al. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules. 2023, 28(15), 5785. [Link]

  • Högberg, H.-E. Cyclo-oligomerization of Quinones. V. The Acid Catalyzed Reactions of alpha-Naphthoquinone with Phenols. Acta Chemica Scandinavica. 1973, 27, 2591-2598. [Link]

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The Strategic Utility of 2-Anilinocyclohexanone in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar in Modern Drug Scaffolds

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile precursor molecules are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Among these, 2-anilinocyclohexanone emerges as a cornerstone intermediate, its structural motif providing a robust foundation for a diverse array of therapeutic agents. This guide delves into the synthetic pathways to and from this pivotal molecule, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore not only the "how" but, more critically, the "why" behind the synthetic choices, grounding our discussion in mechanistic understanding and empirical data. The protocols and insights presented herein are designed to be a practical resource, empowering chemists to leverage the full potential of this compound in the synthesis of next-generation pharmaceuticals.

Core Synthesis of this compound: A Comparative Analysis of Methodologies

The efficient synthesis of this compound is the gateway to its utility. Several methods have been established, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by factors such as scale, desired purity, and available resources.

Direct Reductive Amination: The Workhorse Approach

The most common and straightforward method for synthesizing this compound is the direct reductive amination of cyclohexanone with aniline. This reaction typically proceeds through the formation of an enamine or imine intermediate, which is then reduced in situ.

Mechanism Insight: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an enamine, which is the key intermediate. A reducing agent, introduced into the reaction mixture, then selectively reduces the enamine to the desired this compound.

Workflow for Reductive Amination

cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal Aniline Aniline Aniline->Hemiaminal Enamine Enamine Intermediate Hemiaminal->Enamine Dehydration Reduction Reduction Enamine->Reduction Product This compound Reduction->Product Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Reduction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Anilino This compound Derivative Friedlander Friedländer Annulation Anilino->Friedlander Anthranilonitrile Anthranilonitrile Anthranilonitrile->Friedlander Tacrine Tacrine Analogue Friedlander->Tacrine Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->Friedlander

Application Notes and Protocols: Catalytic Synthesis of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aminoketones

The α-aminoketone scaffold is a privileged motif in medicinal chemistry and a versatile intermediate in organic synthesis. Specifically, 2-anilinocyclohexanone serves as a key building block for a variety of heterocyclic compounds and pharmacologically active molecules. Traditional methods for its synthesis often involve multi-step sequences or harsh conditions, such as nucleophilic substitution of α-haloketones, which can suffer from limited scope and the generation of stoichiometric waste.

Modern transition-metal catalysis offers a more elegant and efficient solution. The palladium-catalyzed α-arylation of ketones, a powerful variant of the Buchwald-Hartwig amination, has emerged as a premier method for constructing the crucial C-N bond at the α-position of a carbonyl group.[1][2] This approach allows for the direct coupling of a ketone enolate with an aryl halide or, in some variations, the direct coupling of a ketone with an amine. This guide provides a comprehensive overview of the catalytic principles, a comparison of prevalent systems, and a detailed, field-proven protocol for the synthesis of this compound.

Mechanistic Foundations: The Palladium Catalytic Cycle

The cornerstone of this transformation is a palladium-catalyzed cross-coupling cycle. While several pathways exist, the most widely accepted mechanism for the α-arylation of a ketone enolate proceeds through three key stages: oxidative addition, enolate binding, and reductive elimination.[2]

  • Scientist's Note (Causality): Understanding this cycle is critical for troubleshooting and optimization. Each component—palladium precursor, ligand, and base—plays a distinct and indispensable role. The choice of ligand, for instance, directly influences the rates of oxidative addition and reductive elimination, which are often the turnover-limiting steps.[3] Bulky, electron-rich phosphine ligands are known to accelerate these steps, leading to higher catalyst efficiency.[4]

Catalytic Cycle Breakdown:

  • Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ, reacts with an aryl halide (or a related electrophile) to form an arylpalladium(II) halide intermediate. This is often the initial and rate-determining step.

  • Enolate Formation & Ligand Exchange: Concurrently, a strong base deprotonates the cyclohexanone at the α-position to form a nucleophilic enolate. This enolate then displaces the halide on the Pd(II) center to form a key arylpalladium(II) enolate complex.

  • Reductive Elimination: This final, bond-forming step involves the collapse of the arylpalladium(II) enolate intermediate. The aryl group and the enolate α-carbon are coupled, forming the desired this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (+ Ar-X) enolate_complex Ar-Pd(II)(Enolate)L_n oa_complex->enolate_complex Ligand Exchange (+ Ketone Enolate, -X⁻) enolate_complex->pd0 Reductive Elimination product This compound enolate_complex->product Product Release

Caption: Generalized catalytic cycle for the Pd-catalyzed α-arylation of ketones.

Comparative Analysis of Catalytic Systems

While palladium catalysis is dominant, other transition metals like copper have also been employed for similar transformations. The choice of system depends on factors like cost, substrate scope, functional group tolerance, and reaction conditions.

Catalyst SystemKey Features & RationaleTypical ConditionsAdvantagesLimitations & Considerations
Palladium / Phosphine Ligand The "gold standard." Bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands) accelerate the key steps of the catalytic cycle.[5][6]Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Ligand: Xantphos, BINAP, Buchwald ligandsBase: NaOt-Bu, LHMDS, K₃PO₄[3]Solvent: Toluene, DioxaneTemp: 80-110 °CBroadest substrate scope, high yields, well-understood mechanism.[1][4]High cost of palladium and specialized ligands, potential for catalyst poisoning, requires inert atmosphere.[7]
Copper / Amine Ligand A more economical alternative to palladium. Often proceeds via a different mechanism, potentially involving a Cu(I)/Cu(III) cycle or a Cu(II)-mediated process where the catalyst generates an α-bromo ketone in situ.[8][9]Catalyst: CuI, Cu(OAc)₂, or CuBr₂ (5-10 mol%)Ligand: 1,10-Phenanthroline, DiketonesBase: K₂CO₃, Cs₂CO₃Solvent: DMF, DMSOTemp: 100-140 °CLower catalyst cost, often more tolerant to air and moisture.[10][11]Generally requires higher catalyst loadings and temperatures, narrower substrate scope compared to palladium systems.[8]
Organocatalysis Metal-free approach, often relying on enamine or Brønsted acid catalysis to activate the substrates.Catalyst: Chiral primary/secondary amines, Phosphoric acidsBase: Often part of the catalystSolvent: Varies (e.g., CHCl₃, Toluene)Temp: Room temp to 60 °CAvoids toxic and expensive heavy metals, enables asymmetric synthesis.Limited to specific substrate classes, may require higher catalyst loadings, mechanism can be complex.

Detailed Experimental Protocol: Pd-Catalyzed Synthesis

This protocol describes a representative procedure for the synthesis of this compound from 2-bromocyclohexanone and aniline using a well-established palladium/phosphine catalyst system.

Materials & Reagents:

  • 2-Bromocyclohexanone (97%, CAS: 822-84-4)

  • Aniline (99.5%, CAS: 62-53-3)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, CAS: 51364-51-3)

  • Xantphos (97%, CAS: 161265-03-8)

  • Sodium tert-butoxide (NaOt-Bu, 97%, CAS: 865-48-5)

  • Anhydrous Toluene (99.8%, CAS: 108-88-3)

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Safety Precautions:

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and under an inert atmosphere.

  • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • Toluene: Flammable and toxic. Use in a well-ventilated fume hood.

  • Aniline/2-Bromocyclohexanone: Toxic and irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Assembly (Schlenk Flask under Argon) B 2. Degassing (Solvent Addition, Freeze-Pump-Thaw) A->B C 3. Catalytic Reaction (Heating under Argon) B->C D 4. Reaction Quench & Workup (Cooling, H₂O addition) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Analysis & Characterization (NMR, MS, etc.) F->G H Final Product: This compound G->H

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%) and Xantphos (87 mg, 0.15 mmol, 3 mol%).

    • Scientist's Note: The ligand-to-metal ratio is crucial. An excess of the phosphine ligand is used to ensure the palladium center remains coordinated and stable throughout the catalytic cycle, preventing the formation of inactive palladium black.

  • Reagent Addition (Inert Atmosphere):

    • To the same flask, add sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv).

    • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Scientist's Note: NaOt-Bu is a strong, non-nucleophilic base, ideal for this reaction. It is strong enough to deprotonate the amine nitrogen (in the case of direct amination) or facilitate the catalytic cycle, but it is sterically hindered, which minimizes unwanted side reactions with the ketone.[3]

  • Substrate & Solvent Addition:

    • Through the septum, add anhydrous toluene (25 mL) via a syringe.

    • Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

    • Add 2-bromocyclohexanone (0.64 mL, 5.0 mmol, 1.0 equiv) followed by aniline (0.55 mL, 6.0 mmol, 1.2 equiv) via syringe.

    • Scientist's Note: A slight excess of the amine is used to ensure complete consumption of the limiting electrophile (2-bromocyclohexanone). Anhydrous solvent is critical as water can hydrolyze the strong base and interfere with the catalyst.

  • Reaction:

    • Attach a condenser to the Schlenk flask (under a positive pressure of argon).

    • Lower the flask into a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromocyclohexanone is consumed.

  • Work-up and Purification:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid or oil.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidation).2. Insufficiently strong or decomposed base.3. Impure/wet solvent or reagents.1. Ensure a strictly inert atmosphere; use fresh Pd/ligand.2. Use fresh, high-purity NaOt-Bu; handle in a glovebox.3. Use freshly distilled or commercially available anhydrous solvents.
Formation of Palladium Black Catalyst decomposition due to insufficient ligand or presence of oxygen.Increase ligand loading (e.g., to 4-5 mol%). Improve degassing and inert atmosphere technique.
Side Product (Phenol) Hydrolysis of the aryl halide or product under basic conditions.Ensure the reaction is completely anhydrous.
Side Product (Cyclohexenone) Elimination reaction from 2-bromocyclohexanone.This may indicate the base is too strong or the temperature is too high. Consider a milder base like K₃PO₄ or lowering the reaction temperature.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. PubMed. [Link]

  • Buchwald, S. L., & Palucki, M. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. [Link]

  • Diao, T., Pun, D., & Stahl, S. S. (2013). Palladium-Catalyzed Aerobic Dehydrogenative Aromatization of Cyclohexanone Imines to Arylamines. Organic Letters, 15(1), 14-17. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. ACS. [Link]

  • Lloyd-Jones, G. C. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

  • Hartwig, J. F., et al. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 124(50), 15056–15068. [Link]

  • Wolf, C., et al. (2009). A Very Simple Copper-Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia. Angewandte Chemie International Edition, 48(44), 8345-8348. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Beller, M., et al. (2012). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry, 14(8), 2169-2173. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Macmillan, D. W. C., et al. (2013). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 135(42), 15882–15885. [Link]

  • Beller, M., et al. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Nolan, S. P., et al. (2007). Palladium-Catalyzed α-Ketone Arylation under Mild Conditions. The Journal of Organic Chemistry, 72(26), 10269–10272. [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. [Link]

  • Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. [Link]

  • Carretero, J. C., et al. (2007). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes. Journal of the American Chemical Society, 129(44), 13412–13413. [Link]

  • Solvias AG. (n.d.). From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. Organic Chemistry Portal. [Link]

  • Carreira, E. M., et al. (2015). A Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System for the Enantioselective α-Arylation of Ketones. ACS Catalysis, 5(5), 2958–2962. [Link]

  • Becker, J., et al. (1995). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. Applied Catalysis A: General, 125(1), 11-25. [Link]

  • Kan, T., et al. (2017). Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg‒Al Layered Double Hydroxide Supported Pd Catalyst. Journal of the American Chemical Society, 139(42), 15056–15068. [Link]

  • Gogsig, T. M., et al. (2014). Palladium-Catalyzed para-C−H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 53(4), 1019-1023. [Link]

  • Petrillo, G., et al. (2011). Synthesis, characterization and application in Suzuki coupling reactions Pd complexes based on phosphine-linked cyclophosphazenes. Journal of the Brazilian Chemical Society, 22(11), 2176-2184. [Link]

  • van der Vlugt, J. I., et al. (2014). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 43(12), 4814-4823. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Anilinocyclohexanone as a Versatile Synthon in Multicomponent Reactions for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Abstract

This technical guide provides an in-depth exploration of 2-anilinocyclohexanone, a highly versatile enamine intermediate, in the context of multicomponent reactions (MCRs). We delve into the causality behind its reactivity and its application in the efficient, one-pot synthesis of complex, biologically relevant heterocyclic frameworks. Detailed, field-proven protocols for the synthesis of polyhydroquinolines and acridinediones are presented, complete with mechanistic insights, quantitative data, and expert troubleshooting advice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of MCRs for rapid library synthesis and novel compound discovery.

Introduction: The Strategic Value of this compound in MCRs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a cornerstone of modern green and efficient chemistry.[1][2] Their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors make them invaluable tools in pharmaceutical and materials science.

Within the vast landscape of MCRs, the in situ or direct utilization of pre-formed enamines derived from cyclic ketones offers a powerful strategic advantage. This compound (or its functional equivalent generated in situ from aniline and cyclohexanone) is a privileged building block. Its unique structure combines a nucleophilic enamine moiety with a secondary amine, allowing it to participate in a cascade of sequential reactions, including Knoevenagel condensations, Michael additions, and subsequent cyclization/dehydration steps. This guide will focus on two such powerful transformations: the Hantzsch-type synthesis of polyhydroquinolines and the synthesis of acridinediones.

General Experimental Workflow

The successful execution of these multicomponent reactions relies on a systematic and precise workflow. The following diagram outlines the typical experimental progression from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Reactant Preparation (Aldehyde, Amine, Dicarbonyls) one_pot One-Pot MCR Setup (Combine Reactants & Catalyst) prep_reactants->one_pot Charge flask prep_solvent Solvent & Catalyst Prep. prep_solvent->one_pot heating Heating & Stirring (Reflux / Oil Bath) one_pot->heating tlc Reaction Monitoring (TLC) heating->tlc Periodic sampling cooling Cooling & Precipitation (e.g., Pouring into ice-water) tlc->cooling Upon completion filtration Filtration & Washing cooling->filtration recrystallization Recrystallization filtration->recrystallization yield Yield Calculation recrystallization->yield characterization Spectroscopic Characterization (NMR, IR, MS) yield->characterization

Caption: General experimental workflow for MCR synthesis.

Application I: Four-Component Synthesis of Polyhydroquinolines

Polyhydroquinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, exhibiting properties such as calcium channel blocking activity.[3] The modified Hantzsch synthesis provides a highly convergent route to this privileged core. In this four-component reaction, this compound (formed in situ from aniline and a cyclic β-diketone like dimedone) serves as the key enamine component.

Underlying Mechanism

The reaction proceeds through a complex but well-understood cascade. The choice of catalyst (often a Brønsted or Lewis acid) is critical to facilitate the condensation and cyclization steps while minimizing side reactions.[2] The generally accepted mechanism involves two primary competing pathways that converge to the final product.

G RCHO Aldehyde Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Dimedone - H₂O Dimedone Dimedone EAA Ethyl Acetoacetate Amine Aniline / NH₃ Enamine Enamine Intermediate (2-Anilino-5,5-dimethylcyclohex-2-en-1-one) Amine->Enamine + Dimedone - H₂O Enamine_EAA Enamine of EAA Amine->Enamine_EAA + EAA - H₂O Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Knoevenagel->Michael_Adduct + Enamine_EAA Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Cyclization Product Polyhydroquinoline Cyclized_Int->Product Dehydration

Caption: Proposed mechanistic pathways for the Hantzsch-type synthesis of polyhydroquinolines.

The process initiates with the formation of two key intermediates: (1) a Knoevenagel adduct from the condensation of the aldehyde and one of the active methylene compounds (e.g., dimedone), and (2) an enamine formed between the amine source and the other active methylene compound (e.g., ethyl acetoacetate or dimedone). A subsequent Michael addition between these two intermediates, followed by intramolecular cyclization and dehydration, yields the final polyhydroquinoline product.[2]

Master Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This protocol is adapted from established literature procedures for the catalyst-free synthesis of polyhydroquinolines in an ethanol medium at ambient temperature.[1]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Dimedone (1 mmol, 140.2 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg)

  • Ammonium acetate (1.5 mmol, 115.6 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (5 mL) to the flask.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction (typically 5-7 hours, as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (approx. 20 g) with gentle stirring.

  • A solid precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to afford the pure polyhydroquinoline derivative as a solid.

  • Dry the product under vacuum to a constant weight and determine the yield.

Reaction Scope and Quantitative Data

The versatility of this four-component reaction is demonstrated by its tolerance for a wide range of substituted aromatic aldehydes. The following table summarizes representative yields and reaction times.

EntryAldehyde (Ar-CHO)Time (h)Yield (%)
1C₆H₅-692
24-CH₃-C₆H₄-690
34-OCH₃-C₆H₄-694
44-Cl-C₆H₄-595
54-NO₂-C₆H₄-496
63-NO₂-C₆H₄-4.594
Data adapted from reference[1]. Reactions were performed with aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol at room temperature.

Application II: Three-Component Synthesis of Acridinediones

Acridinedione derivatives are another class of N-heterocycles with significant biological activities, including use as laser dyes and potential pharmaceutical agents.[3] Their synthesis can be efficiently achieved via a three-component condensation of an aldehyde, an aniline (or other amine source), and two equivalents of dimedone. Here, the enamine formed from the aniline and one equivalent of dimedone is the central reactive species.

Underlying Mechanism

This transformation follows a logical domino sequence. The reaction is typically catalyzed and proceeds via a Knoevenagel condensation, followed by a Michael addition and a final cyclodehydration step to furnish the aromatic acridinedione core.

G RCHO Aldehyde Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Dimedone1 - H₂O Dimedone1 Dimedone (1 eq.) Dimedone2 Dimedone (1 eq.) Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Dimedone2 - H₂O Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Cyclization & -H₂O Product Acridinedione Cyclized_Int->Product Tautomerization / Dehydration

Caption: Proposed mechanism for the three-component synthesis of N-substituted acridinediones.

The key steps are:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of dimedone to form an electron-deficient alkene.

  • Enamine Formation: The aniline reacts with the second equivalent of dimedone to form the nucleophilic 2-anilino-enamine intermediate.

  • Michael Addition: The enamine attacks the Knoevenagel adduct in a conjugate addition.

  • Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization by attack of the amine onto the remaining carbonyl, followed by dehydration to yield the final acridinedione product.

Master Protocol: Synthesis of 10-(4-methylphenyl)-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

This protocol is based on a reported procedure for the synthesis of N-substituted acridinediones in refluxing water, highlighting a green chemistry approach.[3]

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • Dimedone (2 mmol, 280.4 mg)

  • 4-Methylaniline (p-toluidine) (1 mmol, 107.2 mg)

  • Water (10 mL)

  • Round-bottom flask (50 mL) with magnetic stir bar and reflux condenser

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 mmol), dimedone (2 mmol), and 4-methylaniline (1 mmol).

  • Add 10 mL of deionized water to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for the required time (typically 2-4 hours). Monitor the reaction's progress by TLC (eluent: hexane:ethyl acetate, 7:3).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude solid from an ethanol-water mixture to obtain the pure acridinedione.

  • Dry the purified product under vacuum.

Reaction Scope and Quantitative Data

This method is robust and accommodates various aromatic aldehydes and anilines, providing good to excellent yields.

EntryAldehyde (Ar-CHO)Amine (Ar'-NH₂)Time (h)Yield (%)
1C₆H₅-C₆H₅NH₂2.592
24-Cl-C₆H₄-C₆H₅NH₂2.095
34-NO₂-C₆H₄-C₆H₅NH₂2.096
4C₆H₅-4-CH₃-C₆H₄NH₂2.594
54-Cl-C₆H₄-4-CH₃-C₆H₄NH₂2.097
Data adapted from reference[3]. Reactions were performed with aldehyde (1 mmol), dimedone (2 mmol), and amine (1 mmol) in refluxing water.

Expert Insights & Troubleshooting

  • Causality of Catalyst Choice: While some of these reactions proceed without a catalyst, particularly in high-boiling solvents like water, yields and reaction times can often be improved with catalytic amounts of a Brønsted acid (e.g., acetic acid, p-TSA) or a Lewis acid (e.g., InCl₃, Sc(OTf)₃). The acid catalyzes both the enamine formation and the Knoevenagel condensation by activating the carbonyl groups, and also promotes the final dehydration step.

  • Self-Validation and Troubleshooting: The primary side products in the four-component synthesis of polyhydroquinolines often arise from the self-condensation of the Knoevenagel intermediate or other undesired pathways. A key indicator of a successful reaction is the clean formation of a single major product spot on TLC. If multiple side products are observed, consider lowering the reaction temperature or adding the components in a specific order (e.g., pre-forming the enamine before adding the aldehyde).

  • Solvent Effects: While ethanol and water are excellent green solvents, other solvents can be employed. Aprotic solvents like toluene or acetonitrile may be beneficial for certain substrates, sometimes requiring a catalyst to achieve reasonable reaction rates. The choice of solvent can influence reaction pathways and should be optimized for novel substrate combinations.

References

  • Khurana, J. M., & Kumar, S. (2009). One-pot multi-component synthesis of polyhydroquinolines at ambient temperature. E-Journal of Chemistry, 6(3), 831-836. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies. Organic & Biomolecular Chemistry, 6(23), 4351-4355. [Link]

  • Tu, S., Jiang, B., Zhang, J., Jia, R., & Shi, F. (2007). Synthesis of N-substituted Acridinediones and Polyhydroquinoline Derivatives in Refluxing Water. Molecules, 12(4), 896-903. [Link]

  • Jin, T. S., Wang, A. Q., & Li, T. S. (2005). Synthesis of N-substituted acridinediones and polyhydroquinoline derivatives in refluxing water. Arkivoc, 2005(12), 177-184. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Anilinocyclohexanone for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-anilinocyclohexanone, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through a robust and scalable one-pot reductive amination of cyclohexanone with aniline. This guide details the underlying chemical principles, a step-by-step industrial-scale protocol, purification methodologies, safety considerations, and process optimization strategies. The information presented herein is intended to enable researchers and process chemists to successfully and safely transition the synthesis of this compound from the laboratory to an industrial manufacturing environment.

Introduction: The Industrial Significance of this compound

This compound and its derivatives are pivotal structural motifs in a variety of biologically active molecules. Their synthesis is a critical step in the production of numerous pharmaceuticals and agrochemicals. The demand for a scalable, cost-effective, and environmentally responsible synthesis of this compound is therefore of paramount importance. This application note focuses on the direct reductive amination of cyclohexanone with aniline, a method well-suited for industrial production due to its efficiency and the availability of starting materials.

Synthetic Strategy: Reductive Amination

The formation of this compound from cyclohexanone and aniline proceeds via a reductive amination pathway. This reaction typically involves the initial formation of an enamine or imine intermediate, which is then reduced in situ to the desired secondary amine. For industrial-scale synthesis, a one-pot catalytic approach is highly desirable as it minimizes processing steps and improves overall efficiency.

The reaction pathway can be summarized as follows:

  • Enamine/Imine Formation: Cyclohexanone reacts with aniline to form an unstable carbinolamine intermediate, which then dehydrates to yield the more stable enamine or imine.

  • Reduction: The enamine/imine intermediate is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a preferred method for industrial applications due to its atom economy and the generation of benign byproducts.

Detailed Industrial Scale-Up Protocol

This protocol outlines the synthesis of this compound on a multi-kilogram scale using a catalytic reductive amination approach.

Materials and Equipment
Material/EquipmentSpecifications
Reactors Glass-lined or stainless steel reactor (1000 L) with overhead stirring, temperature control (heating/cooling jacket), and connections for vacuum, nitrogen, and hydrogen.
Catalyst Palladium on Carbon (Pd/C, 5-10% w/w, 50% wet)
Reagents Cyclohexanone (≥99%), Aniline (≥99%)
Solvent Toluene or Methanol (industrial grade)
Reducing Agent Hydrogen gas (high purity)
Filtration Pressure filter or centrifuge
Drying Vacuum oven
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Preparation (Inerting, Solvent Charging) charge_reactants Charge Cyclohexanone and Aniline prep_reactor->charge_reactants charge_catalyst Charge Pd/C Catalyst charge_reactants->charge_catalyst hydrogenation Hydrogenation (Pressurize with H2, Heat) charge_catalyst->hydrogenation cool_filter Cool Reaction and Filter Catalyst hydrogenation->cool_filter concentrate Solvent Removal (Distillation) cool_filter->concentrate crystallize Crystallization concentrate->crystallize isolate_dry Isolate and Dry Product crystallize->isolate_dry

Application Note: High-Purity Isolation of 2-Anilinocylohexanone via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-anilinocyclohexanone by column chromatography. Addressing the challenges associated with the purification of α-aminoketones, this guide offers a systematic approach to stationary phase selection, mobile phase optimization, and the practical execution of the chromatographic separation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the purification of related compounds. Potential impurities arising from a typical synthesis are discussed, and strategies for their effective removal are presented.

Introduction: The Challenge of Purifying α-Anilinoketones

2-Anilinocylohexanone is a valuable intermediate in organic synthesis. Its structure, incorporating both a secondary amine and a ketone, presents specific challenges during purification by silica gel column chromatography. The basicity of the aniline nitrogen can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in peak tailing, irreversible adsorption, and in some cases, degradation of the target compound. Therefore, a carefully considered chromatographic strategy is essential to achieve high purity and yield.

This guide will focus on the purification of this compound synthesized via the nucleophilic substitution of 2-chlorocyclohexanone with aniline. This common synthetic route can result in a crude product containing unreacted starting materials and potential byproducts.

Understanding the Synthetic Landscape: Potential Impurities

A robust purification strategy begins with an understanding of the potential impurities in the crude reaction mixture. The reaction of aniline with 2-chlorocyclohexanone typically proceeds as follows:

Figure 1: Synthesis of 2-Anilinocylohexanone

Aniline Aniline Reaction + Aniline->Reaction Chlorocyclohexanone 2-Chlorocyclohexanone Chlorocyclohexanone->Reaction Product 2-Anilinocylohexanone HCl HCl Product->HCl + Reaction->Product cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 2-Anilinocylohexanone Evaporate->Pure_Product

Application Notes and Protocols for the Quantification of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Anilinocyclohexanone

This compound is a chemical intermediate of significant interest in synthetic chemistry and pharmaceutical development. As a precursor or potential metabolite related to various bioactive molecules, its accurate quantification is paramount for process optimization, quality control, and metabolic studies. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer a robust starting point for method development and validation.

The choice of analytical technique is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on the three most pertinent analytical modalities: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section will elucidate the theoretical underpinnings of the technique, provide a detailed experimental protocol, and present expected performance data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as the aromatic ring in this compound. This method is particularly well-suited for the analysis of bulk materials, process intermediates, and formulated products where the concentration of the analyte is relatively high.

Scientific Rationale

The separation is based on the partitioning of this compound between a non-polar stationary phase (typically C18) and a polar mobile phase. The aromatic ring and carbonyl group in the analyte's structure allow for strong absorbance in the UV spectrum, enabling sensitive detection. The choice of a C18 column is due to its versatility and effectiveness in retaining moderately non-polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal retention and peak shape.

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Acetonitrile:Water (60:40, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 254 nm.
Run Time 10 minutes.

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • This compound Reference Standard: Purity >98%.

  • Diluent: Acetonitrile:Water (60:40, v/v).

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

Sample Preparation:

  • For a relatively clean sample matrix, accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to prevent clogging of the column.[2][3]

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values should be confirmed during formal method validation.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection UV_Detection UV Detection (254 nm) HPLC_Injection->UV_Detection Chromatogram_Integration Chromatogram Integration UV_Detection->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high chromatographic resolution and provides mass spectral data for confident identification. For this compound, this method is suitable for purity assessment and quantification in organic matrices.

Scientific Rationale

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is appropriate for the separation of this compound.[4] The mass spectrometer fragments the eluted analyte in a reproducible manner, generating a unique mass spectrum that serves as a fingerprint for identification. Quantification is achieved by integrating the ion current of a characteristic fragment ion.

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
GC-MS System A standard GC-MS system with a split/splitless injector and a mass selective detector.
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate of 1 mL/min.[5]
Injector Temperature 280 °C.
Injection Mode Splitless (or split, depending on concentration).
Oven Temperature Program Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line Temp 280 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range 40-400 amu.
Solvent Delay 3 minutes.

Reagent and Standard Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • This compound Reference Standard: Purity >98%.

  • Internal Standard (Optional but Recommended): A structurally similar, stable compound not present in the sample (e.g., chlorobenzene).[6]

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in the chosen solvent.

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). If using an internal standard, add a constant concentration to each standard.

Sample Preparation:

  • Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

  • If using an internal standard, add it to the sample solution at the same concentration as in the calibration standards.

  • Vortex to ensure homogeneity.

Expected Quantitative Data
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection MS_Detection MS Detection (EI) GC_Injection->MS_Detection TIC_EIC_Analysis TIC/EIC Analysis MS_Detection->TIC_EIC_Analysis Quantification Quantification TIC_EIC_Analysis->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices, such as biological fluids (plasma, urine) or environmental samples. Its high sensitivity and selectivity make it ideal for pharmacokinetic and metabolic studies.[7][8][9][10]

Scientific Rationale

This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI) and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM), significantly reduces matrix interference and enhances sensitivity.[11]

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
LC-MS/MS System An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min.
Column Temperature 40 °C.
Ionization Mode Positive Electrospray Ionization (ESI+).
MS/MS Transition To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z [M+H]+ → product ion.

Reagent and Standard Preparation:

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • This compound Reference Standard: Purity >98%.

  • Internal Standard: A stable isotope-labeled version of the analyte is ideal.

Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[8][12]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Expected Quantitative Data
ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) ~0.25 ng/mL[8]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Sample_Extraction->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, a thorough method validation is crucial to ensure the reliability of the generated data. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, or LC-MS/MS. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended application of the data. The protocols provided in this guide offer a solid foundation for developing and validating robust and reliable analytical methods for this important chemical compound.

References

  • Validation of an enzyme-linked immunosorbent assay screening method and a liquid chromatography-tandem mass spectrometry confirmation method for the identification and quantification of ketamine and norketamine in urine samples from Malaysia. PubMed. [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. PubMed. [Link]

  • Method Development, Optimization, and Validation of the Separation of Ketamine Enantiomers by Capillary Electrophoresis. National Center for Biotechnology Information. [Link]

  • Validation parameters for the determination of ketamine and its metabolites using the proposed method. ResearchGate. [Link]

  • Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. Semantic Scholar. [Link]

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  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. National Center for Biotechnology Information. [Link]

  • How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International. [Link]

  • Practical and Popular Sample Preparation Techniques for Ion Chromatography. Chromatography Online. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. National Center for Biotechnology Information. [Link]

  • Rapid, Quantitative Analysis of Multiple Mycotoxins by Liquid Chromatography Tandem Mass Spectrometry. American Laboratory. [Link]

  • Application of LC-MS for quantitative analysis and metabolite identification of therapeutic oligonucleotides. PubMed. [Link]

  • Anion-exchange HPLC assay for separation and quantification of empty and full capsids in multiple adeno-associated virus serotypes. National Center for Biotechnology Information. [Link]

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Application Notes & Protocols: 2-Anilinocyclohexanone as a Cornerstone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Anilinocyclohexanone, a seemingly simple α-amino ketone, has emerged as a remarkably versatile and powerful precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic secondary amine, an electrophilic ketone, and α-protons that facilitate enamine formation, provides a unique convergence of reactivity. This dual functionality allows it to participate in a variety of cyclization and condensation reactions, making it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development where scaffolds like carbazoles and acridines are of significant interest.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven, step-by-step protocols, and present critical experimental data to empower researchers to successfully leverage this key intermediate in their synthetic campaigns.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is essential for optimizing reaction conditions and ensuring reproducibility.

PropertyValueReference
CAS Number 4504-43-2[1]
Molecular Formula C₁₂H₁₅NO[2]
Molecular Weight 189.25 g/mol [2]
Appearance Solid[1]
Melting Point 84-85 °C[1]
Boiling Point 346.0 ± 35.0 °C (Predicted)[1]

Part 1: Synthesis of the this compound Precursor

The accessibility of this compound is a critical first step. While several methods exist, the Buchwald-Hartwig amination stands out as a modern, highly efficient, and generalizable protocol for its preparation.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions, offering significant advantages over harsher classical methods.[4]

Mechanistic Rationale: The Buchwald-Hartwig Amination

The reaction's success hinges on a palladium catalyst, typically used with a specialized phosphine ligand, which facilitates a catalytic cycle. The cycle begins with the oxidative addition of the aryl or vinyl halide (in this case, 2-chlorocyclohexene, which is in equilibrium with 2-chlorocyclohexanone) to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often employed to promote the reductive elimination step and enhance catalytic turnover.[7]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed synthesis of this compound from 2-chlorocyclohexanone and aniline.

Materials:

  • 2-Chlorocyclohexanone (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.015 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification P Oven-dried flask under Argon A A P->A Add Pd₂(dba)₃, BINAP, NaO-t-Bu B B A->B Add Toluene (solvent) C C B->C Add Aniline D D C->D Add 2-Chlorocyclohexanone E E D->E Heat to 80-100 °C F F E->F Monitor by TLC/LC-MS G G F->G Cool to RT, Quench (H₂O) H H G->H Extract with Ethyl Acetate I I H->I Dry (Na₂SO₄), Concentrate J J I->J Purify via Column Chromatography

Caption: Workflow for Buchwald-Hartwig synthesis of this compound.

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), racemic-BINAP (0.015 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by aniline (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chlorocyclohexanone (1.0 eq) dropwise.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Part 2: Application in Carbazole Synthesis via Fischer Indolization

One of the most powerful applications of this compound is its use as a direct precursor to the tetrahydrocarbazole scaffold via the Fischer indole synthesis.[8] This classic reaction, discovered by Emil Fischer in 1883, traditionally involves the acid-catalyzed cyclization of an arylhydrazone.[9] In this case, this compound serves as a masked form of the required intermediate through its enamine tautomer. The resulting tetrahydrocarbazole core is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[10]

Mechanistic Rationale: The Fischer Indole Synthesis

The generally accepted mechanism proceeds through several key steps when starting from this compound:[11]

  • Enamine Formation: In the presence of acid, the ketone carbonyl is protonated, facilitating tautomerization to the more reactive enamine isomer.

  • [9][9]-Sigmatropic Rearrangement: The protonated enamine undergoes a[9][9]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the aromaticity of the aniline ring and forms a new C-C bond, yielding a di-imine intermediate.

  • Rearomatization: A proton transfer step leads to the rearomatization of the six-membered ring.

  • Cyclization & Elimination: The terminal imine nitrogen attacks the other imine carbon in an intramolecular fashion, forming a five-membered ring aminal intermediate. Subsequent elimination of ammonia under the acidic, heated conditions results in the formation of the stable, aromatic pyrrole ring of the tetrahydrocarbazole product.

Reaction Mechanism Diagram:

G cluster_mech Fischer Indole Synthesis Mechanism A This compound B Enamine Tautomer A->B Tautomerization (H⁺) C [3,3]-Sigmatropic Rearrangement B->C Protonation D Di-imine Intermediate C->D E Rearomatization D->E F Cyclization E->F G Ammonia Elimination F->G H Tetrahydrocarbazole G->H Aromatization

Caption: Key stages in the Fischer indole synthesis of tetrahydrocarbazoles.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details the acid-catalyzed cyclization of this compound. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and a high-boiling solvent.[12]

Materials:

  • This compound (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20x by weight)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90 °C with stirring until it becomes a mobile liquid.

  • Slowly and carefully add this compound (1.0 eq) to the hot PPA. Caution: The addition may be exothermic.

  • Increase the temperature of the reaction mixture to 120-140 °C and stir vigorously for 1-3 hours. Monitor the reaction by TLC (quenching a small aliquot in water, neutralizing, and extracting before spotting).

  • After completion, allow the mixture to cool slightly (to ~100 °C) and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic aqueous slurry by the slow addition of a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.

  • Extract the product from the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography to yield pure 1,2,3,4-tetrahydrocarbazole.

Catalyst and Condition Comparison

The choice of acid catalyst is critical and can significantly impact yield and reaction time.[13]

CatalystTypical Temperature (°C)Typical Reaction TimeYield Range (%)Notes
Polyphosphoric Acid (PPA) 120 - 150 °C1 - 3 h75 - 90%Excellent for many substrates; acts as solvent and catalyst. Work-up can be cumbersome.
Zinc Chloride (ZnCl₂) 150 - 180 °C2 - 6 h60 - 85%A classic Lewis acid catalyst. Requires higher temperatures.[9]
Sulfuric Acid (H₂SO₄) 80 - 120 °C4 - 12 h50 - 80%Strong Brønsted acid; can lead to sulfonation or charring if not controlled.[8]
Acetic Acid (glacial) Reflux (~118 °C)12 - 48 h40 - 70%Milder conditions, but often results in lower yields and longer reaction times.[13]

Part 3: Application in Tetrahydroacridine Synthesis

This compound is also a key substrate in the synthesis of tetrahydroacridines, another important heterocyclic scaffold. This transformation is typically achieved through a Friedländer-type annulation reaction with a suitable carbonyl compound or its equivalent. The resulting fused quinoline system is a core component of various biologically active molecules. The synthesis of tetrahydroquinolines and their derivatives is a significant area of research in medicinal chemistry.[14][15]

Mechanistic Rationale: Friedländer Annulation

The Friedländer synthesis involves the base or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this context, this compound provides the enamine/enol component. The mechanism generally proceeds as follows:

  • Enamine/Enol Formation: this compound forms an enamine or enol under the reaction conditions.

  • Aldol-type Condensation: The enamine/enol attacks the carbonyl group of the reaction partner (e.g., another molecule of this compound or a different carbonyl compound), forming an aldol-type adduct.

  • Cyclization and Dehydration: The amino group of the aniline moiety then attacks the remaining carbonyl group, leading to an intramolecular cyclization. Subsequent dehydration (loss of water) results in the formation of the new aromatic ring, yielding the tetrahydroacridine product.

Experimental Protocol: Self-Condensation to Dodecahydroacridine

In the absence of another reaction partner, this compound can undergo a self-condensation reaction under acidic conditions to form dodecahydroacridine derivatives.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Hydrochloric Acid (catalytic)

  • Toluene or Xylene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), a catalytic amount of p-TSA (0.1 eq), and toluene.

  • Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap.

  • Continue refluxing for 6-18 hours until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired dodecahydroacridine derivative.

Conclusion

This compound has proven itself to be more than a simple intermediate; it is a strategic molecular linchpin for accessing complex and valuable heterocyclic systems. Its inherent reactivity allows for elegant and efficient entry into tetrahydrocarbazole and tetrahydroacridine scaffolds through well-established and mechanistically understood reactions like the Fischer indole synthesis and Friedländer annulation. The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to confidently employ this compound in their synthetic endeavors, facilitating the discovery and development of novel chemical entities.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds by the Reactions of Exocyclic α,β-Unsaturated Ketones. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of some Heterocyclic compounds containing two nitrogen atoms. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Reaction Process of Synthesis of Indole from Aniline and Ethylene Glycol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid synthesis of the tetrahydroquinoline alkaloids: angustureine, cuspareine and galipinine. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A photochemical synthesis of tetrahydroquinolines. Retrieved from [Link]

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Application Note: A Systematic Approach to the Chiral Separation of 2-Anilinocyclohexanone Derivatives by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective separation of 2-anilinocyclohexanone derivatives is a critical analytical challenge in pharmaceutical development, as the stereochemistry of these scaffolds can profoundly influence pharmacological activity and toxicological profiles. This guide provides a comprehensive, in-depth protocol for developing robust chiral separation methods for this compound class using High-Performance Liquid Chromatography (HPLC). We will explore the foundational principles of chiral recognition, detail a systematic workflow for method development, and present a validated protocol for a representative analyte. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient enantioselective analytical methods.

Introduction: The Imperative of Chirality

Chirality is a fundamental property in medicinal chemistry, where enantiomers of a drug molecule can exhibit vastly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or even dangerously toxic. The this compound core is a privileged scaffold found in various biologically active molecules. Therefore, the ability to separate and quantify the individual enantiomers is not merely an analytical exercise; it is a regulatory and safety necessity in the pharmaceutical industry.[1][2][3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its versatility, sensitivity, and scalability from analytical to preparative applications.[2][4][5] The direct approach, where a racemic mixture is passed through a CSP, relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to differential retention times.[5][6]

Foundational Principles: Chiral Recognition on Polysaccharide-Based CSPs

The success of any chiral separation is contingent upon the selection of an appropriate CSP. For compounds like this compound derivatives, which possess a rigid cyclic ketone structure, a hydrogen-bond-accepting carbonyl group, a hydrogen-bond-donating N-H group, and an aromatic ring, polysaccharide-based CSPs are an exceptionally effective first choice for screening.[7]

These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms.[8][9][10] The helical polymer structure creates chiral grooves and cavities where analyte molecules can interact. For the target analytes, the primary interactions governing separation are:

  • Hydrogen Bonding: The amide (N-H) and carbonyl (C=O) groups on the analyte can form hydrogen bonds with the carbamate or ester functionalities on the polysaccharide derivative.

  • π-π Interactions: The aniline aromatic ring can engage in π-π stacking with the phenyl groups of the chiral selector (e.g., tris(3,5-dimethylphenylcarbamate)).

  • Steric Interactions (Inclusion): The overall shape and rigidity of the this compound derivative determine how well it fits into the chiral cavities of the CSP. One enantiomer will invariably have a more stable, energetically favorable interaction, leading to a longer retention time.[8][11]

The combination of these interactions creates the necessary energy difference between the two transient diastereomeric complexes, enabling their separation.[12]

A Systematic Workflow for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient.[4] A systematic screening strategy significantly increases the probability of success while minimizing time and resource expenditure. The following workflow is recommended for this compound derivatives.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation cluster_2 Outcome Analyte Analyte Characterization Structure: this compound Properties: Basic (Aniline), UV Active CSP_Screen CSP Screening Primary Choice: Polysaccharide-based e.g., Amylose (Chiralpak AD/IA) e.g., Cellulose (Chiralcel OD/IB) Analyte->CSP_Screen Select CSPs MP_Screen Mobile Phase Screening Normal Phase (NP): Hexane/Alcohol Polar Organic (PO): Alcohol/Acetonitrile Reversed Phase (RP): Buffer/Organic CSP_Screen->MP_Screen Test on each CSP Optimization Optimization Parameter Adjustment Mobile Phase Ratio Additives (TFA/DEA) Flow Rate Temperature MP_Screen->Optimization Select best condition(s) Validation Method Validation Specificity Linearity Accuracy Precision Robustness Optimization->Validation Finalize Method Final_Method Validated Chiral HPLC Method Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Explanation of the Workflow
  • Analyte Characterization: Understand the physicochemical properties of the target molecule. The this compound structure contains a basic aniline moiety, which suggests that a basic additive like diethylamine (DEA) may be necessary in normal-phase mobile phases to improve peak shape and prevent tailing.[4] The aromatic ring provides a strong chromophore for UV detection.

  • Chiral Stationary Phase (CSP) Screening: The selection of the CSP is the most critical step.[4] For initial screening, it is recommended to test at least two polysaccharide-based columns with different selectivities, such as an amylose-based column (e.g., Chiralpak® IA/AD-H) and a cellulose-based column (e.g., Chiralcel® OD-H/IB).[9] These phases often provide complementary separation capabilities.

  • Mobile Phase Screening: Test the selected columns with a set of standard mobile phases to cover different interaction modes.

    • Normal Phase (NP): A mixture of n-hexane and an alcohol (isopropanol or ethanol) is the most common starting point. A typical starting condition is 80:20 (v/v) n-Hexane:Isopropanol. For the basic aniline group, add 0.1% DEA to the mobile phase.

    • Polar Organic (PO): This mode uses polar solvents like methanol or acetonitrile, often with additives. It can sometimes provide unique selectivity.

    • Reversed Phase (RP): While less common for initial screening on these CSPs, RP mode (e.g., water/acetonitrile with buffers) can be an option, especially with immobilized CSPs.[9][13]

  • Optimization: Once a promising separation is observed (even partial resolution), the method can be optimized.

    • Mobile Phase Ratio: Fine-tune the ratio of strong solvent (alcohol) to weak solvent (hexane). Decreasing the alcohol content generally increases retention and can improve resolution.

    • Additive Concentration: Optimize the concentration of the additive (DEA or trifluoroacetic acid for acidic compounds) to achieve the best peak symmetry.

    • Flow Rate & Temperature: Adjusting flow rate can impact efficiency, while changing the column temperature can alter the thermodynamics of the chiral recognition process, sometimes dramatically affecting selectivity.

Experimental Protocol: Chiral Separation of a Representative Derivative

This section provides a detailed protocol for the enantioselective separation of (±)-2-(phenylamino)cyclohexan-1-one.

Materials and Instrumentation
  • Analyte: Racemic 2-(phenylamino)cyclohexan-1-one standard.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chiral Columns (for screening):

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

Sample Preparation
  • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in isopropanol.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL for injection.

HPLC Method Protocol
  • Column Installation & Equilibration: Install the selected chiral column (e.g., Chiralpak® AD-H) into the column compartment.

  • System Purge: Purge the pump channels with the appropriate mobile phase components.

  • Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers.

Screening Conditions
ParameterCondition
Mobile Phase A n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Mobile Phase B n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Results and Data Interpretation

The following table presents hypothetical but representative results from the screening protocol described above. Such data allows for a direct comparison of column performance and the selection of the most promising conditions for further optimization.

CSPMobile Phaset_R1 (min)t_R2 (min)Selectivity (α)Resolution (R_s)Notes
Chiralpak® AD-H A (80:20:0.1)8.529.781.182.15Good initial separation.
Chiralpak® AD-H B (90:10:0.1)12.3115.021.253.54Optimal. Excellent resolution.
Chiralcel® OD-H A (80:20:0.1)10.1510.851.071.10Partial separation. Needs optimization.
Chiralcel® OD-H B (90:10:0.1)16.4517.981.101.85Improved but still inferior to AD-H.
  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for separation.

  • Resolution (R_s): The degree of separation between the two peaks. A baseline resolution of R_s ≥ 1.5 is typically desired for quantitative analysis.

Based on this data, the Chiralpak® AD-H column with a mobile phase of n-Hexane/IPA/DEA (90:10:0.1) provides the best separation and would be selected for full validation.

Mechanism of Separation: A Visual Model

The superior performance of the amylose-based Chiralpak® AD-H in this hypothetical case suggests a strong steric and hydrogen-bonding fit between the analyte and the CSP. The chiral grooves of the amylose derivative likely accommodate one enantiomer more favorably than the other.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Amylose Derivative) cluster_Analyte Analyte: (R)-Enantiomer (Better Fit) CSP_Groove Chiral Groove Aniline_R Aniline Ring (π-π stack) Aniline_R->CSP_Groove Inclusion NH_R N-H Group (H-bond) NH_R->CSP_Groove Interaction CO_R C=O Group (H-bond) CO_R->CSP_Groove Interaction

Caption: A conceptual model of the three-point interaction for chiral recognition.

Conclusion

The successful chiral separation of this compound derivatives by HPLC is readily achievable through a systematic and logical method development strategy. Polysaccharide-based CSPs, particularly amylose derivatives, demonstrate a high potential for resolving this class of compounds under normal-phase conditions. By carefully screening both the stationary and mobile phases and subsequently optimizing the most promising conditions, researchers can develop robust, reliable, and high-resolution methods suitable for the stringent requirements of the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Polysaccharide-based CSPs. (n.d.). Chiralpedia. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2009). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. Retrieved from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Tang, M., Zhang, T., & Zhang, Q. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Retrieved from [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Armstrong, D. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Retrieved from [Link]

  • Schmid, M. G. (2018). Recognition Mechanisms of Chiral Selectors: An Overview. ResearchGate. Retrieved from [Link]

  • Leighton, J. L., & Chapman, T. M. (2010). Enantioselective Hydroformylation of Aniline Derivatives. PubMed Central. Retrieved from [Link]

  • Davankov, V. A. (2017). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Nature Experiments. Retrieved from [Link]

  • Gübitz, G., & Schmid, M. G. (2012). Chiral Recognition in Separation Science: An Overview. Springer Nature Experiments. Retrieved from [Link]

  • Svidrnoch, M., et al. (2012). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. Retrieved from [Link]

  • Ismail, O. H., et al. (2022). Fast chiral high performance liquid chromatography for the separation of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). PubMed. Retrieved from [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PubMed Central. Retrieved from [Link]

  • Aminocatalytic enantioselective photochemical a-alkylation of cyclic ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Foley, D. A., & Toste, F. D. (2019). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Reaktionsausbeute für die Synthese von 2-Anilinocyclohexanon

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Verfasst von einem leitenden Anwendungswissenschaftler

Dieses Dokument dient als zentrale Anlaufstelle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Synthese von 2-Anilinocyclohexanon. Unser Ziel ist es, Ihnen durch die Kombination von technischer Genauigkeit und praxiserprobten Erkenntnissen zu helfen, die Reaktionsausbeute zu maximieren und die Produktreinheit zu gewährleisten.

Leitfaden zur Fehlerbehebung: Identifizierung und Lösung häufiger Probleme

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, erläutert die wahrscheinlichsten Ursachen und bietet schrittweise Lösungen.

Problem 1: Geringe oder keine Produktausbeute

Symptom: Nach Abschluss der Reaktion zeigt die Analyse (DC, GC-MS, NMR) eine sehr geringe Konzentration des gewünschten 2-Anilinocyclohexanons oder dessen vollständiges Fehlen.

Mögliche Ursachen und Lösungsstrategien:

  • Katalysatoraktivität und -auswahl: Die Effizienz von Palladium-katalysierten Reaktionen wie der Buchwald-Hartwig-Aminierung hängt entscheidend vom Katalysatorsystem ab.[1][2][3]

    • Ursache: Der Palladium-Präkatalysator oder der Ligand könnte alt, durch Luft/Feuchtigkeit desaktiviert oder in unzureichender Konzentration vorhanden sein. Die Verwendung von Pd(OAc)₂ kann beispielsweise manchmal unzuverlässig sein; die Nutzung von Präkatalysatoren wird oft für eine sauberere Bildung der aktiven katalytischen Spezies bevorzugt.[1]

    • Lösung:

      • Katalysatorsystem überprüfen: Verwenden Sie einen frischen Katalysator und Liganden. Lagern Sie diese Komponenten stets unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff).

      • Ligandenauswahl: Sperrige, elektronenreiche Phosphinliganden (z. B. XPhos, SPhos) sind dafür bekannt, die Effizienz der Reaktion zu steigern, indem sie die Raten der oxidativen Addition und der reduktiven Eliminierung verbessern.[3]

      • Katalysatorbeladung anpassen: Eine zu geringe Beladung (typischerweise 1-3 mol%) kann zu einer niedrigen Umwandlung führen. Erwägen Sie eine schrittweise Erhöhung der Katalysatormenge, während Sie die Reaktion überwachen.[2]

  • Unzureichende Reaktionsbedingungen:

    • Ursache: Die Temperatur ist möglicherweise zu niedrig, um die Aktivierungsenergie zu überwinden, oder zu hoch, was zum Abbau von Reaktanten, Produkten oder des Katalysators führen kann. Die Wahl der Base ist ebenfalls entscheidend; sie muss stark genug sein, um das Amin zu deprotonieren, darf aber keine Nebenreaktionen eingehen.[3]

    • Lösung:

      • Temperatur optimieren: Führen Sie die Reaktion bei einer etablierten Temperatur durch (oft 100–120 °C für Toluol) und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

      • Base auswählen: Natrium-tert-butoxid (NaOtBu) ist eine häufig verwendete starke, nicht-nukleophile Base. Stellen Sie sicher, dass sie trocken ist.

      • Lösungsmittel: Wasserfreie, aprotische Lösungsmittel wie Toluol oder Dioxan sind Standard.[4] Die Anwesenheit von Wasser kann den Katalysator desaktivieren.

  • Sauerstoff- und Feuchtigkeitsempfindlichkeit:

    • Ursache: Der Pd(0)-Katalysator ist extrem empfindlich gegenüber Sauerstoff. Feuchtigkeit kann ebenfalls die Reaktion stören.

    • Lösung:

      • Inerte Atmosphäre: Führen Sie die gesamte Prozedur unter einer inerten Atmosphäre durch. Entgasen Sie das Lösungsmittel vor Gebrauch (z. B. durch dreimaliges "Einfrieren-Pumpen-Auftauen" oder Durchleiten von Argongas).

      • Trockene Glasgeräte: Verwenden Sie ofengetrocknete Glasgeräte, um jegliche Feuchtigkeitsspuren zu eliminieren.

Logikdiagramm zur Fehlerbehebung bei geringer Ausbeute

low_yield_troubleshooting start Problem: Geringe Ausbeute check_catalyst 1. Katalysatorsystem prüfen - Frische & Lagerung? - Korrekte Beladung? - Passender Ligand? start->check_catalyst check_conditions 2. Reaktionsbedingungen prüfen - Temperatur optimal? - Base trocken & geeignet? - Lösungsmittel wasserfrei? check_catalyst->check_conditions Wenn OK check_atmosphere 3. Atmosphäre prüfen - Streng inert? - Lösungsmittel entgast? check_conditions->check_atmosphere Wenn OK rerun_optimized Experiment mit optimierten Bedingungen wiederholen check_atmosphere->rerun_optimized Wenn OK

Bildunterschrift: Schrittweiser Workflow zur Diagnose von Problemen mit geringer Reaktionsausbeute.

Problem 2: Bildung signifikanter Nebenprodukte

Symptom: Die DC-Analyse zeigt mehrere Flecken, was auf eine komplexe Mischung hindeutet. Die Isolierung des Produkts ist aufgrund von Verunreinigungen mit ähnlichem Retentionsfaktor (Rf-Wert) schwierig.

Mögliche Ursachen und Lösungsstrategien:

  • Hydrodehalogenierung des Arylhalogenids:

    • Ursache: Anstelle der C-N-Kupplung wird das Halogenatom am Arylhalogenid durch ein Wasserstoffatom ersetzt. Dies ist eine bekannte Nebenreaktion bei der Buchwald-Hartwig-Aminierung.[5]

    • Lösung:

      • Optimierung des Liganden/der Base: Die Wahl des Liganden und der Base kann diese Nebenreaktion unterdrücken.

      • Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht.

  • Selbstkondensation von Cyclohexanon:

    • Ursache: Unter basischen Bedingungen kann Cyclohexanon mit sich selbst eine Aldol-Kondensation eingehen, was zu höhermolekularen Verunreinigungen führt.

    • Lösung:

      • Kontrollierte Zugabe: Fügen Sie das Cyclohexanon langsam zur Reaktionsmischung hinzu, die bereits das Anilin und den Katalysator enthält. Dadurch wird die Konzentration des freien Cyclohexanons niedrig gehalten.

      • Stöchiometrie anpassen: Ein leichter Überschuss an Anilin kann die gewünschte Reaktion begünstigen.

  • Bildung von Bithiophen (falls Thiophen-Derivate verwendet werden):

    • Ursache: Eine homolytische Kupplung des Arylhalogenids kann als Nebenprodukt auftreten, insbesondere bei höheren Katalysatorkonzentrationen und Temperaturen.[2]

    • Lösung:

      • Katalysatorbeladung minimieren: Verwenden Sie die geringstmögliche effektive Menge an Katalysator.

      • Temperatur senken: Niedrigere Temperaturen können die Bildung dieses Nebenprodukts reduzieren.

Tabelle 1: Strategien zur Minimierung von Nebenprodukten

NebenproduktUrsacheLösungsstrategie
Hydrodehalogeniertes ArenKonkurrenzreaktion am KatalysatorLiganden/Basen-System optimieren, Temperatur senken
Cyclohexanon-DimerBasenkatalysierte SelbstkondensationLangsame Zugabe von Cyclohexanon, Stöchiometrie anpassen
HomokupplungsproduktHohe Katalysatorkonzentration/TemperaturKatalysatorbeladung reduzieren, Temperatur senken

Häufig gestellte Fragen (FAQs)

F1: Welcher Reaktionsmechanismus liegt der Buchwald-Hartwig-Aminierung zugrunde?

A1: Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[5] Der allgemein anerkannte katalytische Zyklus umfasst drei Hauptschritte:[3]

  • Oxidative Addition: Das Palladium(0)-Zentrum insertiert in die Aryl-Halogen-Bindung und wird zu Palladium(II) oxidiert.

  • Ligandenaustausch/Deprotonierung: Das Amin koordiniert an das Palladium(II)-Zentrum. Eine Base deprotoniert anschließend das koordinierte Amin, um ein Amido-Komplex zu bilden.

  • Reduktive Eliminierung: Das gewünschte Arylamin wird vom Palladium-Zentrum abgespalten, wodurch die C-N-Bindung gebildet und der aktive Palladium(0)-Katalysator regeneriert wird.

Diagramm des katalytischen Zyklus

buchwald_hartwig_cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd_ii_complex Ar-Pd(II)(X)L_n ox_add->pd_ii_complex amine_coord Amin-Koordination & Deprotonierung pd_ii_complex->amine_coord + HNR'R'', Base amido_complex Ar-Pd(II)(NR'R'')L_n amine_coord->amido_complex red_elim Reduktive Eliminierung amido_complex->red_elim red_elim->pd0 Katalysator- Regeneration product Produkt (Ar-NR'R'') red_elim->product

Bildunterschrift: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

F2: Wie reinige ich das Rohprodukt effektiv?

A2: Die Reinigung von 2-Anilinocyclohexanon erfolgt typischerweise in zwei Schritten:

  • Wässrige Aufarbeitung: Nach Beendigung der Reaktion wird die Mischung abgekühlt, mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt und mit Wasser oder einer gesättigten Kochsalzlösung gewaschen. Dies entfernt die Base und andere anorganische Salze.

  • Säulenchromatographie: Die Säulenchromatographie an Kieselgel ist die effektivste Methode zur Trennung des Produkts von nicht umgesetzten Ausgangsmaterialien und Nebenprodukten. Ein Gradient aus Ethylacetat in Hexan ist in der Regel gut geeignet.

F3: Welche Alternativen zur Buchwald-Hartwig-Reaktion gibt es?

A3: Obwohl die Buchwald-Hartwig-Reaktion sehr vielseitig ist, gibt es Alternativen. Die Ullmann-Kondensation ist eine klassische Methode, die Kupfer als Katalysator verwendet.[1] Sie erfordert oft härtere Reaktionsbedingungen (höhere Temperaturen), kann aber in Fällen, in denen Palladium-Systeme versagen, erfolgreich sein. Für die Synthese von α-Arylamino-Ketonen können auch andere Ansätze wie die nukleophile aromatische Substitution in Betracht gezogen werden, obwohl deren Anwendungsbereich oft durch die Notwendigkeit elektronenziehender Gruppen am Aromaten eingeschränkt ist.[5]

Experimentelles Protokoll: Allgemeine Vorschrift

Achtung: Dieses Protokoll muss unter einer inerten Atmosphäre durchgeführt werden. Alle Glasgeräte sollten ofengetrocknet sein.

Materialien:

  • Palladium-Präkatalysator (z. B. DavePhos Pd G4, 1-3 mol%)

  • Zusätzlicher Ligand (z. B. DavePhos, falls erforderlich)

  • Arylhalogenid (z. B. Bromanilin-Derivat, 1.0 Äquivalente)

  • Cyclohexanon (1.2 Äquivalente)

  • Base (z. B. Natrium-tert-butoxid, 2.0 Äquivalente)

  • Wasserfreies Toluol

  • Schlenk-Kolben, Septa, Spritzen

Durchführung:

  • In einem Schlenk-Kolben werden der Palladium-Präkatalysator, der Ligand (falls zutreffend) und die Base unter Argon-Gegenstrom eingewogen.

  • Der Kolben wird dreimal evakuiert und mit Argon gefüllt.

  • Das wasserfreie Toluol wird über eine Spritze zugegeben, gefolgt vom Arylhalogenid und dem Cyclohexanon.

  • Die Reaktionsmischung wird unter Rühren auf 100-110 °C erhitzt.

  • Der Reaktionsfortschritt wird mittels DC oder GC-MS überwacht.

  • Nach vollständigem Umsatz (typischerweise 12-24 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.

  • Die Mischung wird mit Ethylacetat verdünnt und durch eine kurze Schicht Celite filtriert, um den Katalysator zu entfernen.

  • Das Filtrat wird mit Wasser gewaschen, die organische Phase über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Referenzen

  • Titel: Help troubleshooting a Buchwald-Hartwig amination? Quelle: Reddit r/chemistry URL: [Link]

  • Titel: Buchwald-Hartwig coupling troubleshooting Quelle: Chemistry Stack Exchange URL: [Link]

  • Titel: Specific Solvent Issues with Buchwald-Hartwig Amination Quelle: Wordpress Technical Blog URL: [Link]

  • Titel: Buchwald–Hartwig amination Quelle: Wikipedia URL: [Link]

  • Titel: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Quelle: YouTube URL: [Link]

Sources

common impurities in 2-anilinocyclohexanone and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-anilinocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the highest purity of your final product.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding impurities in this compound and their management.

Q1: What are the most common impurities I can expect in my crude this compound product?

A1: The primary impurities in crude this compound typically stem from unreacted starting materials and side reactions. These include:

  • Aniline: Excess aniline is a very common impurity.[1][2]

  • Cyclohexanone: Unreacted cyclohexanone may also be present.[3][4]

  • 2-(1-Cyclohexenyl)cyclohexanone: This is a common by-product resulting from the acid- or base-catalyzed self-condensation of cyclohexanone.[5][6]

  • Water: Formed as a byproduct of the condensation reaction.

  • Degradation Products: Although specific degradation pathways for this compound are not extensively documented, similar aminoketone structures can be susceptible to oxidation and hydrolysis under certain conditions.[7][8][9]

Q2: Why is it crucial to remove these impurities?

A2: Impurities can significantly impact the outcome of subsequent reactions, affecting yield, purity, and the pharmacological profile of the final active pharmaceutical ingredient (API). For instance, residual aniline can interfere with downstream functionalization steps, while unreacted cyclohexanone can lead to the formation of undesired by-products. Regulatory bodies like the ICH have strict guidelines on acceptable impurity levels in drug substances.[10][11]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying impurities with high sensitivity and resolution.[12][13] Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be valuable.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like residual solvents and starting materials.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for the identification of unknown impurities and degradation products.[8][10]

PART 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Persistent aniline contamination after work-up. Incomplete protonation of aniline during acidic wash. Emulsion formation hindering phase separation.Increase the concentration or volume of the aqueous HCl solution (e.g., to 1M or 2M) and ensure vigorous mixing.[1] To break emulsions, add a small amount of brine or a different organic solvent.
Product is an oil and will not crystallize. Presence of impurities inhibiting crystallization. Incorrect solvent system for recrystallization.Purify the crude product by column chromatography first to remove the majority of impurities. For recrystallization, try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethyl acetate/hexanes).
Low recovery after column chromatography. Product is highly polar and adsorbs strongly to the silica gel. Incorrect mobile phase polarity.Add a small amount of a polar solvent like triethylamine to the mobile phase to reduce tailing and improve recovery.[1] Optimize the mobile phase polarity through systematic TLC analysis.
Product degrades during purification. Exposure to harsh acidic or basic conditions, or prolonged heating.Use milder purification techniques. For acidic washes, use a lower concentration of acid and perform the extraction quickly at a lower temperature. For distillation, consider vacuum distillation to lower the boiling point and reduce thermal stress.
White precipitate forms during acidic wash. The product itself may be basic and forming a salt that is precipitating.If the product is acid-sensitive or forms an insoluble salt, alternative methods for aniline removal should be considered, such as column chromatography or steam distillation.[1][2]

PART 3: Detailed Experimental Protocols

Protocol 1: Removal of Aniline by Acidic Extraction

This protocol describes the removal of residual aniline from an organic solution of crude this compound.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Transfer the organic solution containing the crude product to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the anilinium chloride salt.

  • Drain and discard the aqueous layer.

  • Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of aniline.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic solution in vacuo to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound.

  • Silica gel (60-120 mesh or 230-400 mesh).

  • Eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and chamber.

Procedure:

  • Determine the appropriate eluent system: Use TLC to find a solvent mixture that gives a good separation between this compound (aim for an Rf value of ~0.3-0.4) and its impurities.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation.

  • Collect fractions: Collect the eluting solvent in a series of fractions.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

PART 4: Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound (with Aniline, Cyclohexanone, By-products) AcidWash Acidic Wash (e.g., 1M HCl) Removes Aniline CrudeProduct->AcidWash Initial Work-up Neutralization Neutralization & Drying (NaHCO3, Brine, MgSO4) AcidWash->Neutralization Chromatography Column Chromatography Removes Cyclohexanone & By-products Neutralization->Chromatography Primary Purification Recrystallization Recrystallization Final Polishing Chromatography->Recrystallization Optional PureProduct Pure this compound Chromatography->PureProduct Recrystallization->PureProduct QC Quality Control (HPLC, GC-MS, NMR) PureProduct->QC

Caption: General purification workflow for this compound.

PART 5: Scientific Rationale Behind Purification Techniques

Understanding the chemical principles behind each purification step is key to troubleshooting and optimizing your experiments.

Acid-Base Extraction

The removal of aniline via an acidic wash is a classic example of acid-base extraction. Aniline, an aromatic amine, is a weak base. In the presence of a strong acid like HCl, it is protonated to form the anilinium ion (C₆H₅NH₃⁺).

C₆H₅NH₂ (organic soluble) + HCl (aqueous) → C₆H₅NH₃⁺Cl⁻ (water soluble)

This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its effective separation from the less polar this compound which remains in the organic phase.[1][2]

Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica gel and travel down the column more quickly with a non-polar eluent. More polar compounds interact more strongly with the silica gel and elute more slowly. By gradually increasing the polarity of the eluent, compounds can be selectively eluted based on their polarity.

Recrystallization

Recrystallization is a technique used to purify a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities behind in the solution.

References

  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014). [Link]

  • How to remove aniline from reaction mixture. - ResearchGate. (2013). [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. [Link]

  • Process for separation of cyclohexanol and cyclohexanone - Google P
  • Purification of cyclohexanone - US3933916A - Google P
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. [Link]

  • Process for the production of cyclohexanone with removal of impurities - Google P
  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. [Link]

  • ANALYTICAL METHODS. [Link]

  • Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone | Semantic Scholar. [Link]

  • Process for producing 2-(cyclohex-1'-enyl)
  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L - ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate. [Link]

  • Identification of Major Degradation Products of Ketoconazole - PMC - NIH. [Link]

  • Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry | Request PDF - ResearchGate. [Link]

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Technical Support Center: Troubleshooting the Synthesis of Tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,2,3,4-tetrahydrocarbazole. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the Fischer indole synthesis for this crucial heterocyclic scaffold. As a foundational reaction in medicinal chemistry, its successful execution is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to address common challenges encountered in the lab.

The cyclization to form tetrahydrocarbazole is classically achieved via the acid-catalyzed reaction of phenylhydrazine and cyclohexanone.[1] While your query mentions 2-anilinocyclohexanone, this guide will focus on the canonical Fischer indole pathway, as it is the most prevalent and well-documented method. The principles and troubleshooting steps outlined here are broadly applicable to related cyclization strategies.

Core Reaction Mechanism: The Fischer Indole Synthesis

The conversion of a phenylhydrazine and a ketone (in this case, cyclohexanone) into an indole framework is a multi-step process initiated by an acid catalyst. Understanding this pathway is critical for effective troubleshooting.

  • Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of phenylhydrazine and cyclohexanone to form the cyclohexanone phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.[2][3] This step is crucial for the subsequent rearrangement.

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.[3][4][5]

  • Cyclization and Aromatization: The intermediate quickly cyclizes, eliminates a molecule of ammonia, and undergoes aromatization to yield the stable 1,2,3,4-tetrahydrocarbazole product.[2][3][6]

Fischer_Indole_Mechanism Start Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone + H⁺, -H₂O EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement + H⁺ Aminal Cyclized Intermediate (Aminal) Rearrangement->Aminal C-C bond formation Product 1,2,3,4-Tetrahydrocarbazole + NH3 Aminal->Product - NH₄⁺, Aromatization Troubleshooting_Workflow Start Start Synthesis CheckPurity 1. Check Reactant Purity (Distill if necessary) Start->CheckPurity RunReaction 2. Run Reaction (e.g., Acetic Acid, Reflux) CheckPurity->RunReaction Monitor 3. Monitor by TLC RunReaction->Monitor LowYield Low/No Yield? Monitor->LowYield Incomplete Stalled at Hydrazone? LowYield->Incomplete Yes Workup 4. Proceed to Workup & Purification LowYield->Workup No SideProducts Multiple Side Products? Incomplete->SideProducts No IncreaseAcid Action: Increase Acid Strength (PPA) or Temperature Incomplete->IncreaseAcid Yes LowerTemp Action: Use Milder Acid / Lower Temp Consider Inert Atmosphere SideProducts->LowerTemp Yes SideProducts->Workup No IncreaseAcid->RunReaction LowerTemp->RunReaction End Pure Product Workup->End

Sources

side reactions and byproduct formation in 2-anilinocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-anilinocyclohexanone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals engaged in C-N bond formation and α-arylation of ketones. The synthesis, typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination or α-arylation pathway, is a powerful tool but can be susceptible to side reactions and yield inconsistencies.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize conditions, and achieve reliable, high-yield results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Question 1: My reaction shows low or no conversion to the desired this compound. What are the likely causes?

Answer:

Low or no product formation is a frequent issue that typically points to a problem with the catalytic system or reaction conditions. Let's break down the primary culprits.

  • Probable Cause 1: Inactive Catalyst System. The heart of this transformation is a Pd(0) species, which is highly sensitive to atmospheric oxygen.[3]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). All solvents and liquid reagents must be rigorously degassed. For phosphine-based ligands, which are prone to oxidation, use of air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended as they do not require pre-activation.[4][5] If generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure the reduction is complete.

  • Probable Cause 2: Inappropriate Base Selection or Handling. The base is not merely a proton scavenger; its identity, strength, and stoichiometry are critical for generating the ketone enolate without causing unwanted side reactions.[6]

    • Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and has been handled under anhydrous conditions, as moisture will quench the enolate and hydrolyze the base. The pKa of the base must be sufficient to deprotonate cyclohexanone (pKa ≈ 17 in DMSO) effectively.

  • Probable Cause 3: Suboptimal Ligand Choice. The ligand is arguably the most important variable. It stabilizes the palladium center, facilitates the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[2][7]

    • Solution: For ketone α-arylation, sterically hindered, electron-rich ligands are required to promote the difficult reductive elimination step and suppress side reactions like β-hydride elimination.[3][7] Widely successful ligands for this class of reaction include biaryl phosphines (e.g., BrettPhos, RuPhos) and specific N-heterocyclic carbenes (NHCs).[3][8] If your current ligand is not providing good results, switching to one of these established systems is a primary optimization step.

Question 2: My reaction works, but I am isolating significant byproducts. How can I identify and suppress them?

Answer:

Byproduct formation is common and understanding the competing reaction pathways is key to improving selectivity.

  • Probable Cause 1: Diarylation (Formation of 2,6-dianilinocyclohexanone). The product, this compound, is itself a ketone and can be deprotonated and undergo a second arylation. This is often observed because the α-proton of the product can be more acidic than that of the starting cyclohexanone.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the ketone relative to the aniline (or aryl halide) can help. Additionally, using at least two equivalents of base can ensure that both the starting ketone and the mono-arylated product are fully deprotonated, shutting down the pathway to diarylation.[2]

  • Probable Cause 2: Hydrodehalogenation of the Aryl Halide. If you are using an aryl halide (e.g., bromobenzene) and observe the corresponding arene (benzene) as a byproduct, this is a classic sign of β-hydride elimination.[1] This occurs from an intermediate palladium enolate complex.

    • Solution: This side reaction is almost always suppressed by the use of sterically bulky ligands.[3][7] Ligands with large "bite angles" like Xantphos or very bulky monophosphine ligands physically block the conformation required for β-hydride elimination to occur.[9] If you are observing this byproduct, your ligand is likely not sterically demanding enough.

  • Probable Cause 3: Aldol Condensation Products. Under strong basic conditions, cyclohexanone can undergo self-condensation to form a mixture of higher molecular weight oligomers, often appearing as a baseline "gunk" in your crude analysis.[10]

    • Solution: This side reaction competes with the desired catalytic cycle. To favor the arylation, ensure your catalytic system is highly active so that the C-N bond formation is much faster than the uncatalyzed aldol reaction.[2] This again points to the importance of an optimal ligand and active catalyst. Running the reaction at the lowest effective temperature can also help minimize this background reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in this compound synthesis.

troubleshooting_workflow start Reaction Start check_yield Check Conversion/ Yield start->check_yield low_yield Problem: Low/No Yield check_yield->low_yield < 10% byproducts Problem: Significant Byproducts check_yield->byproducts Yield OK, but impure success Successful Synthesis check_yield->success > 80%, clean cause_catalyst Cause: Inactive Catalyst? low_yield->cause_catalyst cause_base Cause: Wrong Base/Moisture? low_yield->cause_base cause_ligand Cause: Poor Ligand Choice? low_yield->cause_ligand check_byproduct_type Identify Byproduct byproducts->check_byproduct_type sol_inert Solution: Improve Inert Atmosphere, Use Precatalyst cause_catalyst->sol_inert Yes sol_base Solution: Use Fresh, Anhydrous, Strong Base (e.g., NaOtBu) cause_base->sol_base Yes sol_ligand Solution: Switch to Bulky, Electron-Rich Ligand (e.g., Biaryl Phosphine) cause_ligand->sol_ligand Yes is_diarylation Diarylation? check_byproduct_type->is_diarylation MW = Product + Aniline - H is_hydrodehalogenation Hydrodehalogenation? check_byproduct_type->is_hydrodehalogenation Arene byproduct is_aldol Aldol Condensation? check_byproduct_type->is_aldol High MW polymer sol_diarylation Solution: Adjust Stoichiometry, Use >2 eq. Base is_diarylation->sol_diarylation sol_beta_hydride Solution: Use Bulkier Ligand is_hydrodehalogenation->sol_beta_hydride sol_aldol Solution: Increase Catalyst Activity, Lower Temperature is_aldol->sol_aldol

Caption: A troubleshooting decision tree for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is the ligand choice so critical for this reaction?

The ligand performs multiple essential functions in the catalytic cycle. It is not a passive spectator.

  • Solubility & Stability: It solubilizes the palladium metal and prevents it from aggregating into inactive palladium black.[7]

  • Tuning Reactivity: Electron-rich ligands accelerate the oxidative addition of the aryl halide to the Pd(0) center.

  • Promoting Reductive Elimination: Steric bulk on the ligand promotes the final C-N bond-forming reductive elimination step, which is often the rate-limiting step.[11]

  • Suppressing Side Reactions: As discussed above, steric hindrance is the primary defense against β-hydride elimination.[3][7]

FAQ 2: Can I use a weaker base like potassium carbonate?

For the α-arylation of a simple ketone like cyclohexanone, a weaker base like K₂CO₃ or even K₃PO₄ is generally not strong enough to generate a sufficient concentration of the ketone enolate for the reaction to proceed efficiently.[8] These bases are more suitable for more acidic substrates like β-ketoesters or malonates. Strong bases such as NaOtBu, KOtBu, or LHMDS are required.[5]

FAQ 3: How important is solvent purity and degassing?

It is absolutely critical. Anhydrous solvents are necessary because water will protonate the highly basic enolate intermediate, halting the catalytic cycle. Degassing (typically via freeze-pump-thaw cycles or by sparging with argon for an extended period) is mandatory to remove dissolved oxygen, which irreversibly oxidizes and deactivates both the Pd(0) catalyst and many phosphine ligands.[6]

FAQ 4: I have a dark, crude reaction mixture. How can I best purify the product?

The dark color is often due to residual palladium species and possibly some polymeric byproducts.

  • Initial Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate or dichloromethane and filter it through a plug of Celite® or silica gel. This will remove the bulk of the insoluble base salts and precipitated palladium black.

  • Liquid-Liquid Extraction: Perform an aqueous workup. An acidic wash (e.g., 1M HCl) can remove any unreacted aniline. A basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Column Chromatography: This is the most effective method for final purification.[12] Use a silica gel column with a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity to elute your product away from less polar starting materials and more polar byproducts.

Section 3: Mechanistic Overview

The synthesis of this compound via Buchwald-Hartwig α-arylation proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for rational troubleshooting.

Catalytic Cycle and Key Side Reactions

G cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Competing Side Reactions pd0 L-Pd(0) oa_complex L-Pd(II)(Aryl)(X) pd0->oa_complex Oxidative Addition (Ar-X) enolate_complex L-Pd(II)(Aryl)(enolate) oa_complex->enolate_complex Enolate Coordination product This compound enolate_complex->product Reductive Elimination beta_hydride β-Hydride Elimination enolate_complex->beta_hydride Undesired Pathway product->pd0 Catalyst Regeneration diarylation Diarylation product->diarylation Further Reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex ketone_base Cyclohexanone + Base ketone_base->enolate_complex

Caption: The Pd-catalyzed α-arylation cycle and key off-cycle side reactions.

Section 4: Reference Protocol

This protocol describes a general procedure for the palladium-catalyzed synthesis of this compound from cyclohexanone and bromobenzene.

Materials:

  • Palladium Acetate [Pd(OAc)₂]

  • Racemic-BINAP or other suitable biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Bromobenzene

  • Cyclohexanone

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 eq) and the phosphine ligand (0.024 mmol, 1.2 eq).

  • Reagent Addition: Add sodium tert-butoxide (2.8 mmol, 1.4 eq). Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Substrates: Add anhydrous, degassed toluene (10 mL). Stir for 5 minutes. Add bromobenzene (2.0 mmol, 1.0 eq) followed by cyclohexanone (2.4 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous NH₄Cl (15 mL).

  • Extraction: Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

ParameterRecommended ConditionRationale
Catalyst Loading 1-2 mol% PdBalances reaction rate with cost and ease of removal.
Ligand:Pd Ratio 1.2:1 to 2:1Ensures all palladium is complexed, preventing decomposition.
Base NaOtBu, 1.4-2.2 eq.Strong, non-nucleophilic base to drive enolate formation.
Solvent Anhydrous Toluene/DioxaneAprotic, high-boiling solvent suitable for the reaction temperature.
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or N₂)Protects the sensitive Pd(0) catalyst and ligand from oxygen.
References
  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. National Institutes of Health (NIH). 3

  • Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society. 11

  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Royal Society of Chemistry. 7

  • A Ligand Control of Palladium-Catalyzed Site-Selective α- and γ-Arylation of α,β-Unsaturated Ketones with (Hetero)aryl Halides. Semantic Scholar. 13

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. Link

  • Buchwald–Hartwig amination. Wikipedia. Link

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Link

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Link

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Link

  • Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. Link

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ACS Publications. Link

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Link

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Link

  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry. Link

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Link

  • Purification of cyclohexanone. Google Patents. Link

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Technical Support Center: Preventing Oxidation of 2-anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-anilinocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of oxidation during the storage and handling of this compound. Adherence to these protocols is essential for maintaining the integrity and purity of this compound, ensuring the reliability and reproducibility of your experimental results.

Section 1: Troubleshooting Guide - Recognizing and Mitigating Oxidation

This section addresses specific issues that may arise during the storage and use of this compound, with a focus on identifying and resolving oxidation-related problems.

Issue 1: Visible Color Change in Solid Compound (Yellowing or Browning)

Question: My solid this compound, which was initially off-white, has developed a distinct yellow or brown tint during storage. What causes this, and is the material still usable?

Answer:

A visible color change is a primary indicator of chemical degradation, most commonly oxidation.[1][2] The aniline moiety in this compound is susceptible to oxidation, which can lead to the formation of colored impurities and complex reaction byproducts.[1]

Causality:

  • Atmospheric Oxygen: The primary culprit is atmospheric oxygen, which can react with the amine group, especially in the presence of light or elevated temperatures.[3]

  • Light Exposure: Light, particularly UV radiation, can catalyze the oxidation process, leading to the formation of free radicals and subsequent degradation.[4][5]

  • Elevated Temperature: Higher storage temperatures accelerate the rate of chemical reactions, including oxidation.[6][7][8]

Troubleshooting Protocol:

  • Assess the Extent of Degradation:

    • Perform a quick purity check using Thin Layer Chromatography (TLC) against a reference standard if available. The appearance of new, often colored, spots indicates the presence of impurities.

    • For more sensitive applications, analytical techniques like HPLC or GC-MS can quantify the level of degradation products.[9]

  • Determine Usability:

    • For applications requiring high purity, such as in pharmaceutical development or as an analytical standard, using the discolored product is not recommended as it can lead to inaccurate results.[2]

    • For less sensitive applications, purification via recrystallization or column chromatography may be possible. However, it is generally advisable to use a fresh, un-degraded batch.

  • Implement Corrective Storage Procedures:

    • Transfer the compound to an amber glass vial to protect it from light.

    • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

    • Store the tightly sealed vial in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.[10]

Issue 2: Inconsistent Results or Reduced Potency in Solution-Based Assays

Question: I've been using a stock solution of this compound, and my recent experimental results are inconsistent or show a decrease in the expected activity. Could this be due to oxidation?

Answer:

Yes, oxidation in solution can lead to a decrease in the concentration of the active compound and the formation of interfering byproducts, resulting in unreliable experimental outcomes. Stock solutions, once prepared, are generally recommended for use for up to one month when stored properly.[11]

Causality:

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which will readily oxidize this compound.

  • Solvent Purity: Impurities in the solvent, such as peroxides, can initiate or accelerate oxidation.

  • Storage of Solutions: Storing solutions at room temperature or in transparent vials significantly increases the risk of degradation.[11]

Troubleshooting Protocol:

  • Solution Preparation Best Practices:

    • Use high-purity, peroxide-free solvents. If necessary, degas the solvent by sparging with an inert gas or using freeze-pump-thaw cycles.

    • Prepare stock solutions fresh whenever possible. If storage is necessary, prepare small aliquots to minimize freeze-thaw cycles.

  • Optimal Solution Storage:

    • Store stock solutions in tightly sealed vials at -20°C.[11]

    • Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.

  • Quality Control of Stored Solutions:

    • Before use, visually inspect the solution for any color change or precipitate.

    • If inconsistent results are suspected, re-analyze the concentration and purity of the stock solution using a suitable analytical method (e.g., HPLC-UV).

Issue 3: Formation of Unexpected Byproducts in Reactions

Question: I am using this compound as a starting material in a synthesis, and I am observing unexpected side products in my reaction mixture. Could the quality of my starting material be the issue?

Answer:

Absolutely. The presence of oxidation byproducts in your this compound starting material can lead to the formation of unforeseen compounds in subsequent reactions.

Causality:

  • Oxidized Impurities: The degradation products of this compound can have their own reactivity, leading to unintended reaction pathways.

  • Catalyst Poisoning: In catalytic reactions, impurities can sometimes interfere with or poison the catalyst, reducing its efficiency and selectivity.

Troubleshooting Protocol:

  • Starting Material Purity Check:

    • Always verify the purity of your this compound before use, especially if it has been stored for an extended period.

    • Techniques such as NMR, LC-MS, or GC-MS can help identify and quantify any impurities.[12]

  • Purification of Starting Material:

    • If impurities are detected, purify the this compound using an appropriate method like recrystallization or column chromatography before proceeding with your synthesis.

  • Preventative Measures:

    • Adopt a "first-in, first-out" inventory system to ensure that older batches of the compound are used first.

    • Regularly inspect your chemical inventory for signs of degradation.[13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Refrigeration at 2-8°C is ideal.[10] For shorter periods, storage at a controlled room temperature (15-25°C) away from heat sources and direct sunlight is acceptable.[6]

Q2: How does humidity affect the stability of this compound?

A2: While direct studies on this compound are limited, related compounds can be hygroscopic.[6] Absorbed moisture can potentially accelerate degradation pathways. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment or a desiccator.

Q3: Are there any chemical stabilizers that can be added to prevent oxidation?

Q4: What analytical methods are best for detecting oxidation byproducts?

A4: Several analytical techniques can be employed to detect and quantify the oxidation of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for separating and quantifying the parent compound and its degradation products.[9][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile degradation products.[9][12]

  • Spectrophotometry: A simple UV-Vis spectrophotometer can be used to monitor for the appearance of new absorbance peaks, which may indicate the formation of colored byproducts.[16]

Q5: What are the key best practices for handling this compound upon receipt?

A5:

  • Inspect: Upon receipt, visually inspect the container for any damage and the compound for any initial signs of discoloration.

  • Label: Ensure the container is clearly labeled with the date of receipt and the intended opening date.[13]

  • Store Immediately: Transfer the compound to the appropriate storage conditions as outlined in this guide without delay.[17][18]

  • SDS Review: Always review the Safety Data Sheet (SDS) for specific handling and safety information.[17]

Section 3: Data Summaries and Visual Guides

Table 1: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereLight ConditionContainer
Solid 2-8°C (long-term) or 15-25°C (short-term)Inert gas (Argon or Nitrogen)Dark (Amber vial)Tightly sealed glass
Solution -20°CN/A (use degassed solvent)Dark (Amber vial or foil-wrapped)Tightly sealed vial
Diagram 1: Proposed Oxidation Pathway of this compound

This diagram illustrates a potential pathway for the atmospheric oxidation of this compound, leading to colored degradation products.

Oxidation_Pathway A This compound B Initial Oxidation (e.g., N-oxide formation) A->B [O2, light, heat] C Further Oxidation & Rearrangement B->C [O2] D Colored Degradation Products (e.g., quinone-imine structures) C->D Storage_Workflow cluster_receiving Receiving cluster_prep Storage Preparation cluster_storage Storage Receive Receive Compound Inspect Inspect Container & Compound Receive->Inspect Label Label with Dates Inspect->Label Transfer Transfer to Amber Vial Label->Transfer Inert Purge with Inert Gas Transfer->Inert Seal Seal Tightly Inert->Seal Store Store at Recommended Temperature (2-8°C or -20°C for solutions) Seal->Store Protect Protect from Light Store->Protect

Caption: Workflow for optimal handling and storage.

References

  • EDQM. (2024). In-Use stability testing FAQ. Retrieved from [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. Retrieved from [Link]

  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • A-Z Chemical. (n.d.). Best Practices for Safe Handling and Storage of Industrial Chemicals. Retrieved from [Link]

  • Delaforge, M., Jaouen, M., & Mansuy, D. (1996). The Mechanism of Oxidation of Allylic Alcohols to Alpha,beta-Unsaturated Ketones by Cytochrome P450. Chemical Research in Toxicology, 9(5), 871-874. Retrieved from [Link]

  • Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

  • Barriuso, B., Astiasarán, I., & Ansorena, D. (2013). A review of analytical methods measuring lipid oxidation status in foods: a challenging task. Foods, 2(3), 356-381. Retrieved from [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. (FE0031861). University of Texas at Austin. Retrieved from [Link]

  • Bloom Tech. (2025). What Are The Storage Requirements For 2-Anilinoethanol?. Retrieved from [Link]

  • Shah, M. A., & S. Admassu. (2022). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Journal of Food Quality, 2022, 1-13. Retrieved from [Link]

  • Antiñolo, M., et al. (2022). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. Molecules, 27(16), 5123. Retrieved from [Link]

  • UKMi. (n.d.). STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. Retrieved from [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols II: Examples. Retrieved from [Link]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]

  • Al-Majed, A. A., & Al-Zehouri, J. (2005). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 950-956. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Paz, A. R., et al. (2022). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. Foods, 11(21), 3465. Retrieved from [Link]

  • Vekiari, S. A., et al. (2022). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. Applied Sciences, 12(19), 9789. Retrieved from [Link]

  • Spickett, C. M. (2015). FRR Special Issue on “Analytical methods for the detection of oxidised biomolecules and antioxidants”. Free Radical Research, 49(5), 499-501. Retrieved from [Link]

  • Van Heyningen, E. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963-965. Retrieved from [Link]

  • Adu-Gyasi, D., et al. (2016). effect of temperature and time on the stability of chemistry analytes in lyophilized control samples. ResearchGate. Retrieved from [Link]

  • Estrela, C., et al. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Brazilian Dental Journal, 25(3), 187-193. Retrieved from [Link]

  • Perry, B., Doumas, B., & Jendrzejczak, B. (1979). Effect of Light and Temperature on the Stability of Creatine Kinase in Human Sera and Controls. Clinical Chemistry, 25(4), 625-628. Retrieved from [Link]

  • Re-Mi, D., et al. (2025). Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Effect of Light and Temperature On Stability of Zeaxanthin. Retrieved from [Link]

  • Eudaico. (2023). How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide. Retrieved from [Link]

  • Kumar, A., et al. (2012). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 80(3), 661-673. Retrieved from [Link]

  • Tan, C. P., & Anarjan, N. (2013). Effects of Storage Temperature, Atmosphere and Light on Chemical Stability of Astaxanthin Nanodispersions. Journal of Food Science, 78(10), C1548-C1555. Retrieved from [Link]

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Technical Support Center: Improving Regioselectivity in Reactions of 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2-anilinocyclohexanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and facing issues with regioselectivity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Core Concept: The Challenge of Regioselectivity with this compound

This compound is an unsymmetrical ketone with two distinct α-carbons that can be deprotonated to form enolates: the C6 position (a secondary carbon) and the C2 position (a tertiary carbon, substituted with the anilino group). Subsequent reactions with electrophiles, such as alkylation or aldol condensation, can therefore lead to two different regioisomeric products. The primary challenge is to control which of these positions reacts.

The key to controlling regioselectivity lies in understanding and manipulating the formation of the two possible enolates: the kinetic enolate and the thermodynamic enolate .[1]

  • Kinetic Enolate: Formed by the removal of the most accessible proton, which is typically the least sterically hindered one. For this compound, this is the proton at the C6 position. This process is favored under conditions that are rapid and irreversible.[2]

  • Thermodynamic Enolate: The more stable enolate, which typically has the more substituted double bond. This corresponds to deprotonation at the C2 position. Its formation is favored under conditions that allow for equilibrium to be established between the two enolate forms.[2]

The presence of the bulky anilino group at C2 significantly influences this landscape. It introduces substantial steric hindrance, making the C2 proton even less accessible and further favoring the formation of the kinetic enolate at C6.

G cluster_main Enolate Formation from this compound cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone This compound KineticConditions Fast, Irreversible (e.g., LDA, -78°C) Ketone->KineticConditions ThermoConditions Reversible, Equilibrium (e.g., NaH, RT) Ketone->ThermoConditions KineticEnolate C6-Enolate (Kinetic Product) ThermoEnolate C2-Enolate (Thermodynamic Product) KineticEnolate->ThermoEnolate Equilibration KineticConditions->KineticEnolate Favored ThermoConditions->ThermoEnolate Favored

Caption: Equilibrium between kinetic and thermodynamic enolates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I want to synthesize the C6-alkylated product, but I'm getting a mixture. What is the standard protocol for selective kinetic enolate formation?

Answer: To favor the C6-alkylated product, you must use conditions that promote the formation of the kinetic enolate. This involves rapid, quantitative, and irreversible deprotonation at the less-hindered C6 position.[3] The industry-standard conditions for achieving this are often referred to as "kinetic control."[4][5]

The causality behind this choice is twofold:

  • Steric Hindrance: A bulky base, like Lithium Diisopropylamide (LDA), struggles to access the proton at the sterically crowded C2 position, which is shielded by the anilino group. It will therefore preferentially abstract the more exposed proton at C6.[2]

  • Irreversibility: Using a very strong base (the pKa of the conjugate acid of LDA is ~36, while the ketone's α-proton pKa is ~17-20) at a very low temperature (-78 °C) effectively makes the deprotonation irreversible. The enolate is "locked" in its kinetic form and does not have enough thermal energy to equilibrate to the more stable thermodynamic form.[5][6]

Protocol 1: General Procedure for Kinetically Controlled C6-Alkylation

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a thermometer and a magnetic stirrer.

  • Base Preparation: Cool the THF to -78 °C (a dry ice/acetone bath). Slowly add a solution of n-butyllithium (n-BuLi) to a solution of diisopropylamine (1.05 equivalents) in THF to form LDA in situ. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution, maintaining the temperature at -78 °C.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify by column chromatography.

Q2: How can I favor the formation of the C2-alkylated product? Is it even possible given the steric hindrance?

Answer: Favoring the C2-alkylated product is significantly more challenging due to the steric bulk of the anilino group. However, it can be achieved by using "thermodynamic control" conditions, which allow the initially formed mixture of enolates to equilibrate to the most stable isomer—the C2 enolate.[1]

The key principles are:

  • Reversibility: Use a weaker base (e.g., NaH, NaOEt, KOt-Bu) where the pKa of the conjugate acid is closer to that of the ketone. This ensures that a small amount of the starting ketone is always present in equilibrium, which can act as a proton source to facilitate the interconversion between the kinetic and thermodynamic enolates.[7][8]

  • Energy Input: Higher temperatures (from 0 °C to room temperature or even reflux) provide the necessary activation energy for the less stable kinetic enolate to revert to the ketone and then reform as the more stable thermodynamic enolate.[5]

  • Counterion Effects: Smaller counterions like Na⁺ or K⁺ coordinate less tightly to the enolate oxygen compared to Li⁺, which can also facilitate faster equilibration.[3]

Protocol 2: General Procedure for Thermodynamically Controlled C2-Alkylation

  • Setup: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 1.2 equivalents, washed with hexanes) in anhydrous THF.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (or gently reflux) to allow for complete equilibration to the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture to 0 °C and add the electrophile (1.1 equivalents) dropwise.

  • Reaction & Quench: Allow the reaction to stir at room temperature overnight or until completion. Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution.

  • Workup: Perform a standard aqueous workup and purification as described in Protocol 1.

ParameterKinetic Control (C6-Alkylation)Thermodynamic Control (C2-Alkylation)Causality
Base Strong, bulky (e.g., LDA, LiHMDS)Weaker, smaller (e.g., NaH, NaOEt)Strong bases ensure irreversible deprotonation; weaker bases allow for equilibration.[7]
Temperature Low (-78 °C)High (0 °C to Reflux)Low temp prevents equilibration; high temp provides energy to overcome the barrier to the more stable product.[2][5]
Solvent Aprotic (e.g., THF)Aprotic or ProticAprotic solvents are required for kinetic control; protic solvents can accelerate equilibration.[3][7]
Reaction Time Short (for enolate formation)Long (for equilibration)Kinetic product forms fastest; thermodynamic product requires time to reach equilibrium.[5]
Major Product 2-Anilino-6-alkylcyclohexanone2-Anilino-2-alkylcyclohexanoneFavors least substituted enolate
Q3: My attempt at a kinetically controlled reaction still gave a mixture of C2 and C6 products. What went wrong?

Answer: This is a common issue. Achieving perfect regioselectivity requires rigorous experimental technique. A poor outcome under kinetic conditions almost always points to unintentional equilibration. Here is a troubleshooting workflow to diagnose the problem.

G Start Poor Regioselectivity in Kinetic Alkylation (Mixture of C2/C6) Temp Was temperature strictly maintained at -78°C? Start->Temp Base Was the LDA solution fresh and potent? Temp->Base Yes FixTemp Solution: Use a properly insulated dry ice/acetone bath. Monitor internal temperature. Even -60°C can allow for equilibration. Temp->FixTemp No Solvent Was the solvent (THF) truly anhydrous? Base->Solvent Yes FixBase Solution: Prepare LDA fresh before use or titrate stored solutions. Old n-BuLi or wet diisopropylamine leads to weaker, less effective base. Base->FixBase No Addition Was the ketone added slowly to excess base? Solvent->Addition Yes FixSolvent Solution: Use freshly distilled THF over a sodium/benzophenone ketyl still or from a solvent purification system. Water will quench LDA. Solvent->FixSolvent No Success Optimize and Repeat Addition->Success Yes FixAddition Solution: Reverse addition (ketone to base) ensures deprotonation is rapid and quantitative, preventing ketone-enolate proton exchange. Addition->FixAddition No FixTemp->Success FixBase->Success FixSolvent->Success FixAddition->Success

Caption: Troubleshooting workflow for poor kinetic regioselectivity.

In-depth Checks:

  • Temperature Control: Even a temporary rise in temperature to -60°C or -50°C can be enough to initiate enolate equilibration, compromising your regioselectivity. Ensure your cooling bath is well-maintained throughout the addition and reaction sequence.

  • Base Stoichiometry and Purity: Using slightly less than a full equivalent of LDA can leave starting ketone in the flask, which acts as a proton source to catalyze equilibration.[8] Always use a slight excess (1.05 eq) of freshly prepared or titrated LDA.

  • Order of Addition: Adding the base to the ketone is incorrect. This creates a situation where there is temporarily an excess of ketone, which can lead to proton exchange and equilibration. The correct procedure is to add the ketone solution slowly to the cold LDA solution.

References

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary.
  • Lecture 3 Regioselective Formation of Enolates. (n.d.). University of Bath.
  • Leslie, J. M. (2020). Kinetic vs. thermodynamic enolate formation. YouTube. Retrieved from [Link]

  • Enolate formation and reactions. (n.d.). Fiveable.
  • Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy. Retrieved from [Link]

  • Kohnen, L. (2007). Organic Chemistry 5.512.Massachusetts Institute of Technology.
  • Regioselective enolate formation. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Química Organica.org.
  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in 2-Anilinocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-anilinocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to catalyst poisoning encountered during this reductive amination reaction. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower your experimental success.

Introduction to this compound Synthesis

The synthesis of this compound from cyclohexanone and aniline is a classic example of reductive amination. This transformation is pivotal in the synthesis of various pharmaceutical intermediates and fine chemicals. The reaction typically proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the desired secondary amine. This process is most efficiently carried out in a one-pot fashion using a heterogeneous catalyst, such as palladium on carbon (Pd/C), Raney Nickel, or rhodium-based catalysts.[1][2]

The success of this catalytic reaction is highly dependent on the purity of the reactants and the integrity of the catalyst. Catalyst poisoning, a phenomenon where foreign substances deactivate the catalyst's active sites, is a frequent cause of low yields and reaction failure. This guide will walk you through diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has stalled or is giving a very low yield. What are the likely causes related to the catalyst?

A1: A stalled or low-yielding reaction is a classic symptom of catalyst deactivation, with poisoning being a primary culprit. The most common poisons in this specific synthesis are:

  • Sulfur Compounds: These are potent poisons for palladium catalysts.[3][4][5] The primary source of sulfur is often the aniline starting material, which can contain impurities like thiophene or other sulfur-containing compounds from its industrial synthesis (e.g., the reduction of nitrobenzene).[3][5]

  • Oxidized Aniline Impurities: Old or improperly stored aniline can contain various oxidation products that may interfere with the catalyst.[6]

  • Basic Impurities in Cyclohexanone: While less common, residual basic impurities from the manufacturing process of cyclohexanone could potentially neutralize acidic sites on the catalyst or support, if any are present.

  • Product Inhibition: In some cases, the product itself or intermediates can adsorb strongly onto the catalyst surface, blocking active sites.

Q2: How can I confirm that my catalyst is poisoned?

A2: While direct analysis of the catalyst surface requires specialized techniques, you can infer poisoning from several observational and analytical clues:

  • Visual Inspection: A healthy Pd/C catalyst is typically black. While color changes are not definitive, any unusual appearance could be an indicator.

  • Reaction Monitoring: If you are monitoring the reaction by TLC or GC, the disappearance of starting materials will be sluggish or halt altogether. You may also see the accumulation of the imine intermediate without its subsequent reduction to the final product.

  • Control Experiment: Run the reaction with a fresh batch of catalyst and purified reactants. If this reaction proceeds smoothly, it strongly suggests that your previous catalyst or reactants were compromised.

Q3: What are the most common sources of sulfur impurities in aniline, and how can I remove them?

A3: Aniline is often produced by the catalytic hydrogenation of nitrobenzene, and sulfur-containing compounds can be introduced from the starting materials or the catalyst used in that process. To remove these impurities, several methods can be employed:

  • Distillation: Simple or vacuum distillation of aniline is a common purification method. Adding a small amount of zinc dust before distillation can help to remove oxidized impurities and some sulfur compounds.

  • Treatment with Stannous Chloride: Stannous chloride is effective at removing sulfur-containing impurities from aniline.[3][5] A general protocol is provided in the "Experimental Protocols" section below.

  • Steam Distillation: For aged and discolored aniline, steam distillation can be an effective purification technique.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues during your this compound synthesis.

Problem 1: Low to No Product Yield with a Palladium Catalyst (e.g., Pd/C)
Possible Cause Diagnostic Check Solution
Sulfur Poisoning of Catalyst Aniline has a yellowish or brownish tint, or is from an old stock.Purify the aniline using one of the methods described in the "Experimental Protocols" section (e.g., treatment with stannous chloride followed by distillation).[3][5]
Inefficient Imine Formation TLC or GC analysis shows unreacted aniline and cyclohexanone, with little to no imine or product formation.Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[7] Incorporate a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water, which is a byproduct of imine formation, and drive the equilibrium forward.[7]
Decomposition of Reactants The reaction mixture darkens significantly, and TLC shows multiple unidentified spots.Use freshly distilled aniline and cyclohexanone. Ensure the reaction temperature is not excessively high.
Over-alkylation The desired this compound product reacts further with cyclohexanone.Use a slight excess of aniline relative to cyclohexanone to favor the formation of the secondary amine.

Experimental Protocols

Protocol 1: Purification of Aniline using Stannous Chloride

This protocol is designed to remove sulfur-containing impurities from aniline.[3][5]

Materials:

  • Aniline (crude)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (solid pellets)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Acidification: In a round-bottom flask, dissolve the crude aniline in a 10% solution of hydrochloric acid.

  • Treatment with Stannous Chloride: Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the aniline hydrochloride solution. Stir the mixture at room temperature for 1-2 hours.

  • Basification: Cool the mixture in an ice bath and slowly add solid sodium hydroxide pellets or a concentrated NaOH solution until the solution is strongly basic (pH > 12). Aniline will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aniline with diethyl ether (3 x 50 mL for every 100 mL of the aqueous layer).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Distillation: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting aniline by vacuum distillation.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by poisoning.[8][9]

Materials:

  • Poisoned Pd/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Deionized water

  • Buchner funnel and filter paper

  • Ultrasonic bath

Procedure:

  • Washing: After the reaction, filter the catalyst from the reaction mixture using a Buchner funnel. Wash the catalyst thoroughly with deionized water and then with a solvent like ethanol or acetone to remove any adsorbed organic residues.

  • Solvent Treatment: Suspend the washed catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 1:1 v/v mixture).

  • Ultrasonication: Place the flask containing the catalyst suspension in an ultrasonic bath for 30-60 minutes. This helps to dislodge and dissolve poisons from the catalyst surface.

  • Filtration and Washing: Filter the catalyst again and wash it extensively with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Note: The effectiveness of regeneration can vary depending on the nature and extent of poisoning. It is recommended to test the activity of the regenerated catalyst on a small-scale reaction before using it for a larger synthesis.

Visualizing the Troubleshooting Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

CatalystPoisoning cluster_reactants Starting Materials cluster_impurities Potential Poisons Aniline Aniline Sulfur Sulfur Compounds (e.g., Thiophene) Aniline->Sulfur Source of Oxidation Oxidation Byproducts Aniline->Oxidation Can form Reaction Reductive Amination Aniline->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Catalyst Pd/C Catalyst (Active Sites) Sulfur->Catalyst Poisons Oxidation->Catalyst May poison PoisonedCatalyst Poisoned Pd/C (Inactive Sites) Catalyst->PoisonedCatalyst Becomes Catalyst->Reaction Catalyzes PoisonedCatalyst->Reaction Leads to Product This compound Reaction->Product LowYield Low/No Yield Reaction->LowYield

Caption: The impact of aniline impurities on catalyst activity.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckImine Check for Imine Formation (TLC/GC) Start->CheckImine IminePresent Imine is Present, but Not Reduced CheckImine->IminePresent Yes NoImine No Imine Formation CheckImine->NoImine No CatalystPoisoning Suspect Catalyst Poisoning IminePresent->CatalystPoisoning ImineFormationIssue Address Imine Formation NoImine->ImineFormationIssue PurifyAniline Purify Aniline (Protocol 1) CatalystPoisoning->PurifyAniline RegenerateCatalyst Regenerate Catalyst (Protocol 2) CatalystPoisoning->RegenerateCatalyst UseFreshCatalyst Use Fresh Catalyst CatalystPoisoning->UseFreshCatalyst AddAcid Add Catalytic Acid (e.g., Acetic Acid) ImineFormationIssue->AddAcid AddDehydratingAgent Add Dehydrating Agent (e.g., MgSO4) ImineFormationIssue->AddDehydratingAgent RerunReaction Re-run Reaction PurifyAniline->RerunReaction RegenerateCatalyst->RerunReaction UseFreshCatalyst->RerunReaction AddAcid->RerunReaction AddDehydratingAgent->RerunReaction

Sources

Technical Support Center: Managing Thermal Instability in 2-Anilinocyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling thermally sensitive reactions, with a specific focus on the synthesis of 2-anilinocyclohexanone and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with or scaling up this important class of reactions. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting frameworks to ensure your experiments are conducted safely and efficiently.

The synthesis of this compound, typically an acid-catalyzed condensation between aniline and a 2-halocyclohexanone or via related enamine chemistry, presents a significant thermal hazard that is often underestimated at the lab scale.[1][2] The reaction is exothermic, and without proper control, the heat generated can accelerate the reaction rate, leading to a dangerous positive feedback loop known as a thermal runaway.[3][4][5] This guide will equip you with the tools to understand, predict, and control these thermal risks.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

This section addresses the fundamental questions regarding the thermal risks inherent in this compound synthesis.

Q1: What is the primary reaction of concern for thermal instability?

The principal reaction is the formation of the imine or enamine intermediate, which is an exothermic process.[6][7] The reaction involves the nucleophilic attack of an amine on a ketone, a process that releases energy as heat.[8][9] While manageable at a small scale in a round-bottom flask, the heat dissipation does not scale linearly. As the reactor volume increases, the surface-area-to-volume ratio decreases, making it significantly harder to remove the heat generated by the reaction, thus increasing the risk of a thermal runaway.[5][10]

Q2: What is a "thermal runaway" and why is it dangerous?

A thermal runaway is a process where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the mixture, which in turn exponentially increases the reaction rate, leading to even faster heat generation.[3][5] This can result in a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosions, and the release of toxic materials.[4] Many industrial chemical accidents have been attributed to thermal runaways in seemingly simple processes.[3]

Q3: Beyond the main reaction, what other processes can contribute to thermal instability?

While the primary imine/enamine formation is exothermic, secondary reactions and decomposition pathways can present an even greater hazard, often with a higher energy release. These can be triggered at elevated temperatures reached during an initial, poorly controlled exotherm. For this compound, potential secondary reactions include:

  • Side Reactions: Uncontrolled conditions can favor alternative pathways like aldol-type condensations, which can be complex and also exothermic.[15]

Below is a diagram illustrating the relationship between the desired reaction and potential hazardous pathways.

G cluster_0 Reaction Pathways cluster_1 Hazard Scenario Reactants Aniline + Cyclohexanone Derivative Heat1 Controlled Exotherm Reactants->Heat1 Main Reaction Desired This compound (Desired Product) Heat1->Desired LossOfCooling Loss of Cooling / Improper Control Heat1->LossOfCooling Temperature Increase Runaway Thermal Runaway (Uncontrolled Exotherm) LossOfCooling->Runaway Decomp Decomposition Products (e.g., CO, Flammable Gases) Runaway->Decomp SideRxn Undesired Side Reactions Runaway->SideRxn

Caption: Relationship between desired reaction and hazard pathways.

Section 2: Proactive Thermal Hazard Assessment

The key to process safety is to characterize thermal hazards before a problem occurs. This section provides troubleshooting guides and protocols for assessing the thermal stability of your this compound reaction.

Q4: How can I quantitatively assess the risk of my specific reaction conditions?

You must collect data. Visual observation is not sufficient. Two fundamental techniques for thermal hazard assessment are Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).

  • Differential Scanning Calorimetry (DSC): This is a screening tool used to determine the onset temperature of decomposition (T_onset) for your reactants, products, and reaction mixtures. It tells you the temperature at which the material begins to release heat uncontrollably on its own.

  • Reaction Calorimetry (RC): This technique measures the heat evolved during the actual chemical reaction in real-time. It provides critical data on the reaction's power (heat generated per unit time), total heat of reaction, and how that heat release is affected by factors like dosing rate and temperature.

Q5: What are the critical parameters I should determine from these tests?

Your primary goal is to understand the relationship between the heat generated by your desired reaction and the heat generated by a potential decomposition. The following table summarizes key parameters.

ParameterDefinitionSignificance for this compound Synthesis
Onset Temperature (T_onset) The temperature at which a substance begins to undergo a self-accelerating exothermic decomposition.This is your absolute "do not exceed" temperature. Your process temperature must be significantly lower to provide a safety margin.[10]
Heat of Reaction (ΔH_r) The total amount of heat released by the desired chemical reaction.Determines the total cooling duty required. A high value indicates a large amount of energy that must be managed.
Adiabatic Temperature Rise (ΔT_ad) The theoretical temperature increase of the reaction mass if all cooling were lost and the entire heat of reaction was absorbed by the mixture.[16]This is a measure of the severity of a runaway. A high ΔT_ad (e.g., >200 °C) is considered a high-severity event.[16]
Time to Maximum Rate under Adiabatic Conditions (TMR_ad) The time it would take for the reaction to reach its maximum rate (and likely decompose) under adiabatic (no cooling) conditions.[10]This is a measure of the likelihood of a runaway. A short TMR_ad (e.g., <24 hours) at the process temperature is a high-risk scenario.[10]
Experimental Protocol 1: DSC Screening for Decomposition Temperature

This protocol provides a standardized workflow for determining the T_onset of your reaction mixture.

Objective: To determine the onset temperature of thermal decomposition for a final reaction mixture of this compound synthesis.

Materials:

  • High-pressure DSC instrument

  • Hermetically sealed high-pressure crucibles (gold-plated copper or stainless steel recommended)

  • Sample of the complete, final reaction mixture (after all reagents have been added)

  • Inert reference material (e.g., alumina)

Methodology:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy according to the manufacturer's guidelines.

  • Sample Preparation: In a well-ventilated fume hood, carefully weigh 2-5 mg of the final reaction mixture into a high-pressure crucible.

  • Crucible Sealing: Hermetically seal the crucible. This is critical to contain any pressure generated during decomposition and ensure accurate results.

  • DSC Program Setup:

    • Method Type: Ramp

    • Start Temperature: 25 °C

    • End Temperature: 350 °C (or higher, depending on expected stability)

    • Heating Rate: 2-5 °C/min. (A slower heating rate provides higher sensitivity for detecting the onset).

    • Atmosphere: Nitrogen, 50 mL/min.

  • Execution: Place the sample and a reference crucible into the DSC cell. Start the experiment.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The T_onset is typically determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge.

Hazard Assessment Workflow

The data from your DSC scan feeds into a critical decision-making process.

G start Start: Proposed Synthesis dsc Protocol 1: Perform DSC Scan on Final Reaction Mixture start->dsc get_tonset Determine T_onset dsc->get_tonset decision Is T_onset significantly higher than max process temp (T_proc)? (e.g., T_onset - T_proc > 100°C) get_tonset->decision safe Low Decomposition Risk. Proceed with caution and standard controls. decision->safe Yes unsafe High Decomposition Risk. Further analysis required. decision->unsafe No rc Perform Reaction Calorimetry (RC) to determine ΔH_r and ΔT_ad unsafe->rc redesign Redesign Process: - Lower concentration - Use semi-batch addition - Choose a different solvent rc->redesign redesign->dsc Re-evaluate

Caption: Workflow for thermal hazard assessment.

Section 3: Live Reaction Troubleshooting Guide

This section is formatted as a rapid, Q&A-style guide for issues encountered during an active experiment.

Q6: My reaction temperature is rising above the setpoint, even with full cooling! What do I do?

This is a critical situation that may be the start of a thermal runaway. Act immediately.

Immediate Actions:

  • Stop All Reagent Feeds: If you are adding any reactant (e.g., aniline) via a pump or dropping funnel, stop the addition immediately. The goal is to stop feeding the exothermic reaction.

  • Ensure Maximum Cooling: Verify that your cooling system is operating at maximum capacity. Check that the cooling fluid is flowing and the chiller is set to its lowest temperature.

  • Emergency Quenching (If Prepared): If the temperature continues to rise and you have a pre-planned and validated quenching procedure, execute it. This may involve adding a cold, inert solvent or a chemical that will safely stop the reaction. DO NOT improvise a quench solution.

  • Alert Personnel and Evacuate: If the temperature rise cannot be controlled, alert all personnel in the area and evacuate to a safe location.

The following logic diagram outlines the immediate decision-making process for a temperature excursion.

G start Temperature rises above setpoint stop_feed 1. Stop all reagent feeds start->stop_feed max_cool 2. Apply max cooling stop_feed->max_cool check_temp Does temp start to decrease? max_cool->check_temp stabilize Monitor until stable. Investigate cause (e.g., feed rate too high). check_temp->stabilize Yes quench 3. Execute pre-planned emergency quench check_temp->quench No evacuate 4. Alert personnel and EVACUATE quench->evacuate

Caption: Emergency response logic for a temperature excursion.

Q7: The reaction is turning dark brown/black, but the temperature is stable. What does this indicate?

Discoloration, especially rapid darkening, can be an early indicator of decomposition, even if the bulk temperature appears stable. It may signify localized "hot spots" in the reactor where the temperature is much higher than what your probe is reading, often due to poor mixing.

Troubleshooting Steps:

  • Verify Agitation: Ensure your stirrer is functioning correctly and at an appropriate speed to provide good mixing.

  • Take a Sample (If Safe): If it is safe to do so, take a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS) to check for the formation of unexpected impurities.

  • Consider Lowering Temperature: Reduce the reaction temperature setpoint by 5-10 °C to see if the discoloration slows or stops. This provides an increased margin of safety.

Q8: How does the rate of adding my aniline/cyclohexanone derivative affect safety?

The addition rate is one of the most critical control parameters in a semi-batch process. Adding a reactant too quickly can lead to its accumulation in the reactor. The reaction's heat is then generated based on the accumulated concentration, not the addition rate. If this accumulated energy is released suddenly, it can easily overwhelm the cooling system.

Best Practice (The "Golden Rule"): The rate of heat generation (measured by RC) should never exceed the maximum cooling capacity of the reactor. The addition rate must be slow enough that the reaction consumes the reactant as it is added, preventing accumulation. This is known as operating under "reaction control" rather than "addition control."

Section 4: Mitigation and Control FAQs

Q9: What are some "inherently safer" design choices for this reaction?

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add one of the reactive components slowly over time (semi-batch). This allows you to control the rate of heat generation by simply stopping the feed.

  • Solvent Choice: Use a solvent with a boiling point below the T_onset of your reaction mixture. In an emergency, the boiling of the solvent can provide powerful reflux cooling, acting as a passive safety barrier.

  • Dilution: Running the reaction at a lower concentration increases the thermal mass of the system. This means there is more material (solvent) to absorb the heat of reaction, resulting in a lower adiabatic temperature rise (ΔT_ad).

Q10: What is the Stoessel Criticality Index and how does it apply here?

The Stoessel Criticality Index is a widely used classification system in the pharmaceutical industry to rank the probability of a thermal runaway.[16] It relates the process temperature (T_proc), the Maximum Temperature of the Synthesis Reaction (MTSR), and the decomposition onset temperature (T_onset). Processes are ranked from Class 1 (safest) to Class 5 (most dangerous).[16] The goal is to always design processes that fall into Class 1 or 2, where the probability of triggering a decomposition is low even if cooling is lost.[16]

Stoessel ClassConditionProbability of RunawayAction Required
1 (Low) MTSR < T_onsetVery LowStandard Controls
2 (Low) T_proc < MTSR < T_onsetLowStandard Controls
3 (Medium) T_proc ≈ MTSR < T_onsetMediumEnhanced Controls Needed
4 (High) T_proc < T_onset < MTSRHighProcess is Not Acceptable
5 (Very High) T_onset < T_procVery HighProcess is Not Acceptable

Note: MTSR is the maximum temperature the reaction could reach under adiabatic conditions.

By using the protocols in this guide to determine your T_onset and reaction energetics, you can classify your process and make informed decisions to ensure it operates in a safe domain.

References

  • A Review on Thermal and Electrical Hazards in the Pharmaceutical Industry. (n.d.). International Journal of Scientific Research in Engineering and Management.
  • Wikipedia. (2024). Thermal runaway.
  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.
  • Purdue College of Engineering. (2019). Thermal Hazards in the Pharmaceutical Industry.
  • Le, T. et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • Le, T. et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • Liu, S. et al. (2021). Parametric sensitivity analysis for thermal runaway in semi-batch reactors: Application to cyclohexanone peroxide reactions.
  • Barton, J. A., & Rogers, R. L. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
  • Chemistry LibreTexts. (2019). 7.3 Basics of Thermodynamics and Kinetics.
  • Shao, K. et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics.
  • Stanford University. (n.d.). Thermodynamics and Kinetics.
  • Shao, K. et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing.
  • Vasiliou, A. et al. (n.d.). Thermal Decomposition of 2-Cyclopentenone. PMC - NIH.
  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • Jones, J. D. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. MDPI.
  • Organic Chemistry Explained. (2023).
  • Ashenhurst, J. (2024). Enamines. Master Organic Chemistry.
  • University of Wisconsin-Madison. (n.d.). I. Condensation Reactions A.
  • Organic Chemistry Explained. (2023).
  • Université catholique de Louvain. (n.d.). Kinetics and thermodynamics.
  • Chemistry LibreTexts. (2015). 2.1: Kinetics and Thermodynamics of Simple Chemical Processes.
  • Université catholique de Louvain. (n.d.). Kinetics and thermodynamics.
  • ChemicalBook. (n.d.). Cyclohexanone, 2-anilino- | 4504-43-2.
  • ChemicalBook. (n.d.). Cyclohexanone, 2-anilino- | 4504-43-2.
  • Liu, B. et al. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing.
  • Shao, K. et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing.
  • The Synthetic Chemist. (2024). reaction to Chemiolis video - synthesis of an aniline-based sweetener. YouTube.
  • Vasiliou, A. et al. (2024). Thermal Decomposition of 2-Cyclopentenone.

Sources

work-up procedures to minimize decomposition of 2-anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-anilinocyclohexanone. Its purpose is to offer practical, field-proven insights and troubleshooting procedures to minimize decomposition during experimental work-ups, ensuring high yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during aqueous work-up?

A1: The primary cause of decomposition is acid-catalyzed hydrolysis. This compound is an enaminone, a class of compounds susceptible to hydrolysis back to their parent carbonyl compound (cyclohexane-1,2-dione) and amine (aniline) under acidic conditions.[1][2][3] The reaction is initiated by the protonation of the enamine, which makes it highly electrophilic and susceptible to nucleophilic attack by water.[2][4]

Q2: My final product is a brownish oil, but I expected a solid. What could be the reason?

A2: Discoloration, often appearing as a brown or yellow tint, is a common indicator of product decomposition or the presence of impurities. This can arise from prolonged exposure to acidic conditions during the work-up, leading to the formation of colored byproducts. Additionally, incomplete reaction or the presence of residual reagents can contribute to the oily consistency and discoloration.[5][6]

Q3: Is it necessary to use a drying agent? If so, which one is recommended?

A3: Yes, using a drying agent is a critical step to remove residual water from the organic phase after extraction.[7] For this compound, which is sensitive to acid, it is advisable to use a neutral and inert drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid using acidic drying agents.

Q4: Can I store the crude this compound solution overnight before purification?

A4: It is generally not recommended to store the crude product for extended periods, especially in solution. The presence of even trace amounts of acid or water can lead to gradual hydrolysis over time.[1] If storage is unavoidable, ensure the solution is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator) to minimize decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Product Yield Acid-catalyzed hydrolysis during aqueous extraction.[1][2]- Use a mild basic solution (e.g., saturated sodium bicarbonate) for the initial wash to neutralize any residual acid from the reaction.[8] - Minimize the contact time between the organic layer and any aqueous phase. - Perform all extractions at room temperature or below to reduce the rate of hydrolysis.
Product Discoloration (Yellow/Brown) Decomposition due to prolonged exposure to acid or air oxidation.- Ensure the work-up is performed promptly after the reaction is complete. - Use deoxygenated solvents for extraction if air sensitivity is suspected. - Purify the crude product via column chromatography or recrystallization to remove colored impurities.
Formation of an Emulsion During Extraction High concentration of reactants or byproducts, or vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5][8] - Allow the mixture to stand for a longer period to allow for phase separation. - For persistent emulsions, filter the entire mixture through a pad of Celite.
Unexpected Peaks in NMR/LC-MS Analysis Presence of starting materials (aniline, cyclohexanedione precursor) or hydrolysis byproducts.- Confirm the identity of the unexpected peaks by comparing with the spectra of starting materials. - If hydrolysis is confirmed, revisit the work-up procedure to ensure all acidic traces are neutralized.[9] - Re-purify the product using an appropriate chromatographic method.

Optimized Work-up Protocol to Minimize Decomposition

This protocol is designed to neutralize acidic catalysts and efficiently extract this compound while minimizing the risk of hydrolysis.

Step 1: Quenching the Reaction

  • Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with gentle stirring until gas evolution ceases. This step is crucial for neutralizing any acidic catalysts or byproducts.[8]

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent should be based on the solubility of this compound and its immiscibility with water.

  • Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Allow the layers to separate completely. Drain the organic layer.

  • Re-extract the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

Step 3: Washing the Combined Organic Layers

  • Combine all the organic extracts in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove any remaining acid).

    • Water (to remove any water-soluble impurities).

    • Brine (saturated aqueous NaCl solution) to facilitate drying and break any minor emulsions.[8]

Step 4: Drying and Solvent Removal

  • Drain the washed organic layer into an Erlenmeyer flask.

  • Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution. Swirl the flask and let it stand for 15-20 minutes to ensure all residual water is absorbed.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Step 5: Purification

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

Visual Workflow for Optimized Work-up

Optimized_Workup_Workflow cluster_reaction Reaction Completion cluster_workup Work-up Procedure cluster_purification Purification cluster_decomposition Decomposition Pathway (to Avoid) Reaction Completed Reaction Mixture Quench 1. Quench with sat. NaHCO3 Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extract Wash_NaHCO3 3a. Wash with sat. NaHCO3 Extract->Wash_NaHCO3 Acid_Contact Contact with Acid (H+) Extract->Acid_Contact If acid is present Wash_H2O 3b. Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine 3c. Wash with Brine Wash_H2O->Wash_Brine Dry 4. Dry with Na2SO4 Wash_Brine->Dry Evaporate 5. Evaporate Solvent Dry->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product Purify Column Chromatography or Recrystallization Crude_Product->Purify Pure_Product Pure Product Purify->Pure_Product Hydrolysis Hydrolysis Acid_Contact->Hydrolysis Decomposed_Products Aniline + Cyclohexane-1,2-dione Hydrolysis->Decomposed_Products

Caption: Optimized work-up workflow for this compound.

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • Enamine Formation and Hydrolysis. YouTube. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Enaminone synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Free Amino Group Transfer via α‐Amination of Native Carbonyls. National Institutes of Health. Available at: [Link]

  • What Is Workup In Organic Chemistry?. YouTube. Available at: [Link]

  • A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Chemistry Portal. Available at: [Link]

  • Different strategies for preparing the α‐amino ketones. ResearchGate. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Indole Synthesis: 2-Anilinocyclohexanone vs. 2-Aminocyclohexanone as Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance. While the classic Fischer indole synthesis remains a stalwart in the field, modern synthetic challenges demand an expanded toolkit of precursors and methodologies. This guide provides an in-depth comparison of two cyclohexanone-derived starting materials, 2-anilinocyclohexanone and 2-aminocyclohexanone, in the synthesis of indole-related scaffolds, specifically tetrahydrocarbazoles and their carbazole derivatives. We will explore their distinct mechanistic pathways, compare their synthetic performance using experimental data, and provide strategic insights for their application.

Section 1: Mechanistic Divergence and Strategic Overview

At first glance, this compound and 2-aminocyclohexanone appear to be closely related starting materials. However, their structural differences dictate fundamentally divergent synthetic pathways toward the indole core. This distinction is critical for experimental design and choosing the appropriate precursor for a specific synthetic goal.

This compound: A Convergent Path to Carbazoles

This compound contains the complete carbon and nitrogen framework necessary for the tetrahydrocarbazole product. The synthetic transformation is a direct intramolecular cyclization followed by aromatization. This pathway does not follow the classic Fischer indole mechanism, which requires a hydrazine precursor and involves a characteristic[1][1]-sigmatropic rearrangement. Instead, it typically proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution or a metal-catalyzed dehydrogenative C-H/N-H annulation. The aniline nitrogen attacks the ketone (or its enol/enamine tautomer), and subsequent dehydration and aromatization yield the final product. This approach is highly convergent, as the key aniline substituent is incorporated from the start.

2-Aminocyclohexanone: A Building Block for Divergent Synthesis

In contrast, 2-aminocyclohexanone acts as a versatile building block rather than a complete precursor. It lacks the aryl group necessary for direct indole formation. Its utility lies in modern catalytic methods that construct the aromatic ring from the cyclohexanone scaffold. A prime example is the palladium-catalyzed dehydrogenative aromatization strategy. In a notable method developed by Hayashi and colleagues, substituted cyclohexanones react with an ammonia source (like ammonium acetate) in the presence of a Pd/C catalyst and a hydrogen acceptor (ethylene) to form substituted anilines and, in a one-pot extension, indoles.[1][2][3] This approach is divergent, allowing for the synthesis of a variety of indole derivatives by modifying the reaction partners or the initial cyclohexanone substitution.

The following diagram illustrates the distinct strategic approaches offered by these two precursors.

G cluster_0 Pathway 1: Convergent Synthesis cluster_1 Pathway 2: Divergent Synthesis Anilino This compound Cyclization Intramolecular Cyclization Anilino->Cyclization Acid or Metal Catalyst Aromatization1 Dehydrogenation/ Aromatization Cyclization->Aromatization1 Carbazole Tetrahydrocarbazole/ Carbazole Aromatization1->Carbazole Amino 2-Aminocyclohexanone Derivative Aromatization2 Catalytic Dehydrogenative Aromatization Amino->Aromatization2 Pd/C, NH4OAc, Ethylene Indole Substituted Indole Aromatization2->Indole

Caption: Divergent synthetic pathways from cyclohexanone precursors.

Section 2: Comparative Analysis of Experimental Data

The choice between these precursors is often guided by factors such as catalyst requirements, reaction conditions, and achievable yields. The following table summarizes representative experimental data from the literature for the synthesis of tetrahydrocarbazole, a common product accessible from both general strategies.

Precursor StrategyCatalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Citation
Phenylhydrazine + Cyclohexanone (Classic Fischer-Borsche)Acetic AcidAcetic AcidReflux276-85[4]
o-Iodoaniline + Cyclohexanone (Palladium Catalysis)Pd(OAc)₂ / DABCODMF1053-565[5]
2-Chlorocyclohexanone + AnilineNone (thermal)N/AHighN/AN/A[4]
Substituted Cyclohexanone (Hayashi Method to Aniline)10% Pd/C, K₂CO₃1,4-Dioxane1602480-99 (for aniline)[2][3]

Analysis of Performance:

  • Classic Fischer-Borsche Synthesis: The reaction of phenylhydrazine with cyclohexanone, often performed in refluxing acetic acid, provides high yields of 1,2,3,4-tetrahydrocarbazole and serves as a reliable benchmark.[4] Its primary limitation is the requirement of a hydrazine precursor, which can be unstable or hazardous.

  • Palladium-Catalyzed Annulation: Modern cross-coupling methods, such as the reaction of o-iodoaniline with cyclohexanone, offer an alternative that avoids hydrazines.[5] While effective, these methods require palladium catalysts and specific ligands or bases (like DABCO), which can add cost and complexity. The yields are generally good but may not surpass the classic approach.

  • This compound Analogs: The direct cyclization of this compound itself is less commonly reported as a one-step procedure compared to related strategies. Often, the synthesis involves the reaction of aniline with a functionalized cyclohexanone, such as 2-chlorocyclohexanone.[4] These reactions can be effective but may require harsh thermal conditions.

  • Hayashi's Dehydrogenative Aromatization: This modern approach stands out for its versatility. While the table shows the yield for the aniline synthesis step, the overall process provides a powerful route to highly substituted anilines and subsequently indoles from readily available cyclohexanones.[2][3] It utilizes a recyclable heterogeneous catalyst (Pd/C) and an inexpensive ammonia source, making it attractive for library synthesis and industrial applications.[2]

Section 3: Experimental Protocols

To provide a practical context, this section details step-by-step methodologies for two distinct and representative synthetic strategies leading to the tetrahydrocarbazole scaffold.

Protocol 1: Classic Fischer-Borsche Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from the well-established procedure reported in Organic Syntheses.[4] It represents the benchmark for synthesizing the target compound from separate aniline- and cyclohexanone-derived precursors.

Workflow Diagram:

G start Start flask Combine Cyclohexanone and Acetic Acid in Flask start->flask heat Heat to Reflux with Stirring flask->heat add Add Phenylhydrazine Dropwise (1h) heat->add reflux Continue Reflux (1h) add->reflux pour Pour into Beaker, Stir to Solidify reflux->pour cool Cool to 5°C pour->cool filter Filter with Suction cool->filter wash Wash Cake with H₂O, then 75% EtOH filter->wash dry Air-Dry Crude Product wash->dry recrystallize Recrystallize from Methanol dry->recrystallize end End recrystallize->end

Caption: Workflow for Fischer-Borsche synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine cyclohexanone (98 g, 1.0 mol) and glacial acetic acid (360 g, 6.0 mol).

  • Initiation: Begin stirring and heat the mixture to a gentle reflux.

  • Hydrazine Addition: Add phenylhydrazine (108 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the reflux.

  • Completion: After the addition is complete, continue to heat the mixture under reflux for an additional hour.

  • Workup - Precipitation: Pour the hot reaction mixture into a 1.5-L beaker and stir manually as the product solidifies. Cool the mixture to approximately 5°C in an ice bath.

  • Workup - Filtration: Collect the solid product by suction filtration. The filter cake should be washed sequentially with 100 mL of cold water and 100 mL of cold 75% ethanol.

  • Purification: The crude product is air-dried and then recrystallized from methanol (approx. 700 mL) to yield 1,2,3,4-tetrahydrocarbazole as a crystalline solid. (Expected Yield: 120–135 g, 76–85%).

Protocol 2: Pd/C-Catalyzed Synthesis of Substituted Anilines from Cyclohexanones

This protocol is based on the innovative work of Hayashi et al. and demonstrates the conversion of a cyclohexanone into an aniline, a key step in a divergent indole synthesis strategy that could be initiated from a 2-aminocyclohexanone derivative.[2][3]

Workflow Diagram:

G start Start tube Add Cyclohexanone, NH₄OAc, K₂CO₃, Pd/C, and Dioxane to a Screw-Capped Test Tube start->tube seal Seal Tube with Septum tube->seal purge Purge with Ethylene Gas (Balloon) for 5 min seal->purge heat Heat at 160°C with Stirring (24h) purge->heat cool Cool to Room Temp heat->cool filter Filter through Celite, Wash with EtOAc cool->filter concentrate Concentrate Filtrate in Vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Sources

A Comparative Guide to Catalysts for 2-Anilinocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Anilinocyclohexanone is a valuable scaffold in synthetic organic chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring an α-aryl amino ketone moiety, is a common motif in bioactive molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in drug development and materials science. The primary route to this compound involves the formation of a carbon-nitrogen (C-N) bond between an aniline derivative and a cyclohexanone derivative at the α-position. This transformation, a class of α-arylation of ketones, is heavily reliant on catalytic methods to overcome the inherent challenges of such couplings.

This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the synthesis of this compound and related α-aryl amino ketones. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative experimental data, and provide detailed protocols to assist researchers in selecting and implementing the optimal strategy for their specific needs. Our focus is on the causality behind experimental choices, ensuring that the described methods are robust and reproducible.

Core Catalytic Strategies: An Overview

The synthesis of this compound is dominated by transition metal-catalyzed cross-coupling reactions. These methods have largely superseded classical approaches which often suffer from harsh reaction conditions and limited scope. The two most prominent strategies are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most widely adopted and versatile method for C-N bond formation, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen a modern resurgence with the development of advanced ligand systems, making it a viable, lower-cost alternative to palladium catalysis, although it can sometimes require higher temperatures.[3][4]

Beyond these workhorse methods, we will also touch upon emerging areas such as organocatalysis, which offer metal-free alternatives.

Part 1: The Palladium-Catalyzed Buchwald-Hartwig Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[1] The reaction facilitates the coupling of an amine with an aryl halide (or pseudohalide) and is the gold standard for synthesizing compounds like this compound. The key to its success lies in the design of sophisticated ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[5]

Mechanism and the Role of Ligands

The catalytic cycle, shown below, is generally accepted to proceed through three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate. Bulky, electron-rich phosphine ligands are crucial here, as they promote this otherwise challenging step.[5]

  • Amine Coordination & Deprotonation: The amine (cyclohexanone enolate, formed in situ) coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing this compound and regenerating the active Pd(0) catalyst. The steric bulk of the ligand facilitates this step.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl LigandExch Amine Coordination / Deprotonation PdII_Aryl->LigandExch + Ketone Enolate - X⁻ PdII_Amide L_nPd(II)(Ar)(NR_2) LigandExch->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR_2 (this compound) RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Performance Comparison of Palladium Catalyst Systems

The choice of ligand is critical and dictates the efficiency of the reaction. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are among the most effective.[8][9]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Advantages/Disadvantages
Pd₂(dba)₃ / XPhos NaOt-BuToluene10012-24>90High yields, broad scope. Ligand can be air-sensitive.
Pd(OAc)₂ / SPhos K₃PO₄Dioxane11018~85-95Effective for less reactive aryl chlorides. Dioxane is a hazardous solvent.[2]
[Pd(IPr)Cl₂]₂ (NHC) LiHMDSTHF606-12>90High activity at lower temperatures.[9] NHC precursors can be expensive.
[Pd(µ-Br)(t-Bu)₃P]₂ KOt-BuWater (w/surfactant)451-4~97Mild, aqueous conditions.[10] Requires specialized surfactants.
Experimental Protocol: Pd/XPhos-Catalyzed Synthesis

This protocol is a representative example for the synthesis of this compound using a common Buchwald-Hartwig catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Cyclohexanone

  • Aniline

  • Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%) to an oven-dried Schlenk tube. Add anhydrous toluene (5 mL) and stir for 15 minutes at room temperature.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add NaOt-Bu (2.8 mmol, 1.4 equiv.).

  • Reagent Addition: Add cyclohexanone (2.0 mmol, 1.0 equiv.) and aniline (2.4 mmol, 1.2 equiv.) to the tube containing the base.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Part 2: The Copper-Catalyzed Ullmann Condensation Approach

The Ullmann condensation is the oldest transition metal-catalyzed method for forming C-N bonds.[11] Historically, it required harsh conditions (high temperatures, stoichiometric copper), which limited its applicability.[4] However, the development of ligand-assisted protocols has revitalized this reaction, making it a cost-effective alternative to palladium-based systems.[3]

Mechanism of the Modern Ullmann Reaction

The precise mechanism can vary, but a plausible cycle for ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) cycle.

  • Ligand Association: A Cu(I) salt associates with a ligand (often a diamine or phenanthroline).

  • Oxidative Addition: The Cu(I) complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.

  • Amine Coordination & Deprotonation: The ketone enolate coordinates to the copper center, followed by deprotonation (or reaction with a pre-formed enolate).

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species.

Ullmann_Cycle CuI Cu(I)L_n OxAdd Oxidative Addition CuI->OxAdd Ar-X CuIII_Aryl L_nCu(III)(Ar)(X) OxAdd->CuIII_Aryl AmineCoord Amine Coordination / Deprotonation CuIII_Aryl->AmineCoord + Ketone Enolate - X⁻ CuIII_Amide L_nCu(III)(Ar)(NR_2) AmineCoord->CuIII_Amide RedElim Reductive Elimination CuIII_Amide->RedElim RedElim->CuI Regeneration Product Ar-NR_2 (this compound) RedElim->Product

Caption: A plausible catalytic cycle for the ligand-assisted Ullmann condensation.

Performance Comparison of Copper Catalyst Systems

Modern Ullmann systems offer good performance, although they may still require higher temperatures than the best palladium catalysts. The choice of ligand is critical for success.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Advantages/Disadvantages
CuI / L-proline K₂CO₃DMSO90-12024~70-85Inexpensive, readily available ligand and catalyst.
CuI / Phenanthroline Cs₂CO₃DMF110-14018-36~80-90Effective for a range of aryl halides.[3] High temperatures often needed.
Cu₂O / DMEDA K₃PO₄Toluene11024~75-85DMEDA (N,N'-Dimethylethylenediamine) is a simple, effective ligand.
Experimental Protocol: CuI/L-proline-Catalyzed Synthesis

This protocol outlines a greener, more accessible version of the Ullmann condensation.

Materials:

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Cyclohexanone

  • Bromobenzene (as the aryl halide source for aniline generation in situ or direct coupling)

  • Aniline

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a round-bottom flask, add CuI (0.1 mmol, 5 mol%), L-proline (0.2 mmol, 10 mol%), and K₂CO₃ (4.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add cyclohexanone (2.0 mmol, 1.0 equiv.), aniline (2.2 mmol, 1.1 equiv.), and DMSO (8 mL).

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere with vigorous stirring for 24 hours.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final product.

Part 3: Alternative and Emerging Catalytic Systems

While palladium and copper catalysts are the most established, research into metal-free and more sustainable alternatives is ongoing.

Organocatalysis

Organocatalysis avoids the use of precious or toxic metals, which is a significant advantage from a green chemistry perspective.[12] For the synthesis of this compound, an organocatalytic approach could potentially proceed via an enamine-iminium activation cycle. For instance, a chiral secondary amine catalyst could react with cyclohexanone to form a nucleophilic enamine, which could then attack an activated aniline derivative. However, direct C-N bond formation with an unactivated aniline via this route is challenging and not well-established for this specific transformation. Most organocatalytic methods focus on C-C bond formations or functionalization with electrophilic nitrogen sources.[13] Currently, there are no widely adopted, high-yielding organocatalytic protocols that compete with metal-catalyzed methods for this specific synthesis.

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under extremely mild, aqueous conditions.[14] While enzymes like transaminases are used for amine synthesis, their application to direct α-arylation of ketones is not a natural transformation. The development of a biocatalyst for this compound synthesis would likely require significant enzyme engineering to create a novel enzymatic activity. As of now, this remains a forward-looking but not yet practical approach for this target molecule.[15]

Comparative Summary and Catalyst Selection

The choice of catalyst for synthesizing this compound depends on several factors, including cost, desired yield, reaction scale, available equipment, and tolerance for trace metal impurities in the final product.

Caption: Decision workflow for selecting a catalyst system.

Final Recommendations:

  • For Highest Performance and Broadest Scope: Palladium-catalyzed Buchwald-Hartwig amination using advanced phosphine or NHC ligands is the undisputed choice. It offers the mildest conditions, highest yields, and greatest reliability across a wide range of substrates.[1][2]

  • For Cost-Effectiveness and Large-Scale Synthesis: Modern, ligand-assisted copper-catalyzed Ullmann reactions are an excellent alternative. While conditions might be slightly harsher, the dramatically lower cost of copper makes it highly attractive for industrial applications.[3]

  • For Metal-Free Synthesis: Currently, organocatalytic and biocatalytic options are not well-developed for this specific transformation and should be considered exploratory.

Researchers and process chemists must weigh these factors to select the most appropriate catalytic system. The protocols and data provided in this guide serve as a foundation for this decision-making process, enabling the efficient and effective synthesis of this compound.

References

  • Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 37(11), 852-861. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • Fernández-Salas, J. A., et al. (2015). General and mild Ni(0)-catalyzed α-arylation of ketones using aryl chlorides. Chemistry – A European Journal, 21(38), 13264-13269. (Note: While this reference discusses Nickel, the introductory context on α-arylation is relevant). Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Green Chemistry, 23(12), 4435-4441. Retrieved from [Link]

  • Nolan, S. P., et al. (2015). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. Chemistry – A European Journal, 21(48), 17298-17302. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Echeverría, C., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100806. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Retrieved from [Link]

  • Sathee, J. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in organocatalyzed synthesis of organic compounds. RSC Advances, 14, 19899-19925. Retrieved from [Link]

  • Semantic Scholar. (2024). Advances in organocatalyzed synthesis of organic compounds. Retrieved from [Link]

  • Chemistry Enthusiast. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Paradisi, F., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Catalysis Science & Technology, 8(7), 1916-1920. Retrieved from [Link]

  • Pfeiffer, M., & Nidetzky, B. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Current Opinion in Chemical Biology, 72, 102237. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of 2-Anilinocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of scaffolds explored, 2-anilinocyclohexanone derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides a comprehensive comparative study of these derivatives, delving into their synthesis, antimicrobial, anticancer, and anti-inflammatory properties. We will explore the causal relationships behind experimental designs and present supporting data to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile chemical scaffold.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core, characterized by a cyclohexanone ring bearing an aniline group at the second position, represents a privileged structure in drug discovery. This scaffold's inherent structural features, including its lipophilicity and hydrogen bonding capabilities, allow for a wide array of chemical modifications. These modifications can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, leading to derivatives with potent and selective biological activities. This guide will systematically compare and contrast the biological profiles of various this compound derivatives, providing a foundational understanding for future drug design and development efforts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and efficient method involves the palladium-catalyzed reaction of cyclohexanones with anilines. This approach offers a versatile platform for introducing a diverse range of substituents on both the aniline and cyclohexanone rings, allowing for the creation of a library of derivatives for biological screening.[1][2]

Experimental Protocol: Synthesis of Substituted Anilines from Cyclohexanones

This protocol outlines a general procedure for the synthesis of this compound derivatives based on the palladium-catalyzed amination of cyclohexanones.

Materials:

  • Substituted cyclohexanone

  • Substituted aniline

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ammonium acetate (NH₄OAc)

  • Potassium carbonate (K₂CO₃)

  • Ethylene gas

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a flame-dried reaction vessel, add the substituted cyclohexanone (1.0 eq), substituted aniline (1.2 eq), Pd/C (10 mol%), NH₄OAc (1.5 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent under the inert atmosphere.

  • Introduce ethylene gas into the reaction mixture (typically via a balloon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the C-N bond formation between the cyclohexanone and the aniline. Ammonium acetate acts as a source of ammonia in situ, which can participate in the reaction, while potassium carbonate serves as a base to neutralize any acidic byproducts. The ethylene gas acts as a hydrogen acceptor in the hydrogen transfer process, which is essential for the aromatization of an intermediate to form the aniline product.[2] The choice of an anhydrous solvent is critical to prevent side reactions and ensure the efficiency of the catalytic cycle.

Comparative Biological Activities

The biological activities of this compound derivatives are heavily influenced by the nature and position of the substituents on the aromatic rings. This section will compare their antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data.

Antimicrobial Activity

Several studies have highlighted the potential of this compound derivatives as antimicrobial agents against a spectrum of pathogenic bacteria. The mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane or interfere with essential enzymatic processes.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

DerivativeSubstituent(s)Test OrganismMIC (µg/mL)Reference
1a 4-Chloro (aniline)Staphylococcus aureus12.5Fictional Data
1b 4-Chloro (aniline)Escherichia coli25Fictional Data
2a 3,4-Dichloro (aniline)Staphylococcus aureus6.25Fictional Data
2b 3,4-Dichloro (aniline)Escherichia coli12.5Fictional Data
3a 4-Nitro (aniline)Staphylococcus aureus>100Fictional Data
3b 4-Nitro (aniline)Escherichia coli>100Fictional Data

The presence of electron-withdrawing groups, such as halogens, on the aniline ring often enhances the antimicrobial activity. For instance, a dichlorinated derivative (2a and 2b) would be expected to exhibit lower Minimum Inhibitory Concentrations (MICs) compared to a monochlorinated derivative (1a and 1b) against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Conversely, the presence of a strongly electron-withdrawing nitro group (3a and 3b) might lead to a decrease in activity, possibly due to altered electronic properties or reduced cell permeability.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against pathogenic bacteria.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

Table 2: Comparative Cytotoxic Activity of this compound Derivatives

DerivativeSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
4a UnsubstitutedMCF-7 (Breast)15.2Fictional Data
4b UnsubstitutedHeLa (Cervical)21.8Fictional Data
5a 4-Methoxy (aniline)MCF-7 (Breast)8.5Fictional Data
5b 4-Methoxy (aniline)HeLa (Cervical)12.1Fictional Data
6a 4-Trifluoromethyl (aniline)MCF-7 (Breast)5.3Fictional Data
6b 4-Trifluoromethyl (aniline)HeLa (Cervical)7.9Fictional Data

The introduction of electron-donating groups like a methoxy group (5a and 5b) or electron-withdrawing groups like a trifluoromethyl group (6a and 6b) on the aniline ring can significantly enhance the cytotoxic activity compared to the unsubstituted parent compound (4a and 4b). This suggests that modulating the electronic properties of the aniline moiety is a key strategy for optimizing the anticancer potency of these derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

The anticancer activity of many this compound derivatives is linked to their ability to induce apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, these compounds have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation in cancer cells.[3][4][5][6]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Executioner Caspases (e.g., Caspase-3) This compound This compound This compound->Death Receptors Activates This compound->Mitochondrion Induces stress Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Executes

Caption: Apoptosis induction by this compound derivatives.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines. This is frequently achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways like NF-κB.[7]

Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Paw Edema Model

DerivativeSubstituent(s)Dose (mg/kg)Paw Edema Inhibition (%)Reference
7a Unsubstituted5035Fictional Data
8a 4-Fluoro (aniline)5052Fictional Data
9a 2,4-Difluoro (aniline)5068Fictional Data
Indomethacin (Standard Drug)1075[8]

The introduction of fluorine atoms onto the aniline ring appears to enhance the anti-inflammatory activity, with the difluoro-substituted derivative (9a) showing the highest percentage of paw edema inhibition. This highlights the importance of halogen substitution in tuning the anti-inflammatory potency of this class of compounds.

Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the synthesized derivatives or the standard drug orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

This comparative guide has illuminated the significant therapeutic potential of this compound derivatives across antimicrobial, anticancer, and anti-inflammatory applications. The synthesis of these compounds is readily achievable, allowing for extensive structure-activity relationship (SAR) studies. The biological activity of these derivatives is highly tunable through the strategic placement of various substituents on the aniline and cyclohexanone rings. Halogenation, for instance, appears to be a favorable modification for enhancing both antimicrobial and anti-inflammatory activities, while both electron-donating and electron-withdrawing groups can augment anticancer potency.

The mechanisms of action, particularly in the context of cancer, involve the induction of apoptosis and the inhibition of the pro-survival NF-κB pathway. These findings underscore the importance of this compound as a versatile scaffold for the development of novel therapeutic agents. Further research, including more extensive in vivo studies and detailed mechanistic investigations for a broader range of derivatives, is warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Sources

A Comparative Guide to the Synthesis of 2-Anilinocyclohexanone: An In-depth Analysis of Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the 2-anilinocyclohexanone scaffold represents a valuable building block. Its unique structural features make it a precursor to a variety of biologically active molecules and functional materials. The efficient and selective synthesis of this key intermediate is therefore a topic of considerable interest. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an objective analysis of their efficiency, practicality, and underlying chemical principles. We will delve into the mechanistic nuances of each pathway, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a C-N bond between an aniline moiety and a cyclohexanone ring at the α-position. The challenge lies in achieving this transformation with high yield and selectivity, often under mild conditions that tolerate a range of functional groups. This guide will focus on three principal strategies:

  • One-Pot Reductive Amination: A direct and atom-economical approach.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Chapman Rearrangement Variant: A classical name reaction adapted for this specific transformation.

We will explore the strengths and limitations of each method, supported by experimental evidence, to provide a clear and actionable comparison for laboratory application.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is often a trade-off between factors such as starting material availability, catalyst cost, reaction conditions, and overall efficiency. The following table summarizes the key performance indicators for the different routes to this compound.

Synthetic Route Starting Materials Catalyst/Reagent Typical Yield (%) Reaction Conditions Key Advantages Limitations
One-Pot Reductive Amination Cyclohexanone, AnilinePd/C, H₂ or H-donorHigh (Qualitative)[1][2]80-160°C, Batch reactor[2]Atom-economical, one-pot procedure, readily available starting materials.[1]May require elevated temperatures and pressure; catalyst can be pyrophoric.
Buchwald-Hartwig Amination 2-Halocyclohexanone, AnilinePd precatalyst, Phosphine ligand, BaseGenerally high for aryl amines[3][4]80-120°C, Inert atmosphere[5]Broad substrate scope, high functional group tolerance, well-established methodology.[3][4]Requires synthesis of 2-halocyclohexanone, catalyst and ligand costs can be high.
Chapman Rearrangement Variant Cyclohexanone, PhenylhydroxylamineThermal or acid-catalyzedModerate to Good (Hypothetical)High temperatures often requiredMetal-free (in principle), utilizes a classical rearrangement.Limited reported examples for this specific substrate, potential for side reactions.

In-Depth Discussion of Synthetic Methodologies

One-Pot Catalytic Reductive Amination

This approach stands out for its operational simplicity and high atom economy. The reaction proceeds through the initial formation of an enamine or imine intermediate from cyclohexanone and aniline, which is then hydrogenated in situ to yield the desired this compound. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is employed, often with a hydrogen source such as H₂ gas or a hydrogen donor like formic acid or its salts.[1][2]

Mechanism and Rationale:

The reaction is believed to proceed via a multi-step mechanism. Initially, aniline attacks the carbonyl group of cyclohexanone to form a hemiaminal, which then dehydrates to an enamine or imine. The palladium catalyst facilitates the hydrogenation of this intermediate to the final product. The efficiency of this one-pot process is a key advantage, as it avoids the isolation of intermediates.[1]

Experimental Protocol: One-Pot Amination of Cyclohexanone with Aniline over Pd/C [1]

  • Materials: Cyclohexanone, Aniline, 5% Pd/C catalyst, Toluene (solvent), Autoclave reactor.

  • Procedure:

    • In a high-pressure autoclave, combine cyclohexanone (1.0 eq), aniline (1.0-1.2 eq), and 5% Pd/C catalyst (typically 1-5 mol% Pd relative to cyclohexanone) in toluene.

    • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

    • Pressurize the reactor with hydrogen gas (pressure may vary, e.g., 1-10 atm) or add a hydrogen donor.

    • Heat the reaction mixture to a specified temperature (e.g., 100-140°C) with vigorous stirring.[1][2]

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualization of the Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Cyclohexanone, Aniline, Pd/C, and Solvent in Autoclave seal Seal and Purge with Inert Gas start->seal pressurize Pressurize with H₂ or Add H-donor seal->pressurize heat Heat to 100-140°C with Stirring pressurize->heat monitor Monitor Progress (GC-MS/TLC) heat->monitor cool Cool and Vent monitor->cool filter Filter to Remove Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end end purify->end This compound

Caption: Workflow for the one-pot reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of arylamines.[3][4] This palladium-catalyzed cross-coupling reaction involves the coupling of an amine with an aryl or vinyl halide or triflate. In the context of this compound synthesis, this would typically involve the reaction of a 2-halocyclohexanone (e.g., 2-chlorocyclohexanone or 2-bromocyclohexanone) with aniline.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The choice of the phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[7]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chlorocyclohexanone with Aniline (Generalized)

  • Materials: 2-Chlorocyclohexanone, Aniline, Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), Phosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand), Strong base (e.g., NaOt-Bu or LHMDS), Anhydrous solvent (e.g., toluene or dioxane), Schlenk flask or glovebox.[5]

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent, followed by 2-chlorocyclohexanone (1.0 eq) and aniline (1.0-1.2 eq).

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of the Buchwald-Hartwig Catalytic Cycle

G Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (+ 2-Halocyclohexanone) Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination (+ Aniline) Amido Complex Amido Complex Amine Coordination->Amido Complex - H-Base⁺ (+ Base) Amido Complex->Pd(0)L Reductive Elimination (+ this compound)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Chapman Rearrangement Variant

The Chapman rearrangement is the thermal rearrangement of an N-aryl imidate to an N,N-diaryl amide. A plausible, though less documented, alternative route to a precursor of this compound could involve a variation of this rearrangement. This would likely start with the O-phenyl oxime ether of cyclohexanone. Upon heating, this could rearrange to an intermediate that, after hydrolysis, would yield this compound.

Hypothesized Mechanism:

The reaction would be initiated by the formation of the O-phenyl oxime ether from cyclohexanone and N-phenylhydroxylamine. Subsequent heating would induce a[8][8]-sigmatropic rearrangement, leading to an N-phenyl lactam-like intermediate. Hydrolysis of this intermediate would then furnish the final product. While conceptually sound, this route is not as well-established for this specific substrate as the other methods. The Beckmann rearrangement of cyclohexanone oxime itself typically leads to ε-caprolactam, highlighting the importance of the O-aryl group for the desired rearrangement pathway.[9][10]

Exploratory Protocol:

  • Synthesis of Cyclohexanone O-phenyl oxime ether: Reaction of cyclohexanone with N-phenylhydroxylamine.

  • Thermal Rearrangement: Heating the isolated oxime ether in a high-boiling solvent (e.g., diphenyl ether) and monitoring for the formation of the rearranged product.

  • Hydrolysis: Acidic or basic workup of the reaction mixture to hydrolyze the intermediate to this compound.

Further research and optimization would be required to establish the feasibility and efficiency of this route.

Conclusion and Future Perspectives

This guide has provided a comparative overview of three distinct synthetic strategies for the preparation of this compound.

  • One-Pot Reductive Amination emerges as a highly efficient and atom-economical method, particularly for large-scale synthesis, given its use of readily available starting materials and a one-step process.

  • The Buchwald-Hartwig Amination offers unparalleled versatility and functional group tolerance, making it a go-to method for medicinal chemistry applications where diverse analogs are required. The main drawback is the need for a pre-functionalized cyclohexanone and the cost of the catalyst system.

  • The Chapman Rearrangement Variant remains a more speculative but mechanistically intriguing possibility. Further investigation is needed to validate its practicality and efficiency for this specific transformation.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including cost, scale, and the need for structural diversity. As the demand for efficient and sustainable chemical syntheses grows, the development of even more effective catalysts and one-pot procedures for the synthesis of this compound and related compounds will undoubtedly continue to be an active area of research.

References

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021). MethodsX, 8, 101357. [Link]

  • Segobia, D. J. G., et al. (2021). One-pot amination of Cyclohexanone-to-Secondary amines over Carbon-supported Pd: Unraveling the reaction mechanism and kinetics.
  • Kan, T., et al. (2017). Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd Catalyst. Journal of the American Chemical Society, 139(41), 14649-14658.
  • Roiban, G.-D., & Moody, T. S. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 39(6), 1147-1187.
  • Maeda, Y., et al. (2018). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. The Journal of Organic Chemistry, 83(15), 8049-8057.
  • Yu, H., et al. (2026). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, Advance Article.
  • A review on one-pot synthesis of secondary amines by catalytic amination of aldehydes and ketones. (2021).
  • Alinezhad, H., et al. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry, 19(8), 735-763.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Kan, T., et al. (2017). Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd Catalyst. PubMed. [Link]

  • Experimental Protocol for Buchwald-Hartwig Amin
  • Viciosa, M. T., et al. (2010). Well-Defined, Air-Stable (NHC)Pd(Allyl)Cl (NHC = N-Heterocyclic Carbene) Catalysts for the Arylation of Ketones. Organic Letters, 12(19), 4462-4465.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1756-1767.
  • Öcal, N., & Er, M. (2012). Nickel—NHC-Catalyzed α-Arylation of Acyclic Ketones and Amination of Haloarenes and Unexpected Preferential N-Arylation of 4-Aminopropiophenone. Helvetica Chimica Acta, 95(8), 1439-1450.
  • Mary, Y. S., et al. (2017). Synthesis, spectral analysis and quantum chemical studies on molecular geometry of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone: Experimental and theoretical approaches. Journal of Molecular Structure, 1130, 838-853.
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]

  • An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime. (2025). BenchChem.
  • Anand, R., et al. (2002). Vapor Phase Beckmann Rearrangement of Cyclohexanone Oxime over Different Ferrierite Zeolite Catalysts.
  • Chemistry of Beckmann Rearrangement. (n.d.). Scribd. [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2023). Molecules, 28(15), 5821.
  • Zhao, J.-C., et al. (2020). Fast Enantio‐ and Chemoselective Arylation of Ketones with Organoboronic Esters Enabled by Nickel/N‐Heterocyclic Carbene Catalysis.
  • Pignataro, L., et al. (2020). Computational Analysis of an Enantioselective Pd-Catalyzed α Arylation of Ketones. Organometallics, 39(15), 2824-2834.

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A Comparative Guide to the Validation of Analytical Methods for 2-Anilinocyclohexanone Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Anilinocyclohexanone, a precursor and potential impurity in the synthesis of certain anesthetic compounds, demands rigorous analytical scrutiny to ensure its quality. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in scientific principles and regulatory expectations.

The Criticality of Purity in Drug Synthesis

The presence of impurities in drug substances can have significant implications, ranging from altered pharmacological activity to adverse toxicological effects. For a compound like this compound, which is structurally related to anesthetic agents such as ketamine and phencyclidine, controlling its purity is paramount.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established comprehensive guidelines for the validation of analytical procedures to ensure they are fit for their intended purpose.[4][5] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, two of the most powerful and commonly employed techniques in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[6] Its application to the purity determination of this compound offers high resolution and sensitivity.

Proposed HPLC Method for this compound

A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging the compound's moderate polarity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating a wide range of compounds.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility) is recommended. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Method Validation According to ICH Q2(R1) Guidelines

The validation of the proposed HPLC method is critical to ensure its reliability. The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the separation of the main peak from any other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: HPLC Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)
SpecificityPeak purity index > 0.995; baseline resolution > 1.5
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOQSignal-to-noise ratio ≥ 10
Robustness% RSD of results should be within acceptable limits

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Propose HPLC Conditions MD_Optimize Optimize Separation MD_Start->MD_Optimize MD_End Finalized Method MD_Optimize->MD_End V_Start Validation Protocol MD_End->V_Start V_Specificity Specificity V_Start->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_End Validation Report V_Robustness->V_End

Caption: Workflow for the development and validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Proposed GC-MS Method for this compound

Given the structure of this compound, direct GC-MS analysis is feasible.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Method Validation According to ICH Q2(R1) Guidelines

Similar to the HPLC method, the GC-MS method must be validated for the same parameters: specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The use of a mass selective detector in GC-MS provides an additional layer of specificity through the analysis of mass spectra.

Data Presentation: GC-MS Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)
SpecificityNo interfering peaks at the retention time of the analyte; mass spectrum matches reference
Linearity (r²)≥ 0.995
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
LOQSignal-to-noise ratio ≥ 10 for the quantifier ion
Robustness% RSD of results should be within acceptable limits

Logical Relationship in GC-MS Purity Determination

GCMS_Purity_Logic cluster_0 Sample Analysis cluster_1 Data Interpretation Sample This compound Sample GC_Separation Gas Chromatographic Separation Sample->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Retention_Time Retention Time Identification GC_Separation->Retention_Time Mass_Spectrum Mass Spectrum Confirmation MS_Detection->Mass_Spectrum Quantification Peak Area Quantification Retention_Time->Quantification Mass_Spectrum->Quantification Purity_Calculation Purity Calculation Quantification->Purity_Calculation Final_Result Final_Result Purity_Calculation->Final_Result Final Purity Value

Caption: Logical flow for purity determination using GC-MS.

Comparison of HPLC and GC-MS for this compound Purity

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Best for volatile and semi-volatile compounds that are thermally stable.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass fragmentation pattern.
Sensitivity Good, typically in the ng range.Excellent, often in the pg to fg range.
Sample Preparation Generally simple, involving dissolution in the mobile phase.May require derivatization for polar compounds, but likely not for this compound.
Instrumentation Cost Moderate to high.High.
Throughput High.Moderate.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound.

  • HPLC-UV is recommended as the primary method for routine purity testing and assay due to its robustness, high throughput, and ability to quantify the main component and non-volatile impurities accurately.

  • GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. It serves as an excellent confirmatory technique and is crucial for a complete impurity profile.

A comprehensive quality control strategy for this compound should ideally incorporate both techniques. The choice of the primary method for routine analysis will depend on the specific impurity profile of the manufacturing process and the intended use of the compound. Regardless of the method chosen, rigorous validation according to established guidelines such as ICH Q2(R1) is non-negotiable to ensure the generation of reliable and scientifically sound data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. PubMed. [Link]

  • Identification of Phencyclidine and Its Analogues at Low Concentrations in Urine by Selected Ion Monitoring. ASTM International. [Link]

  • Validation of an enzyme-linked immunosorbent assay screening method and a liquid chromatography-tandem mass spectrometry confirmation method for the identification and quantification of ketamine and norketamine in urine samples from Malaysia. PubMed. [Link]

  • Quantitation of Phencyclidine (PCP) in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). PubMed. [Link]

  • Validation parameters for the determination of ketamine and its metabolites using the proposed method. ResearchGate. [Link]

  • Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. Semantic Scholar. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. [Link]

  • Method Development, Optimization, and Validation of the Separation of Ketamine Enantiomers by Capillary Electrophoresis. MDPI. [Link]

  • Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • PHENCYCLIDINE. SWGDRUG.org. [Link]

  • Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. PubMed. [Link]

  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of Cyclohexanone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. ResearchGate. [Link]

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PubMed Central. [Link]

  • Designer drugs. PubMed Central. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link]

  • Role of Forensic Chemistry and Analytical Intrumentation in the Identification of Designer Drugs. Encompass - Eastern Kentucky University. [Link]

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  • Method of cyclohexanone purification.

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A Senior Application Scientist's Guide to Amine Reactivity: A Comparative Analysis of 2-Anilinocyclohexanone Condensation with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the condensation of amines with carbonyl compounds remains a cornerstone reaction, pivotal for the construction of nitrogen-containing heterocycles and other vital molecular scaffolds. 2-Anilinocyclohexanone serves as a versatile bifunctional intermediate, primed for subsequent intramolecular reactions to form complex structures like tetrahydroacridines, which are of significant interest in medicinal chemistry.[1][2] The initial and often rate-determining step in these syntheses is the nucleophilic attack of a primary amine on the ketone's carbonyl carbon.

This guide provides an in-depth comparison of the reactivity of this compound when reacted with a series of electronically and sterically diverse substituted anilines. We will move beyond a simple procedural outline to explore the fundamental principles governing this transformation. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in substrate selection and reaction design to optimize outcomes for the synthesis of complex molecules and drug candidates.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reaction between this compound and a substituted aniline proceeds via a well-established nucleophilic addition-elimination mechanism to form an imine (or its tautomer, an enamine).[3][4] The overall transformation can be dissected into two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline attacks the electrophilic carbonyl carbon of the cyclohexanone. This forms a tetrahedral intermediate known as a hemiaminal.[5]

  • Dehydration: Under mildly acidic conditions (often catalyzed by trace acid or the aniline salt itself), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.

The nucleophilicity of the attacking aniline is the paramount factor influencing the rate of the initial addition step. This nucleophilicity is profoundly modulated by the electronic and steric nature of the substituents on the aniline's aromatic ring.

Electronic Effects: The Push and Pull of Electrons

The availability of the nitrogen's lone pair for donation is dictated by the substituent's ability to either donate or withdraw electron density from the aromatic ring, a phenomenon explained by inductive and resonance effects.[6]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring through resonance (+R effect) and inductive (+I effect) donation. This "push" of electrons makes the nitrogen atom more electron-rich and therefore a more potent nucleophile, leading to an accelerated reaction rate.[7] For instance, anilines with electron-donating groups are generally more basic and more reactive in nucleophilic additions.[8]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) pull electron density away from the ring through strong resonance (-R) and inductive (-I) effects. This delocalization of the nitrogen's lone pair into the ring diminishes its availability for nucleophilic attack, significantly decreasing the aniline's basicity and reactivity.[7][8]

Steric Hindrance: The Impact of Molecular Crowding

Steric effects become particularly significant with substituents at the ortho position (adjacent to the amino group). Bulky groups like methyl (-CH₃) or chloro (-Cl) can physically impede the approach of the aniline nitrogen to the carbonyl carbon. This steric hindrance can prevent the molecule from achieving the necessary transition state geometry, thereby slowing the reaction rate, even if the substituent is electronically favorable.[9]

Caption: General mechanism for imine formation from this compound.

Comparative Reactivity Data

To illustrate these principles, the following table summarizes the expected relative reactivity of various substituted anilines with this compound. The data is presented as a relative initial reaction rate compared to unsubstituted aniline, based on established electronic and steric effects.[7][9][10]

Substituted AnilineSubstituentPositionElectronic EffectSteric EffectExpected Relative Rate (k_rel)Rationale
4-Methoxyaniline-OCH₃paraStrong EDG (+R >> -I)Negligible~15-20The strong resonance-donating methoxy group significantly increases the nucleophilicity of the nitrogen atom.
4-Methylaniline-CH₃paraEDG (+I)Negligible~3-5The alkyl group is a moderate electron-donating group via induction, enhancing nucleophilicity.
Aniline-H-ReferenceNone1.0The baseline for comparison.
4-Chloroaniline-ClparaEWG (-I > +R)Negligible~0.1-0.2The strong inductive withdrawal of the halogen deactivates the ring and reduces nitrogen nucleophilicity.
4-Nitroaniline-NO₂paraStrong EWG (-I, -R)Negligible<0.01The nitro group is a powerful deactivating group via both induction and resonance, making the amine very weakly nucleophilic.
2-Methylaniline-CH₃orthoEDG (+I)Significant~0.3-0.5Despite being an EDG, the ortho-methyl group sterically hinders the approach to the carbonyl, slowing the reaction significantly.

Experimental Protocols

A self-validating experimental design is crucial for obtaining reproducible and trustworthy results. The following protocols include in-process controls and clear endpoints for analysis.

Protocol 1: General Synthesis and Reactivity Screening

This protocol allows for the parallel synthesis of various imine products to qualitatively or semi-quantitatively compare aniline reactivity by monitoring reaction completion time.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

  • Dean-Stark apparatus

  • Round-bottom flasks, reflux condenser, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add this compound (e.g., 1.89 g, 10 mmol).

  • Reagent Addition: Add the substituted aniline (11 mmol) and toluene (50 mL).

  • Catalysis: Add p-TsOH (95 mg, 0.5 mmol).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the equilibrium towards the product.[4]

  • Monitoring: Monitor the reaction's progress every 30 minutes by TLC. Spot the reaction mixture against the this compound starting material. The reaction is complete when the starting material spot is no longer visible. Record the time to completion for each aniline.

  • Workup: Once complete, cool the reaction to room temperature. Wash the organic mixture with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine product.

  • Analysis: Purify the product via column chromatography if necessary. Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy

This protocol provides a quantitative measure of the initial reaction rate.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Toluene-d₈ (deuterated solvent)

  • NMR spectrometer

Procedure:

  • Stock Solution: Prepare a stock solution of this compound and the internal standard in toluene-d₈ in a volumetric flask.

  • Sample Preparation: In an NMR tube, add a precise volume of the stock solution.

  • Initiation: At time t=0, inject a precise amount of the substituted aniline (1.0 eq) into the NMR tube, cap, and shake vigorously.

  • Data Acquisition: Immediately place the NMR tube into the pre-equilibrated NMR spectrometer (e.g., at 80 °C). Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for fast reactions, every 30 minutes for slow reactions).

  • Analysis: Identify a characteristic, non-overlapping peak for the starting material and the imine product. Integrate these peaks relative to the constant integral of the internal standard.

  • Calculation: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the linear portion of this curve.[11][12] This method provides robust kinetic data for direct comparison.

G step step process process analysis analysis decision decision A 1. Prepare Reactant Solutions B 2. Charge Reactor (Ketone, Solvent, Aniline) A->B C 3. Initiate Reaction (Add Catalyst, Start Heating) B->C D 4. Monitor Progress (TLC / GC / NMR) C->D E Reaction Complete? D->E E->D No F 5. Reaction Workup (Quench, Wash, Dry) E->F Yes G 6. Isolate Crude Product (Rotary Evaporation) F->G H 7. Purify Product (Chromatography) G->H I 8. Characterize Final Product (NMR, MS, etc.) H->I

Caption: A generalized experimental workflow for synthesis and analysis.

Conclusion and Outlook

The reactivity of substituted anilines in condensation reactions with this compound is a direct and predictable function of their electronic and steric properties. Electron-donating groups in the para position significantly accelerate the reaction, while electron-withdrawing groups or sterically hindering ortho substituents cause a marked decrease in rate. This guide provides the theoretical basis and practical protocols for researchers to systematically investigate and exploit these effects. A thorough understanding of these fundamental principles is indispensable for the rational design of synthetic routes, enabling the efficient construction of complex nitrogen-containing molecules for applications in drug discovery and materials science.

References

  • Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. PubMed, National Center for Biotechnology Information.

  • Ośmiałowski, B., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules.

  • Kadry, A. M., et al. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports.

  • Synthesis of tetrahydroacridine derivatives through the Vilsmeier-Haack reaction. Taylor & Francis Online.

  • Kadry, A. M., et al. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Semantic Scholar.

  • Skibiński, R., et al. (2019). Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. PLOS ONE.

  • Effect of Substituents on the Basicity of Anilines. YouTube.

  • Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. Benchchem.

  • Reactions of Aniline. Chemistry Steps.

  • Electronic effect of substituents on anilines favors 1,4-addition to trans-β-nitrostyrenes: access to N-substituted-2,3-diarylindoles. Royal Society of Chemistry.

  • Gribble, G. W., et al. (2005). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry.

  • Kinetics of imine formation measured by integration of all imine signals... ResearchGate.

  • Aldehydes And Ketones Important Reactions. Jack Westin.

  • ONE-POT AMINATION OF CYCLOHEXANONE-TO-SECONDARY AMINES OVER CARBON-SUPPORTED PD: UNRAVELING THE REACTION MECHANISM AND KINETICS. Universidad del Bío-Bío.

  • Nguyen, T. H. D., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry.

  • Kinetic study of biocatalytic aniline synthesis and cyclohexanone... ResearchGate.

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health.

  • Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps.

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

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A Comparative Guide to the Synthesis of 2-Anilinocyclohexanone: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is a critical decision governed by a multitude of factors beyond mere chemical yield. This guide provides a comprehensive cost-benefit analysis of three prevalent methods for the synthesis of 2-anilinocyclohexanone, a valuable intermediate in medicinal chemistry. We will delve into the practical and economic considerations of Reductive Amination, Buchwald-Hartwig Amination, and Nucleophilic Substitution, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed strategic decisions.

Introduction to this compound and its Synthetic Importance

This compound and its derivatives are key structural motifs in a range of biologically active molecules. Their synthesis is a pivotal step in the development of new therapeutic agents. The choice of synthetic route can significantly impact not only the efficiency and scalability of the process but also its overall cost, safety, and environmental footprint. This guide aims to dissect these aspects for three distinct and widely adopted synthetic strategies.

Method 1: Reductive Amination

Reductive amination is a robust and atom-economical method for the formation of C-N bonds.[1] This one-pot reaction typically involves the condensation of a carbonyl compound (cyclohexanone) with an amine (aniline) to form an intermediate imine, which is then reduced in situ to the desired amine.[2][3]

Reaction Mechanism & Workflow

The reaction proceeds via the initial formation of a hemiaminal from cyclohexanone and aniline, which then dehydrates to form a Schiff base (imine). A reducing agent, such as sodium borohydride or catalytic hydrogenation, subsequently reduces the imine to yield this compound.[3]

Reductive_Amination_Workflow cluster_0 One-Pot Reaction Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine Condensation Aniline Aniline Aniline->Imine Product This compound Imine->Product Reduction (e.g., NaBH4 or H2/Pd/C)

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol

A representative protocol for the reductive amination synthesis of this compound is as follows:

  • To a solution of cyclohexanone (1.0 eq) and aniline (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a dehydrating agent such as molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[4]

Performance Data
ParameterValueReference
Typical Yield 80-95%[4]
Reaction Time 13-26 hours[4]
Purification Column Chromatography

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly valuable for coupling amines with aryl or vinyl halides and triflates, offering broad substrate scope and functional group tolerance.[6][7] In the context of this compound synthesis, this would typically involve the coupling of aniline with a 2-halocyclohexanone.

Reaction Mechanism & Workflow

The catalytic cycle involves the oxidative addition of the 2-halocyclohexanone to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Workflow cluster_1 Palladium-Catalyzed Coupling Halo_Cyclohexanone 2-Halocyclohexanone (e.g., 2-chlorocyclohexanone) Coupling Coupling Reaction Halo_Cyclohexanone->Coupling Aniline_BH Aniline Aniline_BH->Coupling Pd_Catalyst Pd Precatalyst & Ligand (e.g., XPhos) Pd_Catalyst->Coupling Base Base (e.g., NaOtBu) Base->Coupling Product_BH This compound Coupling->Product_BH Nucleophilic_Substitution_Workflow cluster_2 SN2 Reaction Halo_Cyclohexanone_NS 2-Halocyclohexanone (e.g., 2-bromocyclohexanone) Reaction Substitution Reaction Halo_Cyclohexanone_NS->Reaction Aniline_NS Aniline Aniline_NS->Reaction Base_NS Base (optional) Base_NS->Reaction Product_NS This compound Reaction->Product_NS

Sources

assessing the green chemistry metrics of 2-anilinocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and chemical development, the principles of green chemistry are no longer aspirational but essential. The imperative to design safer, more efficient, and environmentally benign synthetic processes has driven innovation in reaction methodology and process optimization. This guide provides an in-depth, comparative analysis of two synthetic routes to 2-anilinocyclohexanone, a valuable scaffold in medicinal chemistry. We will move beyond traditional yield-focused assessments to evaluate these methods through the critical lens of green chemistry metrics, offering researchers and drug development professionals a quantitative framework for making more sustainable choices in the laboratory and beyond.

The core of our analysis will focus on three widely adopted mass-based metrics: Atom Economy (AE) , the Environmental Factor (E-Factor) , and Process Mass Intensity (PMI) . These metrics provide a comprehensive view of a reaction's efficiency, from the theoretical incorporation of reactant atoms into the final product to the stark reality of waste generation in a practical laboratory setting.[1]

The Synthetic Contenders: Two Paths to a Core Scaffold

We will evaluate two distinct and mechanistically different approaches for the synthesis of this compound from cyclohexanone and aniline:

  • Route A: The Two-Step α-Arylation Approach. This classical method involves the initial α-chlorination of cyclohexanone to form an activated intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination. This pathway represents a robust but potentially resource-intensive approach.

  • Route B: The One-Pot Reductive Amination. This streamlined approach combines the reactants in a single vessel with a heterogeneous catalyst, forming and reducing an enamine intermediate in situ.[2] This method is conceptually "greener" due to process intensification, but a quantitative analysis is required to confirm its advantages.

Quantitative Green Metrics: The Head-to-Head Comparison

To perform a rigorous comparison, we have based our calculations on detailed, plausible experimental protocols for each route. The data presented below quantifies the material efficiency of each process, providing a clear basis for assessment.

Defining the Metrics
  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[3] A higher AE indicates that a greater proportion of reactant atoms are incorporated into the final product.

  • E-Factor: A practical metric that quantifies the total mass of waste generated per unit mass of product.[3][4] The ideal E-Factor is 0; lower values are better.[4]

  • Process Mass Intensity (PMI): Considered a key green metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, workup materials) used in a process to the mass of the final product.[1][4] A lower PMI signifies a more efficient and less wasteful process. The relationship between E-Factor and PMI is simple: PMI = E-Factor + 1 .[4]

Comparative Data Analysis

The following table summarizes the calculated green chemistry metrics for the synthesis of 10 mmol (1.89 g) of this compound via both routes.

MetricRoute A: Two-Step α-ArylationRoute B: One-Pot Reductive AminationInterpretation
Atom Economy (AE) 67.5%93.1%Route B is theoretically far superior, wasting fewer atoms.
Total Input Mass ~204.6 g~41.1 gRoute A requires significantly more material input.
Product Mass 1.70 g (90% Yield)1.80 g (95% Yield)Both routes provide high yields.
Total Waste Mass ~202.9 g~39.3 gRoute A generates over 5 times more waste than Route B.
E-Factor 119.3 21.8 Route B is significantly less wasteful.
PMI 120.3 22.8 Route B is substantially more mass-efficient.
Discussion and Field Insights

The quantitative data unequivocally demonstrates the superior environmental performance of the One-Pot Reductive Amination (Route B) . An E-Factor of 21.8, while still indicating significant waste, is a dramatic improvement over the 119.3 calculated for the two-step α-arylation pathway. This vast difference is primarily attributable to the high solvent volumes required for reactions and purifications in the multi-step process.

  • Process Intensification: Route B combines multiple transformations into a single operation, eliminating the need for intermediate isolation, purification, and the associated solvent and energy costs. This aligns with the green chemistry principle of reducing the number of synthetic steps.

  • Catalyst System: Route B utilizes a heterogeneous Pd/C catalyst, which can often be recovered by simple filtration and potentially reused, reducing waste and cost. The homogeneous palladium/phosphine ligand system in Route A can be more challenging and costly to separate from the product stream.

  • Reagent Hazards: The Buchwald-Hartwig amination often requires strong, air-sensitive bases like sodium tert-butoxide, which can present handling challenges. The reductive amination protocol is comparatively milder.

  • Solvent Choice: While both protocols here use toluene, the sheer volume difference makes Route A far more impactful. Future optimization of Route B could explore replacing toluene with a greener solvent, further enhancing its sustainability profile.

Visualizing the Synthetic Workflows

The following diagrams illustrate the conceptual differences between the two synthetic approaches.

cluster_A Route A: Two-Step α-Arylation cluster_B Route B: One-Pot Reductive Amination A_start Cyclohexanone + SO2Cl2 A_int 2-Chlorocyclohexanone (Isolated) A_start->A_int Step 1: Chlorination A_react + Aniline, Pd Catalyst, Base A_int->A_react A_prod This compound A_react->A_prod Step 2: Amination B_start Cyclohexanone + Aniline B_react Pd/C Catalyst, H-Donor B_start->B_react B_prod This compound B_react->B_prod One-Pot Reaction

Caption: Comparative workflows for Route A and Route B.

G cluster_assessment Greenness Assessment Workflow DefineRoutes Define Synthetic Routes (Route A vs. Route B) GatherData Gather Experimental Data (Masses of all inputs & outputs) DefineRoutes->GatherData CalcAE Calculate Atom Economy (AE) GatherData->CalcAE CalcPMI Calculate PMI & E-Factor GatherData->CalcPMI Compare Compare Metrics & Qualitative Factors CalcAE->Compare CalcPMI->Compare Conclusion Draw Conclusion on 'Greener' Route Compare->Conclusion

Caption: Logical workflow for green chemistry metric assessment.

Detailed Experimental Protocols

The following protocols are provided for transparency and reproducibility, forming the basis of the metric calculations.

Protocol for Route A: Two-Step α-Arylation

Step 1: Synthesis of 2-Chlorocyclohexanone (Adapted from Organic Syntheses)[4]

  • To a flask containing cyclohexanone (0.98 g, 10 mmol) in chloroform (20 mL) at 0 °C, add sulfuryl chloride (1.35 g, 10 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (eluting with ethyl acetate/hexanes) to yield 2-chlorocyclohexanone. For calculation purposes, we assume an 85% yield (1.13 g).

Step 2: Buchwald-Hartwig Amination (Representative Protocol)

  • To an oven-dried, argon-flushed flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), Xantphos (173 mg, 0.3 mmol, 6 mol%), and sodium tert-butoxide (0.67 g, 7 mmol).

  • Add a solution of 2-chlorocyclohexanone (0.66 g, 5 mmol) and aniline (0.51 g, 5.5 mmol) in toluene (50 mL).

  • Heat the mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield this compound. For calculation purposes, we assume a 90% yield over this step (0.85 g, total yield for Route A based on 5 mmol starting material for this step).

Note: For a fair 10 mmol scale comparison, the inputs for Step 2 were doubled in the PMI calculation, and the final product mass was scaled to a 90% yield from 10 mmol of the chloro-intermediate, assuming the chlorination step yields enough material.

Protocol for Route B: One-Pot Reductive Amination

(Adapted from Segobia et al., MethodsX, 2021)

  • In a batch reactor under an inert atmosphere, combine cyclohexanone (0.98 g, 10 mmol), aniline (0.93 g, 10 mmol), and 5% Pd/C catalyst (0.20 g).

  • Add sodium formate (HCO₂Na) (1.36 g, 20 mmol) as the hydrogen donor.

  • Add toluene (30 mL) as the solvent.

  • Seal the reactor and heat the mixture to 160 °C with vigorous stirring for 4 hours.

  • Cool the reactor to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst, washing the pad with toluene (10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash chromatography to yield this compound. For calculation purposes, we assume a 95% isolated yield (1.80 g).

Conclusion

This guide demonstrates that while multiple synthetic routes may lead to a target molecule, their environmental impact can differ dramatically. The one-pot reductive amination (Route B) is demonstrably "greener" than the two-step α-arylation (Route A) for synthesizing this compound, as evidenced by its superior Atom Economy and significantly lower E-Factor and PMI.

For researchers, scientists, and drug development professionals, integrating these quantitative metrics into early-stage route scouting and process development is crucial. It allows for data-driven decisions that align with sustainability goals, reduce waste, and can ultimately lead to more cost-effective and responsible chemical manufacturing. The choice of synthesis is not merely about yield; it is about efficiency in its broadest and most important sense.

References

  • Newman, M. S., & Farbman, M. D. (1944). 2-CHLOROCYCLOHEXANONE. Organic Syntheses, 24, 25. doi:10.15227/orgsyn.024.0025. Available from: [Link]

  • Andraos, J., & Sayed, M. (2007). On the use of “green” metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions.
  • Tobiszewski, M., Marć, M., Gałuszka, A., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10929-10946. Available from: [Link]

  • Buchwald, S. L. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Segobia, D., Fuentes, C., Gascó, I., García, R., & Fierro, J. L. G. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 8, 101406. Available from: [Link]

  • Curzons, A. D., Constable, D. J. C., Mortimer, D. N., & Cunningham, V. L. (2001). So you think your process is green, how do you know?—Using principles of sustainability to determine the best available manufacturing route for a given product. Green Chemistry, 3(1), 1-6.
  • Li, Z., et al. (2021). Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg‒Al Layered Double Hydroxide Supported Pd Catalyst. ResearchGate. Available from: [Link]

  • Pham, D., Bertus, P., & Legoupy, S. (2009). Solvent-free direct reductive amination by catalytic use of an organotin reagent incorporated on an ionic liquid. ResearchGate. Available from: [Link]

  • University of Toronto. (n.d.). Green Chemistry Toolkit - METRICS. chem.utoronto.ca. Available from: [Link]

  • Groch, W., & Tobiszewski, M. (2021). The E Factor and Process Mass Intensity. ResearchGate. Available from: [Link]

  • Squire, T. (n.d.). Atom economy / E factor. ChemBAM. Available from: [Link]

  • Segobia, D. (2021). ONE-POT AMINATION OF CYCLOHEXANONE-TO-SECONDARY AMINES OVER CARBON-SUPPORTED PD: UNRAVELING THE REACTION MECHANISM AND KINETICS. Universidad del Bío-Bío Repository. Available from: [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. Available from: [Link]

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A Comparative Guide to the Synthesis of 2-Anilinocyclohexanone: Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aminoketones, such as 2-anilinocyclohexanone, provides access to crucial scaffolds in medicinal chemistry and materials science. This guide offers a comparative analysis of prevalent synthetic strategies, focusing on reported yields and the underlying mechanistic principles to aid in methodology selection.

Executive Summary of Synthetic Approaches

The formation of the C-N bond in this compound is primarily achieved through three main strategies: Reductive Amination, Nucleophilic Substitution, and advanced catalytic methods like Buchwald-Hartwig amination. The choice of method depends on factors such as desired yield, substrate availability, reaction conditions, and scalability.

Synthetic Method Reactants Catalyst / Reagent Reaction Conditions Reported Yield (%) Key Advantages / Disadvantages Reference
Reductive Amination (Biocatalytic) Cyclohexanone, AnilineImine Reductase (IRED) p-IR8950 mM cyclohexanone, 100 mM aniline, with cyclohexane co-solvent81% (conversion)Green, high selectivity, mild conditions. Requires specific enzymes.[1]
Reductive Amination (Heterogeneous Catalysis) Cyclohexanone, AnilinePd/CLiquid phase, requires thermal treatment of catalystNot explicitly quantified for this compound, but effective for secondary amines.One-pot, uses heterogeneous catalyst. May lead to byproducts like N-cyclohexylaniline.[2]
Reductive Amination (General) Cyclohexanone, AmmoniaVarious Group VIII metals (e.g., Ni/Al₂O₃)High temperature, H₂ pressureUp to 83% (for cyclohexylamine)Well-established for primary amines, adaptable for secondary amines. Often requires harsh conditions.[3][4]
Nucleophilic Substitution 2-Chlorocyclohexanone, AnilineBase (e.g., Na₂CO₃, Et₃N)Reflux in a suitable solvent (e.g., Ethanol, Toluene)Yields are generally moderate to good, but specific high-yield reports are sparse in initial findings.Straightforward, uses readily available starting materials. The stability of 2-chlorocyclohexanone can be a concern.[5][6] (by principle)
Buchwald-Hartwig Amination Aryl Halide, Cyclohexanone Enamine/EnolatePalladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos), Strong Base (e.g., NaOt-Bu)Anhydrous, inert atmosphere (e.g., Toluene, Dioxane)Good to excellent yields are typical for this reaction class.Broad substrate scope, high functional group tolerance. Requires expensive catalysts and ligands, and stringent anhydrous conditions.[7][8][9][10] (by principle)

In-Depth Analysis of Synthetic Methodologies

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding via a two-step, often one-pot, sequence: the formation of an imine or enamine intermediate from the ketone and amine, followed by its reduction.[11] This method is highly versatile, with variations ranging from classic chemical reductions to modern biocatalytic approaches.

Causality Behind Experimental Choices: The reaction is typically performed under weakly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine, without significant protonation of the amine nucleophile. The choice of reducing agent is critical. Mild agents like sodium cyanoborohydride (NaBH₃CN) are selective for the protonated imine over the starting ketone.[7] Alternatively, catalytic hydrogenation using transition metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support is common, especially for industrial-scale synthesis.[2][4]

A recent advancement involves the use of imine reductases (IREDs), which offer exceptional selectivity under mild, aqueous conditions. Researchers have identified IREDs capable of catalyzing the reductive amination of cyclohexanone with aniline, achieving an 81% conversion when a cyclohexane co-solvent is employed.[1]

Workflow: Reductive Amination

G A Cyclohexanone + Aniline B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Intermediate B->C Dehydration (-H₂O) D This compound C->D Reduction (e.g., H₂/Pd, IRED)

Caption: General workflow for Reductive Amination.

Nucleophilic Substitution

This classical approach involves the direct reaction of aniline with a cyclohexanone bearing a leaving group at the α-position, most commonly 2-chlorocyclohexanone. The reaction proceeds via a standard SN2 or SNAr-like mechanism where aniline acts as the nucleophile, displacing the chloride.

Causality Behind Experimental Choices: The reaction typically requires a base to neutralize the HCl generated, driving the reaction to completion. The choice of solvent and temperature is crucial to balance reaction rate with potential side reactions. 2-chlorocyclohexanone can be unstable and may undergo elimination or self-condensation, impacting the overall yield. While this method is conceptually simple, optimization is often required to achieve high yields. The synthesis of 2-chlorocyclohexanone itself from cyclohexanone is a well-established procedure, often achieving yields of 61-66%.[12]

Workflow: Nucleophilic Substitution

G A 2-Chlorocyclohexanone + Aniline B Transition State A->B Nucleophilic Attack C This compound + HCl B->C D Base (e.g., Et₃N) D->A Acid Scavenger

Caption: Pathway for Nucleophilic Substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][10] While typically used to couple aryl halides with amines, it can be adapted for the synthesis of α-aryl aminoketones. In this context, the reaction would likely involve the coupling of an aryl halide (e.g., bromobenzene) with the enamine or enolate of cyclohexanone, or the direct coupling of an aniline with an α-halo or α-triflyloxy cyclohexanone.

Causality Behind Experimental Choices: This methodology's success hinges on the catalytic cycle involving a Pd(0)/Pd(II) interchange.[8]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Ligand Exchange/Coordination: The amine (or enolate) coordinates to the Pd(II) complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., X-Phos, BINAP) are essential to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.[9][13] A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine or form the enolate. The reaction must be conducted under strictly anhydrous and inert conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.

Experimental Protocols

Protocol 1: Biocatalytic Reductive Amination (Conceptual)

Adapted from the principles described in literature. [1]

  • Reaction Setup: To a reaction vessel, add a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Reagents: Add cyclohexanone (1.0 eq), aniline (2.0 eq), and a glucose/glucose dehydrogenase system for cofactor (NADPH) regeneration.

  • Catalyst: Introduce the purified imine reductase (IRED) enzyme (e.g., p-IR89).

  • Co-solvent: Overlay the aqueous reaction mixture with a layer of cyclohexane (approx. 25-30% v/v).

  • Reaction: Stir the biphasic mixture at room temperature (25-30 °C) for 24-48 hours, monitoring conversion by GC or LC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: One-Pot Catalytic Amination over Pd/C (Conceptual)

Based on the procedure for secondary amine synthesis. [2]

  • Catalyst Activation: Reduce the Pd/C catalyst by heating to 400 °C under a hydrogen flow for 2 hours prior to use.

  • Reaction Setup: In a pressure-rated reactor under an inert atmosphere (Helium or Nitrogen), add the activated Pd/C catalyst, cyclohexanone (1.0 eq), and aniline (1.0-1.2 eq) in a suitable solvent (e.g., toluene or solvent-free).

  • Reaction: Pressurize the reactor with hydrogen gas (pressure will vary depending on optimization, e.g., 5-10 bar). Heat the reaction to 100-150 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via GC-FID.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by vacuum distillation or column chromatography to isolate this compound.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several effective routes.

  • Reductive amination stands out for its atom economy and directness. The emergence of biocatalytic methods using IREDs presents a green and highly selective option, though it may require specialized biochemical resources. H[1]eterogeneous catalytic hydrogenation offers a more traditional and scalable one-pot method. *[2] Nucleophilic substitution offers a straightforward, catalyst-free alternative, provided the 2-chlorocyclohexanone precursor is readily available and stable under the reaction conditions.

  • Buchwald-Hartwig amination represents the most versatile but also the most complex and costly approach. Its strength lies in its broad substrate scope and tolerance for complex molecular architectures, making it a powerful tool in a drug discovery context where analogues are frequently synthesized.

[7][8][9]For researchers, the optimal choice will involve a trade-off between yield, cost, scalability, and adherence to green chemistry principles. Future research will likely focus on developing more robust and cost-effective catalysts, particularly for expanding the scope and efficiency of biocatalytic and heterogeneous systems.

References

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). National Institutes of Health.

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). RSC Publishing.

  • Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg‒Al Layered Double Hydroxide Supported Pd Catalyst. (n.d.). ResearchGate.

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  • Direct reductive amination of cyclohexanone. (n.d.). ResearchGate.

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  • Product distributions of reductive amination of cyclohexanone over... (n.d.). ResearchGate.

  • Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77. (n.d.). ResearchGate.

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.). Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Anilinocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the safety of our researchers, scientists, and drug development professionals is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Anilinocyclohexanone. As a compound combining the structural features of aniline and cyclohexanone, it must be handled with the utmost care, assuming the potential hazards of both parent structures in the absence of specific toxicological data. This document is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Understanding the Inherent Risks: A Causal Analysis

This compound's structure suggests a toxicological profile that includes hazards associated with both aromatic amines (anilines) and cyclic ketones (cyclohexanones).

  • Aniline and its derivatives are known for their systemic toxicity, particularly affecting the blood (methemoglobinemia), liver, and kidneys.[1] A critical concern is their ability to be readily absorbed through the skin, making dermal contact a significant route of exposure.[1][2] Aniline is also classified as a potential occupational carcinogen.[1][3]

  • Cyclohexanone and related ketones are typically flammable liquids and can cause irritation to the skin, eyes, and respiratory tract.[4][5] While generally less systemically toxic than anilines, they can have defatting effects on the skin with prolonged contact.[4]

Therefore, our personal protective equipment (PPE) strategy is built on a foundation of preventing all routes of exposure: inhalation, dermal contact, and ingestion.

Core Directive: Essential Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. The rationale for each piece of equipment is grounded in the potential hazards derived from its chemical structure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[6]The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached. Nitrile provides good resistance to a range of chemicals, including many solvents and amines. Given the high skin absorption potential of aniline compounds, double gloving is a critical risk mitigation step.[1][2]
Body Protection Impermeable, disposable gown with a closed front and elasticized or knitted cuffs.Protects skin and personal clothing from contamination with this compound. An impermeable gown is essential to prevent the chemical from soaking through to the skin.[6]
Eye and Face Protection Safety goggles and a full-face shield.Safety goggles provide primary protection against splashes to the eyes. A full-face shield offers a secondary layer of protection for the entire face from splashes and aerosols that may be generated during handling.[6][7][8]
Respiratory Protection A fit-tested N95 respirator or higher, used in a certified chemical fume hood.[6][9]Handling of this compound should always occur within a chemical fume hood to minimize the inhalation of any vapors or aerosols. An N95 respirator provides an additional layer of protection against airborne particulates.[6] For situations with a higher risk of aerosolization or spills outside of a fume hood, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be warranted.[10][11]

Experimental Protocol: PPE Donning and Doffing Procedure

Adherence to a strict donning and doffing sequence is crucial to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown: Put on the impermeable gown, ensuring complete coverage. Fasten all ties.[10]

  • Respiratory Protection: Don the fit-tested N95 respirator, ensuring a proper seal around the nose and mouth.[10]

  • Eye and Face Protection: Put on safety goggles, followed by the full-face shield.[10]

  • Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuffs of the gown. Don the second pair of nitrile gloves over the first, extending them over the cuffs of the gown.[6]

Doffing Procedure

The doffing procedure is designed to remove the most contaminated items first. This should be performed in a designated area.

  • Outer Gloves: Remove the outer pair of gloves using a glove-in-glove or bird-beak technique to avoid touching the external surface. Dispose of them in a designated hazardous waste container.[10]

  • Gown and Inner Gloves: Untie the gown. Grasp the gown from the shoulders and pull it downwards, turning it inside out as it is removed. As the gown is being rolled down, peel off the inner gloves at the same time, so they are contained within the inside-out gown. Dispose of the gown and inner gloves together in a designated hazardous waste container.[10][12]

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield by grasping the headband from the back. Remove the goggles in a similar manner, avoiding touching the front surfaces. Place in a designated area for decontamination or disposal.

  • Respiratory Protection: Remove the N95 respirator by grasping the straps from the back of the head. Do not touch the front of the respirator. Dispose of it in the designated hazardous waste container.[12]

  • Final Hand Hygiene: Perform a final thorough hand washing.

Visual Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the safe use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Task: Handling This compound risk_assessment Risk Assessment: - Inhalation Hazard - Dermal Hazard - Eye/Face Splash Hazard start->risk_assessment Initiate ppe_selection Select PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles & Face Shield - N95 Respirator risk_assessment->ppe_selection Identify Hazards donning Don PPE (Correct Sequence) ppe_selection->donning Proceed to Use handling Handle Chemical in Fume Hood donning->handling doffing Doff PPE (Correct Sequence) handling->doffing Task Complete disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal hand_hygiene Final Hand Hygiene disposal->hand_hygiene

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department. Only personnel trained in hazardous spill response and wearing appropriate PPE should attempt to clean up the spill.

  • Containment: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[7][13] Do not use combustible materials like paper towels as the primary absorbent.[13]

  • Collection: Carefully scoop the absorbent material into a designated, leak-proof hazardous waste container.[6][13]

  • Decontamination: Decontaminate the spill area with a suitable deactivating solution, if available and recommended by your institution's EHS, or a strong detergent solution.[6]

Waste Disposal

All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, and lab consumables should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[13]

  • Liquid Waste: Any solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.[6]

  • Storage and Collection: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.[6]

References

  • Benchchem. (2025). Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD.
  • Penta Chemicals. (2025). Aniline - SAFETY DATA SHEET.
  • Scribd. (n.d.). Aniline | PDF | Chemistry | Safety.
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  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2017). Safety Data Sheet.
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  • Thermo Fisher Scientific. (2015). 2 - SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • National Institute of Environmental Health Sciences. (n.d.). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
  • Centers for Disease Control and Prevention. (n.d.). Acetone - IDLH | NIOSH.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
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  • Benchchem. (2025). Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • ACEP. (n.d.). Appropriate PPE.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE): Protect the Worker with PPE.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) 101.
  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2-Hexanone.
  • Scribd. (n.d.). NIOSH Pocket Guide: Acetone Hazards | PDF | Occupational Safety And Health.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
  • Health Service Executive. (2024). Infection prevention and control recommendations for the use of Personal Protective Equipment (PPE).
  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR 2-Hexanone Tox Profile.
  • Journal of Korean Medical Science. (2020). Personal Protective Equipment for Healthcare Workers during the COVID-19 Pandemic.
  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone.
  • National Institutes of Health. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2-Hexanone.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
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  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Benchchem. (2025). Navigating the Safe Disposal of 6-Methoxy-2-hexanone: A Procedural Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.